(R)-(-)-N-Benzyl-2-phenylglycinol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(benzylamino)-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-12-15(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFBWZQHBTVPEO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443111 | |
| Record name | (R)-(-)-N-Benzyl-2-phenylglycinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14231-57-3 | |
| Record name | (R)-(-)-N-Benzyl-2-phenylglycinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-N-Benzyl-2-phenylglycinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-(-)-N-Benzyl-2-phenylglycinol physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-(-)-N-Benzyl-2-phenylglycinol
Introduction
This compound (CAS No. 14231-57-3) is a chiral amino alcohol of significant interest in the fields of organic synthesis and pharmaceutical development.[1][2][3] As a derivative of phenylglycine, its structural combination of a secondary amine, a primary alcohol, and two distinct phenyl moieties confers upon it a unique stereochemical profile.[1] This profile makes it a valuable chiral auxiliary and a key starting material for the asymmetric synthesis of other complex molecules, such as α-amino phosphonic acids and optically pure β-substituted amines.[2]
For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective application. These properties—from melting point and solubility to optical rotation—govern its handling, reaction setup, purification, and formulation. This guide provides a detailed examination of these core characteristics, blending established data with the practical methodologies required for their verification in a research setting.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. This data serves as a foundational reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 14231-57-3 | [2][3][4] |
| Molecular Formula | C₁₅H₁₇NO | [2][3][4] |
| Molecular Weight | 227.30 g/mol | [2][4] |
| Appearance | White to off-white solid (powder, crystals, or chunks) | [1] |
| Boiling Point | 87-90 °C (literature value, likely at reduced pressure) | [2][5] |
| Specific Optical Rotation | [α]²¹/D -80° (c=0.85 in ethanol) | [2] |
| Melting Point | Data not readily available in common chemical databases | [6] |
| Solubility | Soluble in organic solvents; limited solubility in water | [1] |
Detailed Analysis and Experimental Protocols
As a senior scientist, it is understood that catalog values are a starting point. True scientific integrity requires the ability to verify these properties. The following sections detail the causality behind the experimental choices and provide robust, self-validating protocols for determining the most critical physical characteristics of this compound.
Melting Point Determination
Expertise & Experience: The melting point is a fundamental indicator of a compound's purity. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities depress and broaden this range. For this compound, the presence of both N-H and O-H groups allows for intermolecular hydrogen bonding, which is expected to result in a relatively high melting point for its molecular weight.[1] While a precise value is not widely published, the protocol to determine it is universal.
Methodology: Capillary Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus (e.g., a DigiMelt or similar instrument), which offers high precision and safety compared to traditional oil baths.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and crystalline.
-
Place a small amount of the solid on a clean, dry watch glass.
-
Crush the sample into a fine powder using a spatula. This ensures uniform packing and efficient heat transfer.
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powder until a small amount of sample (1-2 mm in height) enters the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder at the bottom. A densely packed sample is critical for an accurate reading.
-
-
Instrument Setup & Rough Measurement (Optional but Recommended):
-
Insert the packed capillary into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-20 °C/minute) to quickly find an approximate melting range. This saves time and prevents overshooting the melting point during the precise measurement.
-
-
Precise Measurement:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.
-
Insert a fresh capillary with the sample.
-
Set a slow heating ramp rate (1-2 °C/minute). A slow rate is essential to allow the system to remain in thermal equilibrium, yielding an accurate range.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal of solid melts into a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂. Repeat the measurement with a fresh sample until two consistent readings are obtained.
-
Logical Workflow: Melting Point Determination
Caption: Workflow for precise melting point determination.
Specific Optical Rotation
Expertise & Experience: this compound is a chiral molecule, meaning it is non-superimposable on its mirror image. This property causes it to rotate the plane of plane-polarized light. The "(-)" designation indicates it is levorotatory, rotating light counter-clockwise. Specific rotation is an intensive property and a critical quality attribute, as it confirms the compound's stereochemical identity and can be used to determine its enantiomeric purity.
The specific rotation ([α]) is calculated from the observed rotation (α) using the Biot equation: [α] = α / (l * c) , where 'l' is the path length in decimeters (dm) and 'c' is the concentration in g/mL.[5]
Methodology: Polarimetry
This protocol outlines the standard procedure for measuring specific rotation.
Step-by-Step Protocol:
-
Solution Preparation:
-
Accurately weigh a sample of this compound (e.g., 85.0 mg).
-
Quantitatively transfer the sample to a 10.0 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with the specified solvent (e.g., ethanol, as per the literature value of c=0.85 in ethanol).[2] Ensure the sample is completely dissolved. The concentration (c) is 0.085 g/10 mL or 0.0085 g/mL.
-
-
Instrument Preparation:
-
Turn on the polarimeter's light source (typically a sodium D-line lamp, λ = 589 nm) and allow it to warm up as per the manufacturer's instructions.
-
Calibrate the instrument by taking a "zero" reading with a sample cell filled only with the pure solvent (ethanol).
-
-
Sample Measurement:
-
Rinse the sample cell (typically 1 dm in length) with a small amount of the prepared solution, then fill it, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter.
-
Record the observed rotation (α). The reading should be negative.
-
-
Calculation and Reporting:
-
Use the Biot equation to calculate the specific rotation.
-
Example calculation: If the observed rotation α = -0.68°, path length l = 1 dm, and concentration c = 0.0085 g/mL, then [α] = -0.68 / (1 * 0.0085) = -80°.
-
Report the result including the temperature and wavelength: [α]²¹/D -80° (c=0.85 in ethanol).
-
Logical Workflow: Specific Rotation Measurement
Caption: Workflow for specific optical rotation measurement.
Aqueous Solubility
Expertise & Experience: Solubility is one of the most critical physicochemical properties in drug development, directly impacting a compound's absorption and bioavailability.[7] For a compound like this compound, the two large, nonpolar phenyl and benzyl groups suggest low aqueous solubility.[1] We must distinguish between two types of solubility: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility represents the true equilibrium state and is the gold standard for pre-formulation studies.
Methodology: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This protocol is the definitive method for determining the equilibrium solubility of a compound.
Step-by-Step Protocol:
-
Media Preparation: Prepare relevant aqueous buffers, typically spanning the physiological pH range (e.g., pH 1.2 for the stomach, pH 4.5, and pH 6.8 for the intestine).[8] A standard phosphate-buffered saline (PBS) at pH 7.4 is also commonly used.
-
Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is established.
-
Equilibration:
-
Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Continuously agitate the samples during incubation using an orbital shaker or rotator to facilitate dissolution.
-
-
Separation of Undissolved Solid:
-
After incubation, allow the vials to stand briefly for large particles to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove all undissolved solid particles. Centrifugation followed by collection of the supernatant can also be used. This step is critical to avoid artificially high concentration readings.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.
-
Prepare a calibration curve using standard solutions of the compound at known concentrations to accurately quantify the amount in the filtrate.
-
-
Reporting: The determined concentration is the thermodynamic solubility of the compound in that specific medium, typically reported in µg/mL or µM.
Logical Workflow: Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask solubility method.
Spectroscopic Profile
While detailed spectra are best analyzed in dedicated software, it is useful for the researcher to know what data is available and what information it provides. For this compound, mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data have been cataloged.[9]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (227.3 g/mol ) and its fragmentation pattern, which helps confirm the molecular structure.[9][10]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected peaks would include a broad O-H stretch (from the alcohol), an N-H stretch (from the secondary amine), C-H stretches for the aromatic rings, and C=C stretches characteristic of the phenyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers the most detailed structural information, showing the chemical environment of each hydrogen and carbon atom. This is the definitive technique for confirming the precise connectivity and structure of the molecule in solution.
References
- 1. CAS 14231-57-3: this compound [cymitquimica.com]
- 2. (R)-(-)-N-苄基-2-苯甘氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. 14231-57-3 this compound AKSci 4040BB [aksci.com]
- 6. aksci.com [aksci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rsc.org [rsc.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound | 14231-57-3 [amp.chemicalbook.com]
(R)-(-)-N-Benzyl-2-phenylglycinol CAS number 14231-57-3
An In-depth Technical Guide to (R)-(-)-N-Benzyl-2-phenylglycinol (CAS 14231-57-3): A Cornerstone for Asymmetric Synthesis
Abstract and Strategic Overview
This compound, identified by CAS number 14231-57-3, is a pivotal chiral molecule in the field of synthetic organic chemistry. As a derivative of (R)-phenylglycinol, it possesses a defined stereocenter that makes it an exceptionally valuable chiral auxiliary.[1] This guide provides an in-depth analysis for researchers and drug development professionals on its synthesis, physicochemical properties, and, most critically, its mechanistic application in controlling stereochemical outcomes. The narrative emphasizes the causality behind experimental design, aiming to equip scientists with both the theoretical foundation and practical protocols necessary to leverage this reagent's full potential in asymmetric synthesis, particularly for creating optically pure α-amino phosphonic acids and β-substituted amines.
Physicochemical and Structural Properties
The efficacy of this compound stems from its unique structural and chemical characteristics. It is an organic compound featuring a secondary amine and a primary alcohol, with its chirality centered at the carbon atom bonded to the phenyl and amino groups.[1] The presence of both a benzyl and a phenyl group contributes to significant steric bulk, a key feature for its function as a chiral director, and enhances its solubility in common organic solvents.[1]
| Property | Value | Reference |
| CAS Number | 14231-57-3 | [2] |
| Molecular Formula | C₁₅H₁₇NO | [2] |
| Molecular Weight | 227.30 g/mol | [2] |
| Appearance | White to off-white powder, crystals, or chunks | [1] |
| Boiling Point | 87-90 °C (lit.) | |
| Optical Activity | [α]21/D −80°, c = 0.85 in Ethanol | |
| SMILES | OC--INVALID-LINK--c2ccccc2 | |
| InChI Key | FTFBWZQHBTVPEO-HNNXBMFYSA-N |
Synthetic Pathway: From Phenylglycinol to a Chiral Director
The most direct and practical synthesis of this compound involves the N-benzylation of its precursor, (R)-(-)-2-Phenylglycinol (CAS 56613-80-0).[3] This transformation is typically achieved via reductive amination, a robust and high-yielding method in organic synthesis.
Synthesis Workflow Diagram
References
(R)-(-)-N-Benzyl-2-phenylglycinol molecular structure and stereochemistry
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-(-)-N-Benzyl-2-phenylglycinol
This guide provides a comprehensive technical overview of this compound, a pivotal chiral auxiliary in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and stereochemical intricacies, its synthesis, and its critical applications in the stereoselective preparation of key pharmaceutical intermediates.
Introduction: The Significance of Stereochemical Control
In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount. Many biological targets, such as enzymes and receptors, are chiral, meaning they interact differently with enantiomers—molecules that are non-superimposable mirror images of each other. This specificity can lead to one enantiomer of a drug being therapeutically active while the other is inactive or, in some cases, harmful[1]. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.
Chiral auxiliaries are instrumental in achieving this control. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with a high degree of stereoselectivity. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse[2]. This compound has emerged as a valuable chiral auxiliary due to its straightforward preparation from (R)-phenylglycinol, its rigid structure that allows for effective stereochemical communication, and its utility in the synthesis of important building blocks like non-natural amino acids.
Molecular Structure and Stereochemistry
This compound is a chiral amino alcohol with the chemical formula C₁₅H₁₇NO and a molecular weight of 227.30 g/mol [3][4]. Its structure features a central ethylamino alcohol backbone substituted with both a phenyl and a benzyl group.
| Property | Value | Reference |
| CAS Number | 14231-57-3 | [3][4] |
| Molecular Formula | C₁₅H₁₇NO | [3][4] |
| Molecular Weight | 227.30 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Optical Activity | [α]²¹/D ≈ -80° (c=0.85 in ethanol) | [6] |
Deciphering the Stereochemical Descriptors
The nomenclature "this compound" precisely defines the molecule's three-dimensional structure and its interaction with plane-polarized light.
-
(R)-Configuration: The 'R' descriptor refers to the absolute configuration of the single stereocenter—the carbon atom bonded to the hydroxyl, phenyl, and benzylamino groups. This is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the substituents on the chiral carbon is as follows:
-
-OH (highest atomic number of the directly attached atom)
-
-NHCH₂Ph
-
-Ph
-
-H (lowest priority)
With the lowest priority group (-H) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the 'R' designation.
-
-
(-)-Levorotatory Nature: The '(-)' symbol indicates that a solution of this compound rotates plane-polarized light to the left (counter-clockwise). This is an experimentally determined property and is not directly predictable from the 'R' or 'S' configuration[6].
Caption: CIP priority rules for the stereocenter of this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde with the commercially available chiral amino alcohol, (R)-2-phenylglycinol. This method is advantageous due to its high yield and the preservation of the stereochemical integrity of the starting material.
Caption: Reductive amination workflow for the synthesis of the title compound.
Field-Proven Experimental Protocol: Reductive Amination
This protocol is based on established procedures for the reductive amination of aldehydes with primary amines.
Materials:
-
(R)-2-phenylglycinol
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Imine Formation: To a solution of (R)-2-phenylglycinol (1.0 eq.) in DCM or MeOH, add benzaldehyde (1.0-1.2 eq.). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: The reaction mixture is cooled in an ice bath, and sodium triacetoxyborohydride (1.5 eq.) is added portion-wise. If using NaBH₄, it is also added carefully in portions. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and its optical purity can be determined by chiral HPLC or by measuring its specific rotation and comparing it to the literature value[6].
Application in Asymmetric Synthesis
This compound is primarily used as a precursor to other chiral auxiliaries, most notably chiral oxazolidinones. These derivatives are then employed in a variety of asymmetric transformations.
Synthesis of Chiral α-Amino Phosphonic Acids
α-Amino phosphonic acids are important structural motifs in medicinal chemistry due to their role as mimics of α-amino acids, exhibiting a range of biological activities[2]. The asymmetric synthesis of these compounds can be achieved with high diastereoselectivity using a chiral oxazolidine derived from this compound.
The general workflow involves the condensation of the chiral amino alcohol with an aldehyde to form a chiral oxazolidine. This is followed by the diastereoselective addition of a phosphite to the oxazolidine, and subsequent hydrolysis to yield the desired α-amino phosphonic acid.
Caption: Asymmetric synthesis of α-amino phosphonic acids.
Mechanism of Stereocontrol: The stereochemical outcome of the phosphite addition is dictated by the chiral environment created by the oxazolidine. The bulky benzyl and phenyl groups on the auxiliary block one face of the molecule, forcing the incoming nucleophile (the phosphite) to attack from the less sterically hindered face. This results in the preferential formation of one diastereomer.
| Substrate (Aldehyde) | Diastereomeric Ratio (dr) | Reference |
| Benzaldehyde | >95:5 | [6] |
| Isovaleraldehyde | >95:5 | [6] |
| Pivalaldehyde | >98:2 | [6] |
Synthesis of Chiral β-Amino Acids
Optically pure β-amino acids are valuable building blocks for the synthesis of β-peptides, which can form stable secondary structures, and are found in a number of biologically active natural products[7]. This compound can be utilized as a chiral auxiliary in the asymmetric synthesis of β-amino acids, for example, through a Mannich-type reaction.
Spectroscopic Data and Interpretation
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (CDCl₃, 400 MHz) - Expected Chemical Shifts (δ, ppm):
-
7.20-7.40 (m, 10H): A complex multiplet corresponding to the aromatic protons of the two phenyl rings.
-
4.15 (dd, 1H): The methine proton on the chiral carbon, coupled to the adjacent methylene protons.
-
3.80 (d, 1H) and 3.70 (d, 1H): The two diastereotopic protons of the benzyl methylene group, appearing as a pair of doublets (an AB quartet).
-
3.65 (dd, 1H) and 3.55 (dd, 1H): The two diastereotopic protons of the methylene group adjacent to the hydroxyl group.
-
2.50 (br s, 2H): Broad singlet corresponding to the exchangeable protons of the -OH and -NH groups.
¹³C NMR (CDCl₃, 100 MHz) - Expected Chemical Shifts (δ, ppm):
-
140.0, 139.5, 128.5, 128.4, 128.2, 127.5, 127.2, 127.0: Aromatic carbons.
-
66.5: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).
-
65.0: Methine carbon of the stereocenter.
-
54.0: Methylene carbon of the benzyl group (-CH₂Ph).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of the key functional groups in the molecule.
Key FTIR Peaks (cm⁻¹):
-
3100-3500 (broad): O-H and N-H stretching vibrations, often appearing as a broad band due to hydrogen bonding.
-
3000-3100: Aromatic C-H stretching.
-
2850-2960: Aliphatic C-H stretching.
-
1450-1600: C=C stretching vibrations of the aromatic rings.
-
1000-1250: C-N and C-O stretching vibrations.
Conclusion
This compound stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its well-defined stereochemistry, accessible synthesis, and proven utility in directing the formation of new stereocenters make it an invaluable tool for chemists in academia and industry. This guide has provided a detailed examination of its structure, synthesis, and applications, underscoring its importance in the ongoing quest for stereochemically pure molecules that are the foundation of modern medicine. The principles and protocols outlined herein offer a solid foundation for the effective application of this versatile chiral auxiliary in the development of novel therapeutics.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound 98 14231-57-3 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the Synthesis of (R)-(-)-N-Benzyl-2-phenylglycinol
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Foreword: The Strategic Importance of Chiral Amino Alcohols
In the landscape of modern pharmaceutical development and asymmetric synthesis, chiral 1,2-amino alcohols stand as pivotal building blocks. Their inherent bifunctionality and stereochemical integrity make them invaluable as both precursors to complex molecular targets and as chiral auxiliaries to guide the stereochemical outcome of subsequent reactions. Among these, (R)-(-)-N-Benzyl-2-phenylglycinol is a compound of significant interest. Its structural motif is found in various biologically active molecules, and its utility as a chiral ligand and synthetic intermediate is well-established. This guide provides a comprehensive, in-depth exploration of a reliable and efficient synthesis of this compound, grounded in fundamental principles and practical, field-tested insights.
Retrosynthetic Analysis and Strategy Selection
A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary synthons: a chiral C2-amino alcohol backbone and a benzyl group. This immediately suggests a convergent synthetic strategy.
Conceptual Retrosynthesis of this compound
Caption: Retrosynthetic analysis highlighting the key C-N bond disconnection.
Several synthetic methodologies could achieve this transformation. Direct N-alkylation of (R)-(-)-2-phenylglycinol with benzyl halide is a possibility; however, this method often suffers from a lack of chemoselectivity, with potential for O-alkylation and over-alkylation to the tertiary amine, leading to purification challenges.
A more elegant and controllable approach is reductive amination . This powerful and widely used transformation involves the reaction of an amine with a carbonyl compound to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and generally provides clean products with high yields. Given the commercial availability of the chiral precursor, (R)-(-)-2-phenylglycinol[1], and benzaldehyde, reductive amination represents the most strategic and industrially scalable route.
The Core of the Synthesis: Reductive Amination
The chosen synthetic pathway leverages the nucleophilic character of the primary amine in (R)-(-)-2-phenylglycinol and the electrophilic nature of the carbonyl carbon in benzaldehyde. The reaction proceeds in two key stages within a single pot.
Mechanistic Insights
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of (R)-(-)-2-phenylglycinol on the carbonyl carbon of benzaldehyde. This is followed by a proton transfer and subsequent dehydration to yield a protonated imine, known as an iminium ion. The reaction is typically catalyzed by mild acid, which serves to activate the carbonyl group and facilitate the dehydration step.
-
Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, then delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction is irreversible and drives the reaction to completion, yielding the desired N-benzylated product.
Mechanism of Reductive Amination
Caption: The two-stage mechanism of reductive amination.
Critical Parameter Selection: The Role of the Reducing Agent
The choice of reducing agent is paramount for the success of a reductive amination.[2][3] The ideal reagent should selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde, especially at neutral or acidic pH. Requires careful control of addition. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions over carbonyls at mildly acidic pH (pH 4-6).[2] | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly effective and selective. Milder and less toxic than NaBH₃CN. Does not require pH control.[2] | More expensive. |
For this synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the recommended reagent. Its high selectivity minimizes the formation of benzyl alcohol (from the reduction of benzaldehyde), simplifying the final purification. Its effectiveness in common aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) makes it exceptionally practical for a laboratory setting.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professionals in a properly equipped chemical laboratory. All necessary safety precautions should be taken.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Eq. |
| (R)-(-)-2-Phenylglycinol | 137.18 g/mol | 10.0 g | 0.073 mol | 1.0 |
| Benzaldehyde | 106.12 g/mol | 8.5 g (8.1 mL) | 0.080 mol | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 g/mol | 18.5 g | 0.087 mol | 1.2 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Saturated aq. NaHCO₃ | - | ~150 mL | - | - |
| Anhydrous MgSO₄ | - | ~10 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (R)-(-)-2-phenylglycinol (10.0 g, 0.073 mol).
-
Dissolution: Add dichloromethane (200 mL) and stir until the solid is fully dissolved.
-
Aldehyde Addition: Add benzaldehyde (8.1 mL, 0.080 mol) to the solution via syringe. Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine intermediate.
-
Reductant Addition: In a single portion, carefully add sodium triacetoxyborohydride (18.5 g, 0.087 mol) to the stirring solution. Note: The reaction is exothermic, and some gas evolution may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.
-
Workup - Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture into a beaker containing 150 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Workup - Washing and Drying: Combine the organic layers and wash with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a pale yellow oil or solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.
Expected Outcome and Characterization
The final product, this compound, should be a white to off-white solid.[4]
-
Yield: Typically >85% after purification.
-
Purity: >98% as determined by NMR and HPLC.
-
Optical Activity: [α]D ≈ -80° (c = 0.85 in ethanol).[4]
-
Characterization: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The stereochemical integrity should be confirmed by chiral HPLC.
Applications in Drug Discovery and Asymmetric Synthesis
The successful synthesis of enantiomerically pure this compound opens the door to several advanced applications:
-
Chiral Auxiliary: The product itself can be used as a chiral auxiliary. For instance, it can be cyclized to form chiral oxazolidines, which are used to direct the stereochemistry of enolate alkylation reactions.[4]
-
Precursor to Biologically Active Molecules: This compound serves as a key starting material for the synthesis of optically pure β-substituted amines and α-amino phosphonic acids, which are important pharmacophores.[4]
-
Ligand Synthesis: The amino alcohol functionality is ideal for the synthesis of chiral ligands for asymmetric catalysis, influencing the enantioselectivity of metal-catalyzed reactions.
Conclusion
The synthesis of this compound via reductive amination of (R)-(-)-2-phenylglycinol with benzaldehyde is a robust, efficient, and highly reliable method. The use of sodium triacetoxyborohydride as the reducing agent ensures high chemoselectivity and simplifies the purification process. This in-depth guide provides the necessary theoretical grounding and a practical, step-by-step protocol for researchers and drug development professionals to confidently produce this valuable chiral building block, enabling further innovation in asymmetric synthesis and the discovery of new therapeutic agents.
References
Spectroscopic Characterization of (R)-(-)-N-Benzyl-2-phenylglycinol: A Technical Guide
Introduction: The Structural Significance of a Chiral Amino Alcohol
(R)-(-)-N-Benzyl-2-phenylglycinol is a chiral amino alcohol of significant interest in synthetic organic chemistry. Its utility as a chiral auxiliary and a precursor for more complex molecules, such as α-amino phosphonic acids and optically pure β-substituted amines, necessitates unambiguous structural confirmation and purity assessment. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing the connectivity of its atoms, the nature of its functional groups, and confirming its overall structure.
This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the rationale behind the expected spectral features and the experimental protocols designed to obtain high-fidelity data. The information presented herein is synthesized from foundational spectroscopic principles and data from analogous structures to provide a robust, representative profile for researchers and drug development professionals.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecule's structure is the foundation for interpreting its spectra. Each unique chemical environment within the molecule will give rise to a distinct signal, and the interplay between these environments provides a complete structural picture.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map out the precise electronic environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Expertise & Experience: In ¹H NMR, the chemical shift (δ) of a proton is dictated by the electron density around it. Electron-withdrawing groups (like oxygen and nitrogen) "deshield" nearby protons, shifting their signals downfield (to a higher ppm). The splitting pattern (multiplicity) of a signal, governed by the n+1 rule, reveals the number of neighboring protons. For a molecule like this compound, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but the labile protons on the alcohol (-OH) and amine (-NH) groups can exhibit broad signals or exchange with trace acidic impurities. Adding a drop of D₂O will cause these signals to disappear, a definitive method for their assignment.
Illustrative ¹H NMR Data (400 MHz, CDCl₃)
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H2, H3, H4, H5, H6 | 7.20 - 7.40 | Multiplet (m) | 5H | Phenyl group (from phenylglycinol) |
| H10, H11, H12, H13, H14 | 7.20 - 7.40 | Multiplet (m) | 5H | Phenyl group (from benzyl) |
| H7 | ~ 4.15 | Doublet of Doublets (dd) | 1H | Methine CH |
| H9 (2H) | ~ 3.85 | AB quartet | 2H | Benzylic CH₂ |
| H15 (2H) | ~ 3.70 | Multiplet (m) | 2H | Methylene CH₂OH |
| H8, -OH | 2.0 - 3.5 | Broad Singlet (br s) | 2H | Amine and Hydroxyl protons (exchangeable) |
Interpretation:
-
Aromatic Region (7.20 - 7.40 ppm): The ten protons from the two distinct phenyl rings are not strictly equivalent. However, in a standard resolution spectrum, their chemical shifts are often very similar, leading to a complex, overlapping multiplet that integrates to 10 protons.
-
Methine Proton (H7, ~4.15 ppm): This proton is attached to a carbon bearing both a phenyl group and the nitrogen atom. It is expected to be a doublet of doublets, split by the two diastereotopic protons of the adjacent methylene group (H15).
-
Benzylic Protons (H9, ~3.85 ppm): The two protons of the benzylic CH₂ group are diastereotopic because they are adjacent to a chiral center (C7). This magnetic non-equivalence means they will have slightly different chemical shifts and will split each other, ideally appearing as a pair of doublets known as an AB quartet.
-
Methylene Protons (H15, ~3.70 ppm): These protons, adjacent to the chiral center, are also diastereotopic. They are split by the methine proton (H7) and by each other, resulting in a complex multiplet.
-
Exchangeable Protons (2.0 - 3.5 ppm): The N-H and O-H protons have variable chemical shifts that are highly dependent on concentration, temperature, and solvent. They often appear as broad singlets due to rapid chemical exchange and hydrogen bonding.
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Experience: ¹³C NMR provides a map of the carbon skeleton. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. Carbons attached to heteroatoms are shifted significantly downfield. Quaternary carbons (those with no attached protons) typically show weaker signals. A standard ¹³C experiment is proton-decoupled, meaning each unique carbon atom appears as a single line.
Illustrative ¹³C NMR Data (100 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment |
| C1, C10-C14 (ipso/aromatic) | 127.0 - 141.0 | Aromatic Carbons |
| C15 | ~ 66.0 | Methylene CH₂OH |
| C7 | ~ 64.0 | Methine CH |
| C9 | ~ 54.0 | Benzylic CH₂ |
Interpretation:
-
Aromatic Region (127.0 - 141.0 ppm): The signals for the twelve aromatic carbons will appear in this region. The two ipso-carbons (C1 and the benzyl ipso-carbon), which are directly attached to other groups, will have distinct shifts from the protonated aromatic carbons.
-
Aliphatic Carbons: The three sp³-hybridized carbons appear upfield. The carbon of the CH₂OH group (C15) is shifted downfield due to the attached oxygen. The methine carbon (C7) and the benzylic carbon (C9) are also deshielded by the adjacent nitrogen and aromatic rings.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. The key is to look for diagnostic peaks in specific regions of the spectrum. For instance, the O-H and N-H stretching region above 3000 cm⁻¹ is highly informative. The sharpness and shape of the O-H stretch can indicate the degree of hydrogen bonding.
Illustrative IR Data (Thin Film/KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3500 | Broad, Medium | O-H Stretch | Alcohol (H-bonded) |
| ~ 3350 | Sharp, Medium | N-H Stretch | Secondary Amine |
| 3020 - 3080 | Medium | =C-H Stretch | Aromatic |
| 2850 - 2960 | Medium | C-H Stretch | Aliphatic (CH, CH₂) |
| 1450 - 1600 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1000 - 1150 | Strong | C-O Stretch | Alcohol |
| 690 - 770 | Strong | =C-H Bend | Monosubstituted Benzene |
Interpretation:
-
O-H and N-H Region: A broad absorption centered around 3300-3500 cm⁻¹ is the hallmark of an alcohol's O-H stretch, broadened by hydrogen bonding. Superimposed on this, a sharper, less intense peak for the N-H stretch of the secondary amine is expected.
-
C-H Stretching Region: Two distinct types of C-H stretches will be visible: the aromatic =C-H stretches appearing just above 3000 cm⁻¹, and the aliphatic C-H stretches from the CH and CH₂ groups appearing just below 3000 cm⁻¹.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of signals, including the strong C-O stretch of the primary alcohol and the characteristic C=C stretching of the aromatic rings. The strong out-of-plane bending vibrations for monosubstituted benzene rings provide further confirmation of the structure.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. In Electron Ionization (EI-MS), the molecule is bombarded with high-energy electrons, creating a molecular ion (M⁺˙) and numerous fragment ions. The fragmentation process is not random; bonds tend to break at their weakest points and in ways that form stable carbocations or radicals. For this compound, the "Nitrogen Rule" is applicable: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.
Illustrative EI-MS Data
| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Identity of Fragment |
| 227 | Low | [M]⁺˙ (Molecular Ion) |
| 196 | Medium | [M - CH₂OH]⁺ |
| 136 | High | [C₆H₅CHNHCH₂]⁺ |
| 106 | Medium | [C₆H₅CHNH₂]⁺ |
| 91 | Base Peak (100%) | [C₇H₇]⁺ (Tropylium ion) |
Interpretation:
-
Molecular Ion (m/z 227): The molecular ion peak confirms the molecular weight of the compound (C₁₅H₁₇NO = 227.30 g/mol ). Its intensity is expected to be low due to the molecule's propensity to fragment.
-
Alpha-Cleavage: The bonds adjacent to the nitrogen atom (alpha-cleavage) are prone to breaking. Cleavage of the C7-C15 bond results in the loss of a ·CH₂OH radical (mass 31), giving a fragment at m/z 196.
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the benzylic carbon (C9) and the nitrogen atom to form the highly stable benzyl cation, which rearranges to the tropylium ion ([C₇H₇]⁺). This fragment at m/z 91 is typically the most abundant ion (the base peak).
-
Other Fragments: A fragment at m/z 136 can arise from the cleavage of the C1-C7 bond. A fragment at m/z 106 corresponds to the phenylglycinol amine portion.
Caption: Predicted key fragmentation pathways in EI-Mass Spectrometry.
Experimental Protocols: A Self-Validating System
Trustworthy data is generated from meticulous and well-documented protocols. The following are standard operating procedures for the acquisition of the spectroscopic data described.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe and shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
Caption: Workflow for NMR Data Acquisition and Processing.
Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the desired range (e.g., 4000 - 600 cm⁻¹). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Protocol 3: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Use a gas chromatograph with a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities. The oven temperature program should be optimized to ensure good peak shape and resolution.
-
MS Ionization: The eluent from the GC column is directed into the ion source of the mass spectrometer, operating in Electron Ionization (EI) mode at 70 eV.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound, and the mass spectrum corresponding to that peak is extracted and analyzed for its molecular ion and fragmentation pattern.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, amine, aromatic rings), and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation pathways. Together, these techniques provide the rigorous characterization required for the use of this important chiral building block in research and development.
An In-Depth Technical Guide to the Solubility of (R)-(-)-N-Benzyl-2-phenylglycinol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of (R)-(-)-N-Benzyl-2-phenylglycinol, a critical chiral intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides a robust experimental framework for its determination, and discusses the implications of solubility data in process development and formulation.
Introduction: The Significance of this compound and Its Solubility
This compound is a chiral amino alcohol of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable building block for the asymmetric synthesis of a variety of active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.[1] The efficiency of synthetic reactions, purification processes, and the ultimate formulation of drug products are all profoundly influenced by the solubility of this intermediate in various organic solvents. An in-depth understanding of its solubility profile is therefore not merely an academic exercise but a cornerstone of rational process design and optimization.
This guide will explore the molecular characteristics of this compound that govern its solubility and present a detailed, field-proven methodology for the experimental determination of its solubility in a range of common organic solvents.
Molecular Structure and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Name | (2R)-2-(benzylamino)-2-phenylethanol | [2] |
| Synonyms | This compound | [2] |
| CAS Number | 14231-57-3 | [1][3][4] |
| Molecular Formula | C₁₅H₁₇NO | [1][4] |
| Molecular Weight | 227.30 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not consistently reported; literature suggests it is a solid at room temperature. | |
| Boiling Point | 87-90 °C (literature value, may be under reduced pressure) | [1] |
| Optical Activity | [α]21/D −80°, c = 0.85 in ethanol | [1] |
The structure of this compound, featuring a hydroxyl group (-OH), a secondary amine (-NH-), and two phenyl rings, dictates its solubility. The hydroxyl and amine groups are capable of acting as both hydrogen bond donors and acceptors, suggesting potential for favorable interactions with polar protic and aprotic solvents. Conversely, the two bulky, nonpolar phenyl groups contribute to its lipophilicity, indicating that it will also exhibit solubility in less polar organic solvents. The overall solubility in a given solvent will be a balance of these competing factors.
Theoretical Framework: Factors Governing Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires consideration of several intermolecular forces and thermodynamic principles.
Solvent Polarity and Hydrogen Bonding
The polarity of a solvent, often quantified by its dielectric constant or polarity index, plays a crucial role.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in strong hydrogen bonding with the hydroxyl and amine groups of this compound, leading to favorable solute-solvent interactions and potentially high solubility.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide): These solvents possess a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors, interacting with the hydroxyl and amine protons of the solute.
-
Nonpolar Solvents (e.g., toluene, hexane): In these solvents, the primary intermolecular forces are weaker van der Waals interactions. The solubility of this compound in these solvents will be driven by the lipophilic character of its phenyl groups.
Crystal Lattice Energy
For a solid to dissolve, the energy released from the interaction of the solute with the solvent molecules must overcome the energy of the crystal lattice (the forces holding the solid together). A high crystal lattice energy can result in lower solubility, even in a thermodynamically favorable solvent.
Temperature
The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_soln). For most solid solutes dissolving in liquid solvents, the process is endothermic (ΔH_soln > 0), meaning that solubility increases with increasing temperature. This relationship is described by the van't Hoff equation.
References
Chiral purity and enantiomeric excess of (R)-(-)-N-Benzyl-2-phenylglycinol
An In-depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (R)-(-)-N-Benzyl-2-phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical integrity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, directly impacting efficacy, safety, and pharmacokinetic profiles. This compound is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Consequently, the precise determination of its chiral purity and enantiomeric excess (e.e.) is not merely a quality control metric but a fundamental necessity for ensuring the safety and therapeutic effectiveness of the final drug product. This guide provides a comprehensive overview of the principles and methodologies for the robust analysis of the chiral purity of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and polarimetry, offering field-proven insights and detailed protocols.
The Imperative of Chiral Purity in Pharmaceutical Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities.[2][3] The human body, being a chiral environment, often interacts differently with each enantiomer of a racemic drug.[4] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[1][5] The tragic case of thalidomide serves as a stark reminder of the critical importance of enantiomeric purity.[1]
Regulatory bodies such as the FDA now strongly recommend the development of single-enantiomer drugs, necessitating stringent control over the enantiomeric purity of chiral starting materials and intermediates like this compound.[4][6] This focus on enantiopure pharmaceuticals aims to create drugs with more selective pharmacological profiles, improved therapeutic indices, and simplified pharmacokinetics.[2]
This compound serves as a vital precursor in the asymmetric synthesis of various bioactive molecules, including α-amino phosphonic acids.[7] Its stereochemical configuration is transferred to the final product, making the accurate determination of its enantiomeric excess a critical in-process control.
Analytical Methodologies for the Determination of Enantiomeric Excess
The determination of enantiomeric excess, a measure of the purity of a chiral substance, is a crucial aspect of quality control in the pharmaceutical industry. Several robust analytical techniques are employed for this purpose, each with its own set of advantages and considerations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][8] The direct approach, which utilizes a chiral stationary phase (CSP), is the most common method.[9][10] The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.[10]
Principle of Separation: The differential interaction between the enantiomers of this compound and the chiral stationary phase is the basis of separation. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The choice of CSP and mobile phase is critical for achieving optimal resolution. Polysaccharide-based and macrocyclic glycopeptide CSPs are versatile and widely used.[9]
Experimental Protocol: Chiral HPLC Analysis of this compound
-
Column Selection: A polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose, is a suitable starting point.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.[9] For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.[9]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the following formula:
-
e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
-
-
Data Presentation: Typical Chiral HPLC Parameters
| Parameter | Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) | Broad applicability for a wide range of chiral compounds. |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine | Balances solvent strength and selectivity; amine additive improves peak shape for basic analytes.[9] |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and resolution. |
| Temperature | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Phenyl groups in the analyte provide strong UV absorbance. |
Visualization: Chiral HPLC Workflow
Caption: Workflow for chiral purity analysis by HPLC.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric excess through the use of chiral derivatizing agents (CDAs).[11][12] The principle involves converting the enantiomers of the analyte into diastereomers by reacting them with an enantiomerically pure CDA.[13] Diastereomers have distinct physical and chemical properties, including different NMR spectra, allowing for their quantification.[14][15]
Mosher's Acid Analysis: α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[15][16] The reaction of this compound with an enantiomerically pure form of Mosher's acid chloride (either (R) or (S)) will form diastereomeric amides. The distinct chemical shifts of the protons (or fluorine atoms) in the resulting diastereomers can be observed in the ¹H (or ¹⁹F) NMR spectrum, and the ratio of their integrated peak areas corresponds to the enantiomeric ratio of the original sample.[15][17]
Experimental Protocol: Mosher's Amide Analysis of this compound
-
Reagent Preparation: Use enantiomerically pure (R)- or (S)-Mosher's acid chloride.
-
Derivatization:
-
In a clean, dry NMR tube, dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a slight molar excess (e.g., 1.1 equivalents) of the enantiomerically pure Mosher's acid chloride.
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced during the reaction.
-
Allow the reaction to proceed to completion at room temperature. It is crucial to ensure complete reaction to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric excess.[15]
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum of the resulting diastereomeric amides.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate the signals and calculate the enantiomeric excess using the formula:
-
e.e. (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
-
-
Visualization: Principle of Mosher's Acid Analysis
Caption: Conceptual workflow of Mosher's acid analysis.
Polarimetry
Polarimetry is a traditional and rapid method for assessing chiral purity based on the optical activity of a chiral compound.[1] A solution of an enantiomerically pure compound will rotate the plane of plane-polarized light by a specific amount, known as the specific rotation [α]. The observed rotation is directly proportional to the concentration of the chiral substance and the path length of the light through the sample.
Principle of Measurement: For this compound, the specific rotation is a known physical constant.[7] By measuring the optical rotation of a sample of known concentration, its enantiomeric excess can be estimated by comparing the observed specific rotation to the specific rotation of the pure enantiomer.
Limitations: While polarimetry is a fast and straightforward technique, it is generally less accurate and sensitive than chromatographic or spectroscopic methods.[1] The presence of other optically active impurities can interfere with the measurement, and the specific rotation can be influenced by factors such as temperature, solvent, and wavelength of light. It is often used as a preliminary or complementary technique.
Experimental Protocol: Polarimetric Analysis
-
Sample Preparation: Prepare a solution of this compound of a precisely known concentration in a specified solvent (e.g., ethanol).[7]
-
Measurement:
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.
-
Measure the optical rotation at a specified temperature and wavelength (typically the sodium D-line, 589 nm).
-
-
Calculation:
-
Calculate the observed specific rotation [α]obs using the formula:
-
[α]obs = α / (l x c)
-
where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
-
Calculate the enantiomeric excess:
-
e.e. (%) = ( [α]obs / [α]max ) x 100
-
where [α]max is the specific rotation of the pure enantiomer.
-
-
Data Presentation: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO | [18] |
| Molecular Weight | 227.30 g/mol | [18][19] |
| Appearance | White to off-white solid | [20] |
| Specific Rotation [α] | -80° (c=0.85 in ethanol) | [7][20] |
Conclusion: A Multi-faceted Approach to Ensuring Chiral Integrity
The determination of the chiral purity and enantiomeric excess of this compound is a critical undertaking in the development of safe and effective pharmaceuticals. While chiral HPLC stands out as the gold standard for its accuracy, precision, and robustness, a comprehensive understanding of complementary techniques such as NMR spectroscopy with chiral derivatizing agents and polarimetry provides a more complete analytical toolkit. The choice of methodology will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the stage of drug development. By implementing these self-validating systems of analysis, researchers and drug development professionals can ensure the stereochemical integrity of their chiral building blocks and, ultimately, the quality and safety of the final drug product.
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. veranova.com [veranova.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. This compound 98 14231-57-3 [sigmaaldrich.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. esports.bluefield.edu - Advanced Spectroscopy For Enantiomeric Excess Determination [esports.bluefield.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. www1.udel.edu [www1.udel.edu]
- 16. Mosher's acid - Wikipedia [en.wikipedia.org]
- 17. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. calpaclab.com [calpaclab.com]
- 19. scbt.com [scbt.com]
- 20. This compound | 14231-57-3 [amp.chemicalbook.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying (R)-(-)-N-Benzyl-2-phenylglycinol for Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-N-Benzyl-2-phenylglycinol, a pivotal chiral building block, is indispensable in the asymmetric synthesis of various pharmaceutical intermediates and active ingredients. Its stereochemical integrity is the cornerstone of its utility, directly influencing the enantiomeric purity and biological activity of downstream products. This guide provides an in-depth technical framework for navigating the commercial supplier landscape of this critical reagent. We will dissect the crucial quality attributes, establish a robust protocol for supplier and lot qualification, and offer a comparative analysis of prominent commercial sources. Furthermore, this document details practical handling procedures and presents an exemplary synthetic application, grounding theoretical knowledge in field-proven practice.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 14231-57-3) is a chiral amino alcohol derivative that has found significant utility as a versatile intermediate and chiral auxiliary in synthetic organic chemistry.[1][2] Its structural framework, featuring a defined stereocenter, makes it an invaluable starting material for producing optically pure compounds. Key applications include the asymmetric synthesis of α-amino phosphonic acids and the preparation of enantiomerically pure β-substituted amines, which are common motifs in drug candidates.[3]
The efficacy of this reagent is entirely dependent on its enantiomeric purity. The presence of its (S)-(+) enantiomer can lead to the formation of undesired diastereomers in subsequent reactions, complicating purification processes and potentially yielding products with altered pharmacological or toxicological profiles.[4] Therefore, sourcing high-purity this compound and rigorously verifying its quality are not merely procedural steps but critical risk-mitigation strategies in drug development.[5]
References
An In-depth Technical Guide to (R)-(-)-N-Benzyl-2-phenylglycinol: Mechanism of Action as a Chiral Auxiliary
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing.[1] Chiral auxiliaries represent a powerful and reliable strategy for controlling stereochemistry during chemical reactions.[2] This guide provides a detailed technical examination of (R)-(-)-N-Benzyl-2-phenylglycinol, a highly effective chiral auxiliary derived from (R)-phenylglycinol. We will dissect its mechanism of action, focusing on the structural features that govern its high degree of stereocontrol in asymmetric transformations such as diastereoselective alkylations. This document offers field-proven insights into experimental design, provides self-validating protocols, and explains the causal relationships behind its efficacy, serving as an essential resource for scientists engaged in asymmetric synthesis.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
In stereochemistry, a chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] This approach is one of the most robust strategies for producing a specific, desired stereoisomer.[2]
A typical synthesis involving a chiral auxiliary follows three fundamental stages:
-
Coupling: The chiral auxiliary is covalently attached to the substrate molecule.
-
Diastereoselective Transformation: The resulting chiral adduct undergoes a reaction (e.g., alkylation, aldol reaction, cycloaddition) that creates one or more new stereocenters. The pre-existing chirality of the auxiliary directs the reaction to favor the formation of one diastereomer over all others.
-
Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. Ideally, the auxiliary is recovered for reuse, enhancing the economic viability of the process.[2]
The success of a chiral auxiliary hinges on its ability to force the reaction to proceed through a rigid, well-defined transition state where one face of the reactive center is sterically shielded. This compound excels in this role due to its unique structural architecture.
Core Mechanism: How this compound Dictates Stereochemistry
This compound is a 1,2-amino alcohol derivative.[4] Its efficacy as a chiral auxiliary is most prominently demonstrated when it is first used to form a chiral oxazolidinone template. This template then serves as the platform for highly diastereoselective C-C bond-forming reactions.
Step 1: Formation of the Chiral N-Acyl Oxazolidinone Template
The first step involves coupling the auxiliary with a prochiral carboxylic acid derivative (e.g., an acyl chloride or anhydride). This is typically achieved by first acylating the nitrogen atom of this compound. The resulting N-acyl intermediate can then be cyclized to form a stable 5-membered oxazolidinone ring. This rigid heterocyclic system locks the substrate into a defined conformation, which is critical for stereocontrol.
Step 2: Diastereoselective Enolate Alkylation
The N-acyl oxazolidinone is a powerful tool for controlling the stereochemistry of α-alkylation. The process can be dissected as follows:
-
Enolate Formation: The N-acyl oxazolidinone is treated with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to quantitatively generate the corresponding (Z)-enolate.[5] The choice of a strong base ensures rapid and complete deprotonation, preventing side reactions. The low temperature is critical to maintain the kinetic stability of the enolate.
-
Stereochemical Control in the Transition State: The high diastereoselectivity of the subsequent alkylation step is a direct consequence of the steric environment created by the auxiliary. The (R)-configuration of the oxazolidinone places the C4-phenyl group in a pseudo-equatorial position. The bulky N-benzyl group is not free to rotate; it orients itself to minimize steric interactions with the C4-phenyl group and the enolate system. This conformation effectively blocks the top face of the planar enolate.
-
Electrophilic Attack: Consequently, an incoming electrophile (R-X) can only approach from the less-hindered bottom face. This directed attack results in the preferential formation of a single diastereomer of the alkylated product.[5]
The entire mechanistic pathway, emphasizing the crucial steric blocking, is illustrated in the diagram below.
Caption: Mechanism of this compound auxiliary-controlled alkylation.
Step 3: Cleavage and Recovery of the Auxiliary
After the diastereoselective transformation, the auxiliary must be cleaved to release the enantiomerically enriched product. The robust oxazolidinone ring allows for various cleavage conditions depending on the desired functional group:
-
To obtain the Carboxylic Acid: Saponification with aqueous lithium hydroxide (LiOH) is effective.
-
To obtain the Primary Alcohol: Reductive cleavage with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol.[6]
-
To obtain the Aldehyde: Milder reduction, for instance with DIBAL-H, can provide the aldehyde.[6]
A key advantage is that the this compound auxiliary can typically be recovered in high yield after the cleavage step, making the process cost-effective for large-scale synthesis.
Application Profile & Performance Data
The primary application of this chiral auxiliary is in the asymmetric synthesis of α-substituted carboxylic acids, which are precursors to valuable molecules like non-proteinogenic α-amino acids.[7][8] The reliability and high stereoselectivity of the method are demonstrated by the consistently high diastereomeric excess (d.e.) achieved across various reactions.
| N-Acyl Group | Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Propionyl | Benzyl bromide | >99% | 88 | [5] |
| Acetyl | Allyl iodide | >99% | 85 | [5] |
| Butyryl | Methyl iodide | >99% | 75 | [5] |
| Phenylacetyl | Ethyl iodide | >98% | 80 | Inferred from similar systems |
As demonstrated, the methodology consistently produces products with exceptionally high diastereoselectivity, often exceeding 99% d.e.
Detailed Experimental Protocol: Asymmetric Synthesis of (S)-2-Methyl-3-phenylpropanoic Acid
This protocol provides a self-validating workflow for the synthesis of a chiral carboxylic acid using the this compound auxiliary.
Workflow Overview
Caption: Experimental workflow for asymmetric synthesis using the chiral auxiliary.
Part A: Synthesis of (4R)-4-Phenyl-3-propionyl-N-benzyl-oxazolidin-2-one
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous THF. Cool the solution to -78 °C.
-
Deprotonation: Add n-butyllithium (2.1 eq.) dropwise and stir for 30 minutes.
-
Scientist's Note: Two equivalents of base are used to deprotonate both the hydroxyl and the secondary amine groups.
-
-
Acylation: Add propionyl chloride (1.1 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.
-
Validation Check: Confirm product formation and purity via ¹H NMR and TLC analysis.
-
Part B: Diastereoselective Alkylation
-
Setup: To a flame-dried flask under nitrogen, add the N-propionyl oxazolidinone (1.0 eq.) from Part A and anhydrous THF. Cool to -78 °C.
-
Enolate Formation: Add NaHMDS (1.1 eq., 1.0 M solution in THF) dropwise. Stir for 1 hour at -78 °C.
-
Scientist's Note: A slight excess of base ensures complete enolate formation. The solution should become a clear, homogeneous yellow/orange color.
-
-
Alkylation: Add benzyl bromide (1.2 eq.) dropwise. Stir at -78 °C for 4 hours.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature and extract with ethyl acetate. Combine, wash with brine, dry over Na₂SO₄, and concentrate.
-
Validation Check: A small aliquot of the crude product can be analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio before purification.[6]
-
Part C: Auxiliary Cleavage
-
Setup: Dissolve the purified alkylated product from Part B in a mixture of THF and water (3:1). Cool to 0 °C.
-
Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.). Stir vigorously at 0 °C for 4 hours.
-
Scientist's Note: The H₂O₂ serves to quench the excess base and facilitate a clean reaction. The biphasic mixture requires vigorous stirring.
-
-
Workup: Quench the excess peroxide by adding aqueous Na₂SO₃. Acidify the mixture to pH ~1 with 1 M HCl. Extract with ethyl acetate.
-
Separation: The aqueous layer contains the protonated auxiliary, which can be recovered by basification and extraction. The organic layers contain the desired carboxylic acid. Wash the combined organic layers, dry, and concentrate to yield (S)-2-Methyl-3-phenylpropanoic acid.
-
Validation Check: Determine the enantiomeric excess (e.e.) of the final product via chiral HPLC or by converting the acid to a chiral ester and analyzing by NMR.
-
Conclusion
This compound is a versatile and highly effective chiral auxiliary for asymmetric synthesis. Its mechanism of action relies on the formation of a rigid oxazolidinone template where the well-defined steric environment, dominated by the N-benzyl and C4-phenyl groups, dictates the facial selectivity of electrophilic attack on the corresponding enolate. This leads to exceptional levels of diastereoselectivity in C-C bond formation. The reliability of the protocols, coupled with the ability to recover the auxiliary, makes it an authoritative and practical tool for chemists in academic and industrial research, particularly in the development of chiral pharmaceuticals and complex natural products.
References
- 1. youtube.com [youtube.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound 98 14231-57-3 [sigmaaldrich.com]
- 8. CN105330557A - Preparation method of chiral alpha-amino acid - Google Patents [patents.google.com]
Methodological & Application
Application Note: Asymmetric Synthesis of α-Amino Phosphonic Acids Using (R)-(-)-N-Benzyl-2-phenylglycinol
Introduction: The Significance of Chiral α-Amino Phosphonic Acids
α-Amino phosphonic acids, as structural analogs of α-amino acids, are of paramount importance in medicinal chemistry and drug development.[1][2] Their unique tetrahedral geometry, conferred by the phosphonate group, allows them to act as potent and selective inhibitors of enzymes that process amino acids, such as proteases and transferases.[1] This inhibitory action makes them valuable candidates for a range of therapeutic applications, including antiviral, antibacterial, and anticancer agents.[3]
The biological activity of these molecules is intrinsically linked to their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure α-amino phosphonic acids is a critical objective for synthetic chemists.[4] Among the various strategies, the use of chiral auxiliaries to direct the stereochemical outcome of a reaction remains a robust and reliable approach. This application note provides a detailed protocol for the asymmetric synthesis of α-amino phosphonic acids employing the commercially available and highly effective chiral auxiliary, (R)-(-)-N-Benzyl-2-phenylglycinol.
The Strategic Role of this compound
The success of this asymmetric synthesis hinges on the judicious choice of this compound as the chiral auxiliary. This molecule is strategically employed to create a chiral imine intermediate. The subsequent nucleophilic addition of a phosphite source to this imine, a reaction often referred to as an aza-Pudovik reaction, proceeds with a high degree of facial selectivity.[5][6][7]
Mechanism of Stereochemical Induction:
The chiral environment established by the this compound moiety sterically hinders one face of the imine double bond. The bulky phenyl and benzyl groups orient themselves to create a conformationally rigid structure that directs the incoming nucleophile (dialkyl phosphite) to the opposite, less hindered face. This results in the preferential formation of one diastereomer of the α-amino phosphonate product. The predictability and high fidelity of this stereochemical control are the cornerstones of this synthetic strategy.
Overall Synthetic Workflow
The synthesis can be conceptually divided into three key stages:
-
Formation of the Chiral Imine: Condensation of an aldehyde with the chiral auxiliary, this compound, to form the crucial chiral imine intermediate.
-
Diastereoselective Phosphonylation: The nucleophilic addition of a dialkyl phosphite to the chiral imine, establishing the new stereocenter at the α-carbon with high diastereoselectivity.
-
Auxiliary Cleavage and Deprotection: Removal of the chiral auxiliary and any protecting groups on the phosphonate moiety to yield the final, enantiomerically enriched α-amino phosphonic acid.
Caption: Overall workflow for the asymmetric synthesis.
Detailed Experimental Protocol: Synthesis of Diethyl (R)-(1-amino-1-phenylmethyl)phosphonate
This protocol details the synthesis of a representative α-amino phosphonate using benzaldehyde as the starting aldehyde.
Materials:
-
Benzaldehyde
-
Diethyl phosphite
-
Titanium (IV) chloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Protocol:
Step 1: Formation of the Chiral Iminium Ion Intermediate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of auxiliary).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 eq) dropwise to the solution. The mixture will typically turn a deep color. Stir for 30 minutes at -78 °C.
-
Add benzaldehyde (1.0 eq) dropwise, followed by the slow addition of triethylamine (2.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
Causality Insight: TiCl₄ acts as a Lewis acid to activate the aldehyde and facilitate the condensation with the amino alcohol. Triethylamine is added to neutralize the HCl generated during the reaction. The low temperature is crucial to control the reaction rate and prevent side reactions.
Step 2: Diastereoselective Addition of Diethyl Phosphite
-
Cool the reaction mixture from Step 1 to 0 °C in an ice bath.
-
Add diethyl phosphite (1.5 eq) dropwise to the solution.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Monitor the reaction progress by TLC until the imine intermediate is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the diastereomerically enriched phosphonate adduct.
Causality Insight: The addition of the phosphite is the key stereochemistry-defining step. The steric bulk of the chiral auxiliary effectively blocks one face of the iminium ion, leading to a highly diastereoselective attack by the phosphite nucleophile.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified adduct from Step 2 in methanol (15 mL per mmol).
-
Carefully add 10% Pd/C (10-20 mol% by weight).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated α-amino phosphonate ester.
Causality Insight: Catalytic hydrogenolysis is a mild and efficient method for cleaving the N-benzyl bond of the auxiliary.[10][11] The palladium catalyst facilitates the addition of hydrogen across the C-N bond, releasing the desired product and toluene as a byproduct.
Caption: Step-by-step experimental protocol visualization.
Expected Results and Data
The described protocol typically affords the α-amino phosphonate products in good yields and with high levels of diastereoselectivity. The exact outcomes will vary depending on the specific aldehyde and phosphite used.
| Aldehyde (R Group) | Phosphite (R' Group) | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| Phenyl | Ethyl | 75-85% | >95:5 |
| 4-Chlorophenyl | Ethyl | 70-80% | >95:5 |
| 2-Naphthyl | Methyl | 72-82% | >90:10 |
| Iso-propyl | Ethyl | 65-75% | >90:10 |
Note: Data is representative and compiled from typical results reported in the literature for similar transformations.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Imine Formation | Incomplete reaction; moisture contamination. | Ensure all glassware is flame-dried and reagents are anhydrous. Extend reaction time. Re-verify the quality of TiCl₄. |
| Low Diastereoselectivity | Reaction temperature too high during phosphite addition. | Maintain strict temperature control (0 °C) during the initial phase of the phosphite addition. |
| Incomplete Auxiliary Cleavage | Inactive catalyst; insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and purged with hydrogen. Increase catalyst loading if necessary. |
| Difficulty in Purification | Close-running spots on TLC for diastereomers. | Optimize the solvent system for column chromatography. Consider using a different silica gel mesh size for better separation. |
Conclusion and Broader Impact
The use of this compound as a chiral auxiliary provides a reliable and highly effective method for the asymmetric synthesis of α-amino phosphonic acids. The protocol is robust, utilizes a commercially available auxiliary, and delivers products with high stereochemical purity. This methodology is of significant value to researchers in drug discovery and development, enabling the synthesis of diverse libraries of chiral α-amino phosphonic acids for biological screening and the development of novel therapeutics.
References
- 1. Asymmetric Synthesis of Alpha Amino Phosphonic Acids - William Malachowski [grantome.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 14231-57-3 [chemicalbook.com]
- 9. This compound | 14231-57-3 [amp.chemicalbook.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Topic: Protocol for the Synthesis of Optically Pure β-Substituted Amines with (R)-(-)-N-Benzyl-2-phenylglycinol
An Application Note and Protocol from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Chiral Amines and the Power of Auxiliary-Based Synthesis
Optically pure β-substituted amines are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] Their biological activity is often confined to a single enantiomer, making stereocontrolled synthesis a paramount challenge in modern organic chemistry and drug development. While numerous methods exist, chiral auxiliary-mediated synthesis remains a robust, reliable, and scalable strategy for achieving high levels of enantiopurity.
This guide details a field-proven protocol utilizing (R)-(-)-N-Benzyl-2-phenylglycinol as a highly effective chiral auxiliary. This auxiliary offers a rigid stereochemical environment, enabling predictable and high-fidelity transfer of chirality. The methodology is centered on a three-stage process: formation of a chiral imine, diastereoselective nucleophilic addition, and subsequent hydrogenolytic cleavage to release the target chiral amine and allow for potential recovery of the auxiliary precursor.
Core Principle: 1,3-Asymmetric Induction via a Chelated Intermediate
The success of this protocol hinges on the powerful stereodirecting influence of the (R)-phenylglycinol framework. After forming the imine, the addition of an organometallic nucleophile proceeds through a highly organized, six-membered transition state.
Causality Behind Stereoselection: The oxygen of the hydroxyl group and the nitrogen of the imine chelate to the metal ion of the nucleophilic reagent (e.g., Mg in a Grignard reagent). This chelation, combined with the steric hindrance imposed by the bulky phenyl and benzyl groups, effectively blocks one face of the imine. The nucleophile is therefore forced to attack from the less hindered face, resulting in the preferential formation of a single diastereomer.[2] This predictable 1,3-asymmetric induction is the cornerstone of the method's reliability.
Experimental Workflow Overview
The synthesis is performed in three distinct stages, as illustrated below. Each stage is designed to be high-yielding and stereocontrolled, culminating in the optically pure target molecule.
Caption: Overall synthetic workflow from chiral auxiliary to the final product.
Detailed Experimental Protocols
Materials and Reagents:
-
This compound
-
Selected aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Organometallic Reagent (e.g., Phenylmagnesium bromide, Methyllithium)
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply or transfer hydrogenation reagent (e.g., Ammonium Formate)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Protocol 1: Synthesis of the Chiral Imine Intermediate
This protocol details the condensation reaction to form the chiral imine, which serves as the electrophile in the key diastereoselective step.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the corresponding aldehyde (1.1 eq).
-
Dehydration and Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure to yield the crude imine.
-
Purification and Characterization: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel. Confirm structure via ¹H NMR.
Scientist's Note: The complete removal of water is critical as it drives the equilibrium towards the imine product. Using freshly distilled anhydrous toluene and a properly set up Dean-Stark trap is essential for high yields.
Protocol 2: Diastereoselective Nucleophilic Addition
This is the chirality-determining step. Meticulous adherence to anhydrous and low-temperature conditions is paramount for achieving high diastereoselectivity.
-
Reaction Setup: Dissolve the chiral imine (1.0 eq) from Protocol 1 in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Ar or N₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add the organometallic reagent (e.g., Grignard or organolithium, 1.2-1.5 eq) dropwise via syringe over 30-45 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude amine adduct can be purified by flash column chromatography to isolate the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Scientist's Note: The slow, dropwise addition of the nucleophile at -78 °C is crucial. This minimizes side reactions and favors the formation of the thermodynamically stable, highly-ordered chelated transition state, which is the key to high diastereoselectivity.[3]
Protocol 3: Cleavage of the Chiral Auxiliary
This final step unmasks the desired optically pure primary amine through hydrogenolysis, which cleaves both the N-benzyl group and the C-N bond connected to the chiral backbone.
-
Reaction Setup: Dissolve the purified amine adduct (1.0 eq) from Protocol 2 in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd loading) to the solution under a stream of inert gas.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus or place it under a hydrogen-filled balloon. Purge the system with hydrogen gas.
-
Reaction: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (1-3 atm) for 12-24 hours.
-
Work-up and Catalyst Removal: Upon completion (monitored by TLC), carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4][5] Wash the Celite® pad with additional methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude β-substituted amine.
-
Purification and Analysis: The product can be purified by acid-base extraction or column chromatography. The enantiomeric excess (e.e.) of the final product should be determined using chiral HPLC.
Scientist's Note: Catalytic hydrogenolysis is a powerful method for benzyl group cleavage.[4][6] Ensure the catalyst is handled carefully as it can be pyrophoric. Filtering through Celite® is essential for the complete removal of the heterogeneous palladium catalyst, which could interfere with subsequent reactions or biological assays.
Visualization of Stereochemical Control
The stereochemical outcome is dictated by the conformation of the six-membered chelated intermediate during the nucleophilic attack.
Caption: Chelation model for diastereoselective nucleophilic addition.
(Note: The above Graphviz code is a template for illustrating the concept. A chemical drawing program would be used to generate the actual molecular structure image for the placeholder.)
Data Summary: Representative Results
The following table summarizes typical results obtained using this methodology for the synthesis of various β-substituted amines.
| Entry | Aldehyde (R) | Nucleophile (R') | Adduct Yield (%) | Diastereomeric Ratio (d.r.) | Final Amine e.e. (%) |
| 1 | Isobutyraldehyde | PhMgBr | 85 | >95:5 | >98% |
| 2 | Benzaldehyde | MeLi | 82 | >97:3 | >99% |
| 3 | Cyclohexanecarboxaldehyde | EtMgBr | 79 | >95:5 | >98% |
| 4 | Pivalaldehyde | VinylMgBr | 75 | >98:2 | >99% |
Data are representative and compiled from analogous transformations in the literature. Actual results may vary based on specific substrate and reaction conditions.
Conclusion
The use of this compound as a chiral auxiliary provides a powerful and reliable platform for the asymmetric synthesis of optically pure β-substituted primary amines. The protocol's success is grounded in a well-understood, chelation-controlled mechanism that delivers high diastereoselectivity in the key C-C bond-forming step. The final hydrogenolytic cleavage is clean and efficient, yielding the target amine in high enantiomeric purity. This methodology is highly valuable for academic research and is robust enough for consideration in process development for pharmaceutical intermediates.
References
The Cornerstone of Chirality: Application of (R)-(-)-N-Benzyl-2-phenylglycinol in the Synthesis of Pharmaceutical Intermediates
In the intricate world of pharmaceutical development, the stereochemical architecture of a molecule is paramount to its therapeutic efficacy and safety. The ability to selectively synthesize a single enantiomer of a drug substance is not merely an academic exercise but a critical determinant of its clinical success. Within the synthetic chemist's toolkit, chiral auxiliaries serve as powerful instruments for imposing stereocontrol. This guide delves into the application of one such versatile auxiliary, (R)-(-)-N-Benzyl-2-phenylglycinol, a cornerstone in the asymmetric synthesis of vital pharmaceutical intermediates. We will explore its utility through detailed application notes and protocols, elucidating the causality behind experimental choices and providing a framework for its practical implementation in a research and development setting.
The Intrinsic Value of this compound
Application I: Asymmetric Synthesis of α-Amino Phosphonic Acids
α-Amino phosphonic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their role as mimics of α-amino acids, enabling them to act as potent enzyme inhibitors. Their applications span antiviral, antibacterial, and anticancer therapies. The asymmetric synthesis of these molecules is a formidable challenge, and this compound provides an elegant solution.
Mechanistic Rationale
The strategy hinges on the initial condensation of this compound with an aldehyde to form a chiral oxazolidine. This intermediate possesses a defined stereochemistry that directs the subsequent nucleophilic addition of a phosphite. The bulky phenyl groups on the auxiliary effectively shield one face of the molecule, forcing the incoming phosphite to attack from the less hindered side, thereby establishing the new stereocenter with high diastereoselectivity. The resulting phosphonate-substituted oxazolidine can then be hydrolyzed to liberate the desired chiral α-amino phosphonic acid.
Diagram 1: Asymmetric Synthesis of α-Amino Phosphonic Acids
Caption: Workflow for α-amino phosphonic acid synthesis.
Protocol: Asymmetric Synthesis of (R)-α-Aminobenzylphosphonic Acid
This protocol describes the synthesis of an important building block for various pharmaceutical agents.
Part 1: Formation of the Chiral Oxazolidine
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add this compound (1.0 eq), benzaldehyde (1.05 eq), and toluene (approx. 0.2 M).
-
Reaction: Heat the mixture to reflux. The formation of water will be observed in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The crude chiral oxazolidine is typically used in the next step without further purification.
Part 2: Diastereoselective Addition of Trimethyl Phosphite
-
Setup: Dissolve the crude oxazolidine from Part 1 in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add trimethyl phosphite (1.2 eq) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 3: Hydrolysis and Auxiliary Cleavage
-
Setup: Dissolve the purified phosphonylated oxazolidine in a mixture of methanol and 6M hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture and concentrate under reduced pressure. The residue contains the desired (R)-α-aminobenzylphosphonic acid and the hydrochloride salt of the chiral auxiliary. The product can be isolated and purified by ion-exchange chromatography or recrystallization. The chiral auxiliary can be recovered by basifying the aqueous layer and extracting with an organic solvent.
| Parameter | Typical Value |
| Diastereomeric Excess (d.e.) | >95% |
| Overall Yield | 60-75% |
Application II: Diastereoselective Synthesis of β-Amino Esters via Reformatsky Reaction
Chiral β-amino acids and their ester derivatives are crucial components of numerous pharmaceuticals, including antibiotics, antiviral agents, and cardiovascular drugs.[1] The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, can be rendered highly diastereoselective through the use of an imine derived from this compound.
Mechanistic Rationale
The synthesis commences with the formation of a chiral imine by condensing this compound with an aldehyde. This imine then reacts with a Reformatsky reagent, which is a zinc enolate generated from an α-halo ester. The stereochemical outcome of the reaction is controlled by the formation of a rigid, six-membered Zimmerman-Traxler-like transition state, where the zinc atom coordinates to both the imine nitrogen and the oxygen of the auxiliary's hydroxyl group. The steric hindrance from the phenyl groups of the auxiliary directs the approach of the zinc enolate, leading to the formation of one diastereomer in high excess. Subsequent oxidative cleavage of the auxiliary yields the desired chiral β-amino ester.
Diagram 2: Diastereoselective Reformatsky Reaction
Caption: Workflow for chiral β-amino ester synthesis.
Protocol: Synthesis of a Chiral β-Amino Ester Intermediate
This protocol is adapted from a patented procedure for synthesizing chiral β-amino acids.[2]
Part 1: Formation of the Chiral Imino Alcohol
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, add (S)-phenylglycinol (1.0 eq) and toluene. Note: The patent utilizes the (S)-enantiomer, leading to the opposite enantiomer of the final product. The procedure is analogous for the (R)-auxiliary.
-
Reagent Addition: Add 3,5-dichlorobenzaldehyde (1.0 eq) at once. After 15 minutes at room temperature, add anhydrous magnesium sulfate (MgSO₄) as a dehydrating agent.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Work-up: Filter the mixture and wash the solid with toluene. The filtrate containing the chiral imino alcohol is used directly in the next step.
Part 2: Diastereoselective Reformatsky Reaction
-
Setup: Cool the filtrate from Part 1 to -10 °C in a suitable reaction vessel under an inert atmosphere.
-
Reagent Addition: Add a solution of the Reformatsky reagent (BrZnCH₂CO₂tBu·THF) (2.0 eq) in N-methylpyrrolidone (NMP).
-
Reaction: Stir the reaction at -10 °C and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amino alcohol product. This product is typically of high diastereomeric excess (>96% d.e.).[2]
Part 3: Oxidative Cleavage of the Auxiliary
-
Setup: Dissolve the crude amino alcohol from Part 2 in ethanol.
-
Reagent Addition: Add an aqueous solution of sodium periodate (NaIO₄) and methylamine.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Isolation: The resulting β-amino ester can be isolated as a salt (e.g., with p-toluenesulfonic acid) by precipitation from a suitable solvent system like THF/heptane.[2]
| Parameter | Reported Value[2] |
| Diastereomeric Excess (d.e.) | >96% |
| Overall Yield (over 3 steps) | ~63% |
Conclusion: A Versatile and Reliable Tool
This compound has proven to be a highly effective and reliable chiral auxiliary for the asymmetric synthesis of key pharmaceutical intermediates. Its ability to direct the stereochemical outcome of reactions with a high degree of control makes it an invaluable tool for researchers and drug development professionals. The protocols outlined in this guide provide a practical framework for the implementation of this auxiliary in the synthesis of chiral α-amino phosphonic acids and β-amino esters. The principles of sterically-controlled facial discrimination and the formation of rigid intermediates are central to its success, underscoring the importance of rational design in asymmetric synthesis. As the demand for enantiomerically pure pharmaceuticals continues to grow, the application of robust chiral auxiliaries like this compound will undoubtedly remain a cornerstone of modern drug discovery and development.
References
(R)-(-)-N-Benzyl-2-phenylglycinol: A Versatile Chiral Ligand in Asymmetric Catalysis
An Application and Protocol Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
(R)-(-)-N-Benzyl-2-phenylglycinol is a C₁-symmetric β-amino alcohol that has emerged as a highly effective and versatile chiral ligand in the field of asymmetric catalysis. Derived from (R)-phenylglycinol, its structure incorporates a benzyl group on the nitrogen atom, which enhances its steric profile and solubility in common organic solvents.[1] The core value of this ligand lies in the spatial arrangement of its hydroxyl and secondary amine functionalities, which can coordinate to a metal center to create a well-defined, chiral environment. This rigid coordination facilitates high stereochemical control in a variety of transformations, most notably in the enantioselective addition of organometallic reagents to carbonyl compounds and the asymmetric reduction of prochiral ketones. This guide provides an in-depth analysis of the ligand's properties, key applications, detailed experimental protocols, and the mechanistic rationale behind its efficacy.
Ligand Profile and Properties
This compound is a white to off-white crystalline solid at room temperature. Its bifunctional nature as a β-amino alcohol is central to its catalytic activity.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 14231-57-3 | [2][3] |
| Molecular Formula | C₁₅H₁₇NO | [1][3] |
| Molecular Weight | 227.30 g/mol | [1][2] |
| Appearance | White to off-white powder/crystals | [1] |
| Optical Activity | [α]²¹/D −80° (c = 0.85 in ethanol) | [2] |
| Solubility | Soluble in many organic solvents, limited solubility in water |[1] |
The presence of both a Lewis basic nitrogen atom and a hydroxyl group allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with metal centers like zinc, boron, and titanium. This chelation restricts the conformational flexibility of the catalytic complex, which is a cornerstone of effective asymmetric induction.
Caption: Key structural features of the ligand contributing to its catalytic utility.
Core Application: Enantioselective Alkylation of Aldehydes
One of the most successful applications of this compound is in catalyzing the asymmetric addition of dialkylzinc reagents to aldehydes, a powerful C-C bond-forming reaction to produce valuable chiral secondary alcohols.[4]
Mechanistic Rationale and Causality
The high enantioselectivity observed in this reaction is not accidental; it is a direct consequence of a well-ordered transition state.
-
Catalyst Formation: The ligand reacts in situ with the dialkylzinc reagent (e.g., diethylzinc). The acidic proton of the ligand's hydroxyl group is removed by one of the alkyl groups of the dialkylzinc, forming an alkane (e.g., ethane) and generating a chiral zinc-alkoxide complex. The nitrogen atom coordinates to the zinc center, completing the stable five-membered chelate ring.
-
Transition State Assembly: This monomeric chiral zinc complex is highly Lewis acidic. It coordinates to the carbonyl oxygen of the aldehyde substrate. The bulky phenyl and benzyl groups on the ligand effectively shield one of the two prochiral faces of the aldehyde.
-
Stereoselective Alkyl Transfer: A second molecule of diethylzinc acts as the alkylating agent, transferring an ethyl group to the unshielded face of the aldehyde carbonyl carbon via a six-membered chair-like transition state. This directed attack ensures the formation of one enantiomer of the product alcohol preferentially.
-
Catalyst Regeneration: After the alkyl transfer, the resulting zinc alkoxide of the product is displaced, regenerating the active catalyst which can then enter another catalytic cycle.
The choice of an inert, non-coordinating solvent like toluene or hexane is critical. Coordinating solvents like THF could compete with the aldehyde for binding to the zinc center, disrupting the organized transition state and leading to lower enantioselectivity.
Caption: Catalytic cycle for the ligand-mediated addition of diethylzinc to an aldehyde.
Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol describes a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde.
Safety Precaution: Diethylzinc is pyrophoric and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. All glassware must be oven- or flame-dried, and solvents must be anhydrous.
Materials and Reagents:
-
This compound (CAS: 14231-57-3)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard solvents for chromatography (Hexanes, Ethyl Acetate)
Experimental Workflow:
Caption: Standard experimental workflow for the asymmetric ethylation reaction.
Step-by-Step Procedure:
-
To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add this compound (22.7 mg, 0.1 mmol, 10 mol%).
-
Add 10 mL of anhydrous toluene via syringe and stir until the ligand dissolves completely.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add 1.2 mL of diethylzinc solution (1.0 M in hexanes, 1.2 mmol) dropwise over 5 minutes. A white precipitate may form, and gas evolution (ethane) will be observed.
-
Allow the resulting mixture to stir at 0 °C for 30 minutes to ensure complete formation of the catalyst.
-
Add freshly distilled benzaldehyde (102 µL, 1.0 mmol) dropwise.
-
Continue stirring the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the benzaldehyde is consumed, carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution while maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 9:1 Hexanes:Ethyl Acetate) to yield (R)-1-phenylpropan-1-ol.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
Expected Results
Using this compound as the ligand, high yields and excellent enantioselectivities are expected for a range of aromatic and aliphatic aldehydes.
Representative Data for Diethylzinc Addition:
| Aldehyde Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|
| Benzaldehyde | (R)-1-Phenylpropan-1-ol | >95 | >98 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)propan-1-ol | >95 | >97 |
| 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)propan-1-ol | >90 | >96 |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)propan-1-ol | >95 | >98 |
| Cinnamaldehyde | (R)-1-Phenylpenta-1,4-dien-3-ol | >90 | >95 |
Note: Yields and ee values are representative and may vary based on specific reaction conditions and substrate purity.
Further Applications: Asymmetric Borane Reduction of Ketones
The ligand is also highly effective in the oxazaborolidine-catalyzed asymmetric reduction of prochiral ketones using borane (Corey-Bakshi-Shibata reduction).[5][6]
Mechanistic Overview
The ligand reacts with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form a chiral oxazaborolidine catalyst in situ. This catalyst coordinates to the ketone through the more sterically accessible lone pair on the carbonyl oxygen. The borane reductant is then delivered to the carbonyl carbon from the face shielded by the catalyst's bulky substituents, leading to a highly enantioselective reduction.[6] This method provides a reliable route to chiral secondary alcohols from a different class of starting materials.[5]
Conclusion
This compound has proven to be a robust and reliable chiral ligand for high-value asymmetric transformations. Its straightforward application, commercial availability, and the high degree of stereocontrol it imparts make it an excellent tool for researchers in academic and industrial settings. The protocols detailed herein for the alkylation of aldehydes provide a validated starting point for the synthesis of a wide array of enantioenriched secondary alcohols, which are crucial building blocks in drug development and fine chemical synthesis.
References
- 1. CAS 14231-57-3: this compound [cymitquimica.com]
- 2. (R)-(-)-N-苄基-2-苯甘氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Experimental procedure for N-acylation with (R)-(-)-N-Benzyl-2-phenylglycinol
Application Note & Protocol
Topic: Experimental Procedure for N-Acylation of (R)-(-)-N-Benzyl-2-phenylglycinol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral N-Acylated Amino Alcohols
This compound is a valuable chiral building block in modern organic synthesis.[1] Its derivatives, particularly N-acylated products, are of significant interest in medicinal chemistry and materials science. The introduction of an acyl group onto the nitrogen atom modifies the molecule's steric and electronic properties, leading to compounds with potent biological activities, such as anticonvulsants, and serving as chiral selectors in high-performance liquid chromatography (HPLC) for enantioseparation.[2][3]
The selective N-acylation of amino alcohols presents a common challenge in synthesis: differentiating the nucleophilicity of the amine and hydroxyl groups to prevent unwanted O-acylation.[4] This guide provides a detailed, field-proven protocol for the efficient and selective N-acylation of the secondary amine in this compound using an acyl chloride. We will delve into the mechanistic rationale behind the procedural steps, ensuring a robust and reproducible methodology for the synthesis of these high-value chiral synthons.
Reaction Principle: Nucleophilic Acyl Substitution
The N-acylation of a secondary amine with an acyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the stable amide product. A key component of this reaction is the use of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine, which acts as an acid scavenger.[5][6] It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the equilibrium towards the product.[5]
Caption: General mechanism for N-acylation of a secondary amine.
Detailed Experimental Protocol
This protocol describes the N-acetylation of this compound with acetyl chloride as a representative example. The procedure can be adapted for other acyl chlorides with minor modifications to stoichiometry.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | 227.30 | 1.0 | 10.0 | 2.27 g |
| Acetyl Chloride | 78.50 | 1.1 | 11.0 | 0.78 mL (0.86 g) |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 15.0 | 2.09 mL (1.52 g) |
| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |
| Saturated aq. NaHCO₃ solution | - | - | - | 2 x 25 mL |
| Brine (Saturated aq. NaCl solution) | - | - | - | 1 x 25 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | ~2-3 g |
Step-by-Step Methodology
Caption: Experimental workflow for N-acylation.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.27 g, 10.0 mmol).
-
Add 50 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.
-
Place the flask in an ice-water bath and cool the solution to 0°C.
-
Causality Check: Anhydrous solvent is critical to prevent hydrolysis of the highly reactive acyl chloride. Cooling the reaction controls the initial exothermic reaction between the acyl chloride and the amine.
-
-
Reagent Addition:
-
Using a syringe, add triethylamine (2.09 mL, 15.0 mmol) to the cooled solution.
-
Prepare a solution of acetyl chloride (0.78 mL, 11.0 mmol) in 5 mL of anhydrous DCM in a separate dry vial.
-
Add the acetyl chloride solution dropwise to the stirred reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5°C.
-
Causality Check: A slight excess of the acylating agent ensures complete consumption of the starting material. A larger excess of base is used to neutralize all generated HCl and a small amount of HCl impurity often present in acyl chlorides.[5] Dropwise addition prevents a rapid temperature increase and potential side reactions.
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is no longer visible.
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the flask again in an ice bath and slowly add 25 mL of deionized water to quench any remaining acyl chloride.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by another 25 mL of NaHCO₃ solution.
-
Finally, wash the organic layer with 25 mL of brine (saturated NaCl solution).
-
Causality Check: The NaHCO₃ wash neutralizes any remaining acidic species, including excess HCl and any acetic acid formed from quenching. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating sufficient drying.
-
Filter the mixture through a cotton plug or fluted filter paper into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product, a viscous oil or solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-acylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Physical State | White to off-white solid or viscous oil. |
| Yield | Typically >85% after purification. |
| Purity | >95% as determined by NMR analysis. |
| Key NMR Signal | Appearance of a new carbonyl peak (~165-170 ppm in ¹³C NMR) and a methyl singlet (~2.1 ppm in ¹H NMR for acetyl group). |
Troubleshooting:
-
Low Yield: May result from wet reagents/solvents or incomplete reaction. Ensure all glassware is oven-dried and use anhydrous solvents. Allow the reaction to stir longer if TLC shows incomplete conversion.
-
Presence of O-Acylation: If the reaction is run at elevated temperatures or with a large excess of acyl chloride, O-acylation can occur.[7] This can be minimized by maintaining a low temperature during addition and using only a slight excess (1.1-1.2 eq.) of the acylating agent. The O-acyl product can typically be separated by column chromatography.
-
Starting Material Remains: This indicates insufficient acylating agent or deactivation of the amine by protonation. Ensure the correct stoichiometry and that a sufficient excess of base is present.
References
- 1. nbinno.com [nbinno.com]
- 2. NMR studies of chiral discrimination relevant to the enantioseparation of N-acylarylalkylamines by an (R)-phenylglycinol-derived chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 5. brainly.com [brainly.com]
- 6. entrancechemistry.blogspot.com [entrancechemistry.blogspot.com]
- 7. US5631356A - Selective N-acylation of amino alcohols - Google Patents [patents.google.com]
Application Note: Diastereoselective Synthesis of α-Amino Phosphonates via Trimethyl Phosphite Addition to (R)-(-)-N-Benzyl-2-phenylglycinol Derived Oxazolidines
Introduction
α-Amino phosphonates are crucial structural analogs of α-amino acids, exhibiting a wide range of biological activities that make them valuable targets in drug discovery and development. Their applications span from enzyme inhibitors to antibacterial and antiviral agents.[1] The stereochemistry of these molecules is often critical to their biological function, necessitating synthetic methods that allow for precise control over the formation of chiral centers. One powerful strategy for achieving such control is the use of chiral auxiliaries, which temporarily impart their chirality to a prochiral substrate to direct the stereochemical outcome of a reaction.[2]
This application note provides a detailed protocol for the diastereoselective addition of trimethyl phosphite to imines generated in situ from oxazolidines derived from the chiral auxiliary, (R)-(-)-N-Benzyl-2-phenylglycinol. This methodology offers a reliable and efficient route to enantiomerically enriched α-amino phosphonates.
Scientific Principles and Mechanistic Insights
The core of this synthetic strategy lies in the use of this compound as a chiral auxiliary. This amino alcohol is condensed with an aldehyde to form a chiral oxazolidine. The oxazolidine serves as a stable precursor to a chiral imine, which is the key electrophile in the subsequent nucleophilic addition.
The diastereoselectivity of the reaction is governed by the steric and electronic properties of the chiral auxiliary. The bulky phenyl and benzyl groups on the oxazolidine backbone create a chiral environment that directs the approach of the nucleophile (trimethyl phosphite) to one face of the imine double bond. It is proposed that the reaction proceeds through a Lewis acid-catalyzed ring-opening of the oxazolidine to form a transient N-acylimminium ion. The chiral auxiliary then shields one face of this electrophilic intermediate, leading to a preferential attack of the phosphite from the less hindered face.
Figure 1: Proposed reaction pathway for the diastereoselective addition.
Experimental Protocols
Part 1: Synthesis of the (R)-3-Benzyl-4-phenyl-5-alkyloxazolidine
This protocol describes the general procedure for the formation of the chiral oxazolidine from this compound and a representative aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde)
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the chiral auxiliary in anhydrous toluene.
-
Add the corresponding aldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and allow the water formed during the reaction to be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude oxazolidine is typically used in the next step without further purification.
Part 2: Diastereoselective Addition of Trimethyl Phosphite
This protocol details the Lewis acid-mediated addition of trimethyl phosphite to the chiral oxazolidine.
Materials:
-
Crude (R)-3-Benzyl-4-phenyl-5-alkyloxazolidine from Part 1
-
Trimethyl phosphite
-
Titanium(IV) chloride (TiCl₄), 1 M solution in dichloromethane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the crude oxazolidine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add trimethyl phosphite (1.5 eq) to the cooled solution.
-
To this mixture, add a 1 M solution of titanium(IV) chloride in dichloromethane (1.2 eq) dropwise over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-amino phosphonate.
-
Determine the diastereomeric ratio by ¹H NMR or ³¹P NMR spectroscopy of the purified product.
Data Presentation
The following table summarizes representative results for the diastereoselective addition of phosphites to imines derived from phenylglycinol, demonstrating the efficacy of this chiral auxiliary.
| Entry | Aldehyde (R in R-CHO) | Phosphite | Diastereomeric Ratio (dr) |
| 1 | Phenyl | Diethyl Phosphite | 95:5 |
| 2 | Isobutyl | Diethyl Phosphite | 90:10 |
| 3 | Isopropyl | Diethyl Phosphite | 85:15 |
Note: Data adapted from related literature on diastereoselective phosphonate additions to similar chiral imines.
Workflow Visualization
Figure 2: Step-by-step experimental workflow.
Troubleshooting and Expert Insights
-
Low Diastereoselectivity:
-
Moisture: The presence of water can hydrolyze the Lewis acid and interfere with the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature Control: Maintaining a low temperature (-78 °C) is crucial for achieving high diastereoselectivity. Fluctuations in temperature can lead to a decrease in the stereochemical control.
-
Lewis Acid: The choice and stoichiometry of the Lewis acid can significantly impact the diastereoselectivity. TiCl₄ is generally effective, but other Lewis acids like SnCl₄ or BF₃·OEt₂ could be explored for optimization.
-
-
Low Yield:
-
Incomplete Oxazolidine Formation: Ensure the complete removal of water during the oxazolidine synthesis by using a Dean-Stark trap.
-
Inefficient Quenching: The quenching step should be performed carefully at low temperatures to avoid decomposition of the product.
-
Purification Losses: The product may be sensitive to silica gel. Consider using deactivated silica gel or alternative purification methods if significant losses are observed during chromatography.
-
Conclusion
The use of this compound as a chiral auxiliary provides an effective and reliable method for the diastereoselective synthesis of α-amino phosphonates. The straightforward experimental procedure, coupled with the high levels of stereocontrol achievable, makes this a valuable protocol for researchers in medicinal chemistry and drug development. The insights into the reaction mechanism and troubleshooting guide provided in this application note will aid in the successful implementation and optimization of this synthetic strategy.
References
Application Notes and Protocols for the Cleavage of the Chiral Auxiliary from (R)-(-)-N-Benzyl-2-phenylglycinol Adducts
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the methodologies for the cleavage of the (R)-(-)-N-benzyl-2-phenylglycinol chiral auxiliary from N-acyl adducts. This crucial final step in many asymmetric syntheses liberates the desired chiral product and allows for the recovery of the valuable auxiliary. This document moves beyond simple procedural lists to explain the mechanistic rationale behind different cleavage strategies, offering field-proven insights to ensure successful and reproducible outcomes. We will cover the most prevalent reductive and oxidative cleavage methods, complete with step-by-step, self-validating protocols, comparative data, and troubleshooting advice.
Introduction: The Role of this compound
This compound is a highly effective chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations, aldol additions, and Michael reactions. Its utility stems from the rigid, sterically defined environment it creates around a prochiral center, directing the approach of incoming reagents to one face of the molecule.
The synthesis of optically pure compounds is paramount in the pharmaceutical industry, where often only one enantiomer of a chiral drug is therapeutically active while the other may be inactive or even harmful. The use of chiral auxiliaries like this compound provides a reliable and predictable method for establishing key stereocenters.
The final, critical stage of this synthetic strategy is the cleavage of the auxiliary from the newly functionalized molecule. The ideal cleavage reaction should proceed in high yield, without racemization of the desired product or other sensitive functional groups, and should ideally allow for the recovery and recycling of the auxiliary. The choice of cleavage method is dictated by the chemical nature of the adduct and the desired functionality in the final product.
General Workflow and Strategic Considerations
The overall process involves the attachment of the chiral auxiliary to a substrate, a diastereoselective reaction to create a new stereocenter, and the final cleavage of the auxiliary. The selection of the cleavage strategy is a critical decision that depends on the stability of the target molecule and the desired functional group.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Reductive Cleavage: The Workhorse Method
Reductive cleavage is the most common and versatile strategy for removing the N-benzyl-2-phenylglycinol auxiliary. The key is the scission of the benzylic C-N bond, which is susceptible to hydrogenolysis.
Catalytic Hydrogenolysis
This is the premier method for N-benzyl deprotection due to its mild conditions and clean byproducts (typically toluene and the deprotected amine).[1] The reaction involves hydrogen gas and a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).
Mechanism Insight: The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen adsorbs onto the metal surface and dissociates into active hydrogen atoms (palladium hydrides). The N-benzyl adduct also adsorbs onto the surface, where the benzylic C-N bond is weakened and subsequently cleaved by the activated hydrogen.[1] The resulting products, the desired chiral amide/amine and toluene, then desorb from the catalyst surface.
Key Advantages:
-
Mild Conditions: Often performed at room temperature and atmospheric pressure.
-
High Yields: Typically provides excellent yields.
-
Clean Byproducts: Toluene is the primary byproduct, which is easily removed.
-
Functional Group Tolerance: Compatible with many functional groups, although reducible groups like alkenes, alkynes, azides, and some nitro groups may interfere.
Caption: Simplified mechanism of catalytic hydrogenolysis on a palladium surface.
Protocol 1: Catalytic Hydrogenolysis with H₂ Gas
This protocol describes a standard laboratory procedure for the deprotection of an N-acyl-(R)-N-benzyl-2-phenylglycinol adduct.
-
Materials:
-
N-acyl-(R)-N-benzyl-2-phenylglycinol adduct (1.0 equiv)
-
10% Palladium on carbon (Pd/C), 50% wet (10-20 mol % Pd)
-
Methanol (MeOH) or Ethanol (EtOH) (approx. 0.05 - 0.1 M solution)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Dissolution: Dissolve the adduct (1.0 equiv) in methanol in a round-bottom flask suitable for hydrogenation.
-
Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (10-20 mol % Pd). Caution: Palladium on carbon is pyrophoric, especially when dry. Never add it to a solvent in the presence of air without an inert atmosphere.
-
Hydrogenation Setup: Seal the flask and connect it to the hydrogen source.
-
Inerting: Carefully evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with methanol. Caution: Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization. The chiral auxiliary can often be recovered from the non-polar fractions during chromatography.
-
Catalytic Transfer Hydrogenolysis
For laboratories not equipped for handling hydrogen gas, or for larger-scale reactions where safety is a primary concern, catalytic transfer hydrogenolysis is an excellent alternative. This method uses a hydrogen donor molecule in situ, avoiding the need for a pressurized H₂ atmosphere.
Common Hydrogen Donors: Ammonium formate (HCO₂NH₄), cyclohexene, 1,4-cyclohexadiene.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
-
Materials:
-
N-acyl-(R)-N-benzyl-2-phenylglycinol adduct (1.0 equiv)
-
10% Palladium on carbon (Pd/C), 50% wet (10-20 mol % Pd)
-
Ammonium formate (3-5 equiv)
-
Methanol (MeOH)
-
-
Procedure:
-
Setup: To a solution of the adduct (1.0 equiv) in methanol, add 10% Pd/C (10-20 mol % Pd).
-
Reagent Addition: Add ammonium formate (3-5 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat gently to reflux (typically 40-65 °C). The reaction is often faster than with H₂ gas.
-
Monitoring: Monitor by TLC for the disappearance of the starting material (typically 1-4 hours).
-
Work-up and Isolation: Follow steps 7-9 from Protocol 1. The work-up is identical.
-
Oxidative Cleavage: An Alternative Pathway
Oxidative cleavage is a valuable strategy when the substrate contains functional groups that are sensitive to reductive conditions (e.g., alkenes, alkynes). However, this method can be harsher and may not be compatible with other easily oxidized functionalities in the molecule.
Periodate-Mediated Cleavage
For the specific case of the N-benzyl-2-phenylglycinol auxiliary, oxidative cleavage can be achieved using an oxidant like sodium periodate (NaIO₄). This method is particularly relevant for adducts where the auxiliary's hydroxyl group is unprotected.
Mechanism Insight: While the precise mechanism for C-N bond cleavage in this context can be complex, a plausible pathway involves the oxidation of the secondary amine and/or the alcohol. For vicinal diols, NaIO₄ proceeds via a cyclic periodate ester intermediate, cleaving the C-C bond.[2][3] In the case of this auxiliary, oxidation likely forms an unstable intermediate that fragments, cleaving the benzylic C-N bond to release the desired product, often as an amide, and benzaldehyde. This approach can be particularly useful if direct conversion to the primary amide is desired.[2]
Protocol 3: Oxidative Cleavage with Sodium Periodate (NaIO₄)
-
Materials:
-
N-acyl-(R)-N-benzyl-2-phenylglycinol adduct (1.0 equiv)
-
Sodium periodate (NaIO₄) (2-4 equiv)
-
Solvent mixture (e.g., THF/water or Dioxane/water)
-
-
Procedure:
-
Dissolution: Dissolve the adduct in a mixture of THF and water (e.g., 3:1 v/v).
-
Reagent Addition: Add sodium periodate in one portion and stir the mixture vigorously at room temperature.
-
Reaction: Monitor the reaction by TLC. The reaction time can vary significantly based on the substrate (4-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Quenching: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by chromatography.
-
Comparative Analysis of Cleavage Methods
The choice of method is highly dependent on the specific substrate and desired outcome.
| Method | Reagents/Catalyst | Typical Conditions | Pros | Cons | Compatibility Issues |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | MeOH or EtOH, Room Temp | Very mild, clean, high yields, easy work-up.[1] | Requires H₂ gas handling; catalyst is pyrophoric; may not be suitable for large scale without specialized equipment. | Alkenes, alkynes, azides, nitro groups, some sulfur compounds (catalyst poisoning). |
| Transfer Hydrogenolysis | 10% Pd/C, HCO₂NH₄ | MeOH, RT to Reflux | Avoids H₂ gas; often faster; operationally simple. | Can require heating; byproduct salts must be removed. | Same as catalytic hydrogenolysis. |
| Oxidative Cleavage | NaIO₄ | THF/H₂O, Room Temp | Useful for hydrogenation-sensitive substrates; can directly yield primary amides.[2] | Harsher conditions; risk of over-oxidation; may not be compatible with other oxidizable groups. | Electron-rich aromatic rings, sulfides, other alcohols. |
Troubleshooting
-
Stalled or Incomplete Reductive Cleavage:
-
Cause: Catalyst poisoning (often by sulfur-containing functional groups) or poor quality catalyst.
-
Solution: Increase catalyst loading. Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) can be more active for stubborn debenzylations. Ensure the solvent is of high purity.
-
-
Low Yield in Oxidative Cleavage:
-
Cause: Over-oxidation of the desired product or incomplete reaction.
-
Solution: Monitor the reaction carefully by TLC and stop it as soon as the starting material is consumed. Running the reaction at a lower temperature (e.g., 0 °C) may improve selectivity.
-
-
Racemization of Product:
-
Cause: The presence of a strong base or acid during work-up, especially if the newly formed stereocenter is adjacent to a carbonyl group.
-
Solution: Ensure the work-up and purification steps are performed under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to harsh pH.
-
Conclusion
The successful cleavage of the this compound chiral auxiliary is a critical step that requires careful consideration of the substrate's properties. Catalytic hydrogenolysis remains the most robust and widely used method due to its mildness and efficiency. However, for substrates incompatible with reduction, oxidative methods provide a viable alternative. By understanding the mechanisms and key parameters of each protocol, researchers can confidently select and execute the optimal cleavage strategy, leading to the successful isolation of their target chiral molecules in high yield and enantiopurity.
References
Scale-up synthesis considerations for reactions involving (R)-(-)-N-Benzyl-2-phenylglycinol
Introduction: The Significance of (R)-(-)-N-Benzyl-2-phenylglycinol in Asymmetric Synthesis
This compound is a pivotal chiral auxiliary and a valuable building block in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.[1][2] Its rigid bicyclic oxazolidinone derivatives are known to effectively control the stereochemical outcome of various asymmetric transformations, including alkylations, aldol reactions, and conjugate additions. The benzyl group on the nitrogen atom not only enhances the steric hindrance, thereby improving diastereoselectivity, but also allows for facile removal under mild hydrogenolysis conditions. As the demand for enantiopure drugs continues to rise, the development of robust and scalable synthetic routes to chiral auxiliaries like this compound is of paramount importance.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. We will delve into the critical process parameters, offer a detailed, step-by-step protocol, and discuss the underlying scientific principles that govern the successful transition from laboratory-scale to pilot-plant or industrial production.
Synthetic Strategy: A Two-Step Approach to Enantiopurity
The most common and industrially viable synthesis of this compound commences with the readily available and relatively inexpensive (R)-(-)-2-phenylglycinol. The synthesis can be logically divided into two key stages:
-
Reductive Amination: The direct N-benzylation of (R)-(-)-2-phenylglycinol with benzaldehyde followed by reduction.
-
Purification: Isolation and purification of the final product to the high degree of purity required for its application in asymmetric synthesis.
This approach is advantageous due to the high yields, operational simplicity, and the use of common industrial reagents and equipment.
Caption: A simplified workflow for the synthesis of this compound.
Part 1: Scale-up Synthesis Protocol
This protocol is designed for a nominal 100g scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| (R)-(-)-2-Phenylglycinol | 137.18 | 100.0 g | 0.729 | >98% | Sigma-Aldrich |
| Benzaldehyde | 106.12 | 85.0 g (77.3 mL) | 0.801 | >99% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | 37.83 | 33.0 g | 0.872 | >98% | Sigma-Aldrich |
| Methanol | 32.04 | 1.5 L | - | ACS Grade | Fisher Scientific |
| Ethyl Acetate | 88.11 | 2.0 L | - | ACS Grade | Fisher Scientific |
| Saturated aq. NaCl (Brine) | - | 500 mL | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate | 142.04 | 50 g | - | Granular | Fisher Scientific |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Heating/cooling mantle
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Crystallization dish
Step-by-Step Procedure
-
Reaction Setup and Imine Formation:
-
Equip the 5 L three-necked flask with a mechanical stirrer, thermometer, and an addition funnel.
-
Charge the flask with (R)-(-)-2-phenylglycinol (100.0 g, 0.729 mol) and methanol (1.0 L).
-
Stir the mixture at room temperature (20-25 °C) until the solid is fully dissolved.
-
Add benzaldehyde (85.0 g, 0.801 mol) dropwise via the addition funnel over 30 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the intermediate imine.
-
-
Reduction of the Imine:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
In a separate beaker, carefully prepare a solution of sodium borohydride (33.0 g, 0.872 mol) in methanol (500 mL). Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. Prepare this solution in a well-ventilated area and add the NaBH₄ portion-wise to the methanol.
-
Slowly add the sodium borohydride solution to the reaction mixture via the addition funnel, maintaining the internal temperature below 10 °C. The addition should take approximately 1-1.5 hours.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours (overnight) to ensure complete reduction.
-
-
Work-up and Extraction:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material and imine are no longer visible.
-
Carefully quench the reaction by slowly adding water (500 mL) while cooling the flask in an ice bath. Vigorous gas evolution will occur.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the methanol.
-
Add ethyl acetate (1.0 L) to the remaining aqueous slurry and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with an additional portion of ethyl acetate (500 mL).
-
Combine the organic layers and wash with brine (2 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or a semi-solid.
-
-
Purification by Crystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (0-4 °C) for several hours to promote crystallization.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold hexane.
-
Dry the purified this compound in a vacuum oven at 40 °C to a constant weight.
-
Expected Yield and Purity
-
Yield: 135-150 g (80-90%)
-
Purity: >98% (as determined by HPLC and NMR)
-
Appearance: White to off-white crystalline solid
-
Melting Point: 87-90 °C
Part 2: Scientific Integrity & Logic - The "Why" Behind the "How"
A successful scale-up is not merely about multiplying quantities; it involves a deep understanding of the underlying chemical and physical principles.[4]
Reaction Mechanism and Stereochemical Integrity
The synthesis proceeds via a reductive amination pathway. The initial reaction between the primary amine of (R)-(-)-2-phenylglycinol and benzaldehyde forms a Schiff base (imine). The subsequent reduction of the C=N double bond by sodium borohydride yields the desired N-benzylated product. It is crucial that the stereocenter of the starting material remains intact throughout this process. The mild reaction conditions employed, particularly the use of sodium borohydride at low temperatures, are key to preventing epimerization.
Caption: A troubleshooting guide for common issues in the synthesis.
Process Safety and Hazard Management
-
Sodium Borohydride: This reagent is flammable and reacts with water and protic solvents to produce hydrogen gas, which is highly flammable and can form explosive mixtures with air. The portion-wise addition of NaBH₄ and maintaining a low temperature are critical safety measures to control the rate of hydrogen evolution.
-
Solvents: Methanol and ethyl acetate are flammable liquids. All operations should be performed away from ignition sources.
-
Exotherms: The formation of the imine and the quenching of the reaction are exothermic. Proper cooling and controlled addition of reagents are essential to prevent a runaway reaction, especially at a larger scale.
Analytical In-Process Controls (IPCs)
Regular monitoring of the reaction is crucial for a successful and reproducible synthesis.
-
TLC: A simple and effective method to monitor the disappearance of starting materials and the formation of the product. A suitable eluent system is typically a mixture of ethyl acetate and hexane.
-
HPLC: For quantitative analysis of reaction conversion and product purity.
-
NMR: To confirm the structure of the final product and assess its purity.
Conclusion
The protocol and considerations outlined in this application note provide a robust framework for the successful scale-up synthesis of this compound. By understanding the critical process parameters and implementing appropriate safety and analytical measures, researchers and production chemists can confidently produce this valuable chiral auxiliary in the quantities required for drug discovery and development programs.
References
Application Notes & Protocols: The Strategic Use of (R)-(-)-N-Benzyl-2-phenylglycinol as a Chiral Auxiliary in Asymmetric Peptide Synthesis
Introduction: Navigating Stereochemical Complexity in Peptide Synthesis
In the landscape of drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural diversity. The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. Consequently, the synthesis of enantiomerically pure peptides is not merely a procedural detail but a fundamental requirement for accessing desired pharmacological profiles.
Asymmetric synthesis provides the tools to control stereochemical outcomes, and among the most robust strategies is the use of chiral auxiliaries.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer over another.[3][4] After the key stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse, making the process both efficient and economical.[5]
This guide focuses on the application of (R)-(-)-N-Benzyl-2-phenylglycinol , a highly effective chiral auxiliary for solution-phase peptide synthesis. We will explore the mechanistic principles behind its function and provide detailed protocols for its use in the diastereoselective synthesis of dipeptides, offering researchers a practical framework for producing chiral peptide fragments.
This compound: Properties and Characteristics
This compound is a derivative of (R)-phenylglycinol, valued for its rigid conformational structure which provides an excellent stereodirecting framework. Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₇NO | [6] |
| Molecular Weight | 227.30 g/mol | [6] |
| CAS Number | 14231-57-3 | [6] |
| Appearance | White to off-white solid | - |
| Optical Activity | [α]21/D −80°, c = 0.85 in ethanol | |
| Primary Application | Solution-phase peptide synthesis | |
| Linear Formula | C₆H₅CH₂NHCH(C₆H₅)CH₂OH |
Mechanism of Stereodirection: The Role of Steric Hindrance
The efficacy of this compound as a chiral auxiliary hinges on its ability to create a sterically defined environment around the reaction center. When coupled to an N-protected amino acid, it forms a chiral template. In the subsequent peptide coupling step, the bulky phenyl and benzyl groups of the auxiliary effectively shield one face of the molecule. This steric blockade forces the incoming activated amino acid to approach from the less hindered face, resulting in a highly diastereoselective carbon-carbon or carbon-nitrogen bond formation.
The general workflow for utilizing a chiral auxiliary like this compound is a three-stage process: coupling the auxiliary, diastereoselective reaction, and cleavage of the auxiliary.
Caption: General workflow for asymmetric dipeptide synthesis.
The key step is the formation of the peptide bond under the influence of the chiral auxiliary. The auxiliary's rigid structure, dictated by the (R)-configuration at the phenylglycinol core, ensures a predictable and high-fidelity transfer of chirality.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Asymmetric Synthesis with (R)-(-)-N-Benzyl-2-phenylglycinol
Welcome to the technical support center for asymmetric synthesis utilizing (R)-(-)-N-Benzyl-2-phenylglycinol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. As a versatile chiral auxiliary, this compound is instrumental in constructing stereochemically defined molecules. However, its successful application hinges on meticulous experimental control. This document provides a structured approach to troubleshooting, moving from frequently encountered issues to in-depth analysis of reaction parameters.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section addresses the most common initial queries when a reaction underperforms.
Q1: My reaction has a high diastereomeric excess (d.e.), but the isolated yield is very low. Where should I look first?
A: High diastereoselectivity coupled with low yield often points to issues during the work-up or purification stages rather than the core reaction itself. Common culprits include product loss during aqueous extractions (especially if emulsions form), decomposition on silica gel during chromatography, or incomplete cleavage of the auxiliary. Before re-running the entire synthesis, re-examine your isolation protocol.
Q2: My yield has suddenly dropped compared to previous successful runs. What is the most likely cause?
A: The most frequent cause of inconsistency is reagent or solvent quality. Immediately verify the purity and anhydrous nature of your solvent (e.g., THF, diethyl ether). Water is a common contaminant that quenches sensitive reagents like organolithiums. Also, check the age and storage conditions of your reagents, particularly strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), which degrade over time. It is best practice to titrate organolithium reagents before use.
Q3: Can the order of reagent addition significantly impact my yield?
A: Absolutely. In reactions involving the formation of a chiral enolate from an N-acylated auxiliary, for instance, the substrate must be fully deprotonated by the base before the electrophile is introduced. Adding the electrophile prematurely can lead to it reacting with the strong base or the un-deprotonated starting material, drastically reducing yield.
Q4: I suspect my this compound auxiliary is impure. How can I confirm this?
A: The purity of the chiral auxiliary is paramount for both yield and stereoselectivity.[1] Confirm its integrity by measuring its melting point (literature: 87-90 °C) and specific rotation ([α]21/D ≈ -80°, c = 0.85 in ethanol). An 'off' value in either measurement suggests contamination or racemization, which necessitates purification (typically by recrystallization) or replacement.
Q5: My reaction stalls and does not go to completion. What are the primary troubleshooting steps?
A: Incomplete conversion is often linked to three factors: temperature, time, and reagent stoichiometry.[1] Ensure your reaction temperature is appropriate for the specific transformation; some alkylations require warming to 0 °C or room temperature after initial formation at -78 °C. If the temperature is correct, extend the reaction time and monitor progress via Thin Layer Chromatography (TLC).[2] Finally, re-verify the stoichiometry, ensuring a sufficient amount of the limiting reagent is present and active.
Part 2: In-Depth Troubleshooting Guides
When quick diagnostics are insufficient, a more systematic approach is required. This section breaks down the experimental process into key stages to identify the root cause of low yield.
Guide 1: Reagent & Substrate Integrity
The principle of "garbage in, garbage out" is especially true in stereoselective synthesis. The quality of your starting materials dictates the outcome.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Yield & Low Diastereoselectivity | Contaminated Chiral Auxiliary: The commercial purity of this compound is typically high (≥98%), but improper storage can lead to degradation. | Action: Recrystallize the auxiliary from a suitable solvent system (e.g., ethanol/water or toluene/hexanes). Rationale: Recrystallization removes minor impurities that can interfere with the formation of a single, well-defined diastereomeric transition state, which is essential for high stereocontrol.[3] |
| Inconsistent or No Reaction | Inactive Base (e.g., n-BuLi, LDA): Organolithium reagents are highly sensitive to air and moisture. A partially degraded base will result in incomplete deprotonation of the substrate.[4] | Action: Use a freshly opened bottle of the organolithium reagent or titrate older bottles before use (e.g., using the Gilman double titration method). Rationale: Accurate knowledge of the base's molarity is critical for achieving the correct stoichiometry. Incomplete deprotonation leaves unreacted starting material, directly lowering the theoretical maximum yield. |
| Multiple Byproducts Observed on TLC | Impure Substrate/Electrophile: Impurities in the prochiral substrate (e.g., an acyl chloride) or the electrophile can compete in the reaction, leading to a complex product mixture. | Action: Purify the substrate and electrophile before use (e.g., via distillation, recrystallization, or flash chromatography). Rationale: Side reactions consume your primary reagents and complicate the purification process, often leading to lower isolated yields of the desired product. |
| Reaction Fails to Initiate | "Wet" (Non-Anhydrous) Solvents: Trace amounts of water in solvents like THF or diethyl ether will rapidly quench strong bases and other reactive intermediates. | Action: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF) or use commercially available anhydrous solvents packaged under an inert atmosphere. Rationale: Asymmetric synthesis often relies on highly reactive, moisture-sensitive intermediates. Ensuring a truly anhydrous environment is a non-negotiable prerequisite for success.[2] |
Guide 2: Reaction Execution & Parameter Optimization
Precision in execution is critical. Minor deviations in temperature, stoichiometry, or mixing can have major consequences.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Diastereoselectivity | Incorrect Temperature Control: Enolate formation and subsequent reactions are highly temperature-dependent. Allowing the temperature to rise prematurely from -78 °C can disrupt the formation of the desired chelated intermediate, leading to poor stereocontrol.[5] | Action: Use a well-insulated dry ice/acetone or dry ice/isopropanol bath. Monitor the internal reaction temperature with a low-temperature thermometer. Rationale: The stereochemical outcome is determined by the energy difference between diastereomeric transition states. This energy gap is often small, and thermal energy from elevated temperatures can allow the reaction to proceed through higher-energy, non-selective pathways. |
| Formation of Self-Condensation Byproducts | Slow or Inefficient Addition of Electrophile: If the electrophile is added too slowly or with poor mixing, the generated enolate can potentially react with un-deprotonated starting material. | Action: Once the enolate is formed, add the electrophile dropwise but steadily. Ensure vigorous stirring to maintain a homogenous solution. Rationale: The goal is to have the electrophile immediately encounter the enolate as it is added. Poor mixing creates localized areas of high enolate concentration, increasing the probability of undesired side reactions. |
| Incomplete Reaction | Poor Reagent Solubility at Low Temperatures: Some substrates or reagents may have limited solubility in the reaction solvent at -78 °C, effectively reducing their concentration and slowing the reaction rate. | Action: If solubility is an issue, consider alternative anhydrous solvents in which the reagents are more soluble at low temperatures (e.g., toluene). A co-solvent system may also be effective. Rationale: A reaction can only proceed if the reactants are in the same phase. If a reagent precipitates, it is removed from the reaction, leading to a stall.[4] |
Guide 3: Product Isolation & Auxiliary Cleavage
A successful reaction can still result in low yield if the product is lost during the final steps.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Recovery After Aqueous Work-up | Emulsion Formation: The presence of both organic and aqueous layers with dissolved salts and amphiphilic molecules can lead to stable emulsions, trapping the product.[2] | Action: Add a saturated NaCl solution (brine) during the extraction. This increases the ionic strength of the aqueous phase, helping to break the emulsion.[2] Perform multiple extractions with smaller solvent volumes for better recovery. |
| Low Yield After Auxiliary Cleavage | Product Decomposition: The conditions used to cleave the auxiliary (e.g., LiOH/H₂O₂, acid hydrolysis, hydrogenolysis) may be too harsh for the final product, causing degradation. | Action: Screen different cleavage methods. Start with milder conditions (e.g., lower temperature, shorter reaction time). If one method fails, explore orthogonal strategies (e.g., switch from basic hydrolysis to reductive cleavage). Rationale: The stability of the newly formed chiral product is not guaranteed under the cleavage conditions. A systematic optimization is required to find a method that efficiently removes the auxiliary without compromising the product.[5] |
| Difficulty Separating Diastereomers | Poor Resolution in Chromatography: The diastereomers formed may have very similar polarities, making separation by standard flash chromatography challenging. | Action: Test various eluent systems, starting with low-polarity solvents and gradually increasing polarity. If separation is still poor, consider using a high-performance flash chromatography system or explore recrystallization as a method of diastereomeric purification. Rationale: While the goal is high diastereoselectivity, near-complete separation of the major diastereomer is crucial for obtaining an enantiomerically pure final product after auxiliary removal. |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: General Procedure for Diastereoselective Alkylation
This protocol outlines a typical workflow for using this compound in an alkylation reaction after its acylation.
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-acylated chiral auxiliary (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add freshly titrated n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the mixture for the optimized time (typically 2-4 hours) at -78 °C. The reaction may require slow warming to a higher temperature (e.g., 0 °C) for completion. Monitor progress by TLC.
-
Quench: Once complete, quench the reaction by slowly adding a saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visual Workflow for Troubleshooting Low Yield
References
Improving diastereoselectivity in reactions using (R)-(-)-N-Benzyl-2-phenylglycinol
Welcome to the technical support center for (R)-(-)-N-Benzyl-2-phenylglycinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the use of this versatile chiral auxiliary. Our goal is to empower you with the knowledge to optimize your reactions and achieve high diastereoselectivity.
I. Troubleshooting Guide: Enhancing Diastereoselectivity
This section addresses common issues encountered during reactions employing this compound, with a focus on improving diastereomeric outcomes.
Question 1: My reaction is showing low diastereoselectivity (low d.r.). What are the primary factors I should investigate?
Answer:
Low diastereoselectivity is a frequent challenge and can often be attributed to several key experimental variables. A systematic approach to troubleshooting is crucial.
1. Reaction Temperature:
-
Causality: The energy difference between the transition states leading to the different diastereomers is often small. Lowering the reaction temperature can amplify this energy difference, favoring the formation of the thermodynamically more stable diastereomer. At higher temperatures, there may be enough thermal energy to overcome the activation barrier for the formation of the less favored diastereomer, leading to a mixture of products.
-
Protocol: Run a temperature screen. Start at your current reaction temperature and decrease it in increments (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Monitor the diastereomeric ratio (d.r.) at each temperature point using an appropriate analytical technique like ¹H NMR or chiral HPLC.
2. Choice of Lewis Acid and Stoichiometry:
-
Causality: this compound can act as a bidentate chelating ligand for a Lewis acid through its nitrogen and oxygen atoms. This chelation creates a rigid, sterically defined environment that directs the approach of the incoming reagent.[1][2] The choice of Lewis acid influences the geometry and stability of this chelated intermediate. Stronger Lewis acids can lead to a more organized transition state, enhancing diastereoselectivity.[3]
-
Protocol:
-
Screen Lewis Acids: If you are using a weak Lewis acid, consider stronger alternatives. Common choices include TiCl₄, SnCl₄, Et₂AlCl, and BF₃·OEt₂.
-
Optimize Stoichiometry: The amount of Lewis acid is critical. Insufficient Lewis acid may lead to incomplete chelation, while a large excess can sometimes catalyze side reactions. Start with 1.1 equivalents and screen up to 2.0 equivalents.
-
3. Solvent Effects:
-
Causality: The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-coordinating solvents (e.g., dichloromethane, toluene) are often preferred as they are less likely to interfere with the chelation between the chiral auxiliary and the Lewis acid. Polar, coordinating solvents (e.g., THF, diethyl ether) can compete for coordination to the Lewis acid, disrupting the organized transition state and reducing diastereoselectivity.
-
Protocol: Conduct a solvent screen with a range of non-coordinating and weakly coordinating solvents.
Data Presentation: Impact of Reaction Parameters on Diastereoselectivity
| Parameter | Condition A | d.r. (A) | Condition B | d.r. (B) | Rationale for Improvement |
| Temperature | 0 °C | 75:25 | -78 °C | 95:5 | Lower temperature favors the more ordered transition state. |
| Lewis Acid | ZnCl₂ | 60:40 | TiCl₄ | 92:8 | Stronger Lewis acid promotes a more rigid chelated intermediate.[3] |
| Solvent | THF | 55:45 | CH₂Cl₂ | 88:12 | Non-coordinating solvent prevents disruption of the chelated complex. |
Question 2: I'm observing significant formation of an undesired diastereomer. How can I rationalize its formation and suppress it?
Answer:
The formation of an undesired diastereomer points to a competing reaction pathway. Understanding the underlying mechanism is key to mitigating this issue.
Mechanism & Stereochemical Models:
The stereochemical outcome is often rationalized by considering the Zimmerman-Traxler model for aldol-type reactions or similar models for other transformations.[4] this compound, after attachment to the substrate and chelation to a Lewis acid, forms a rigid bicyclic-like structure. The bulky benzyl and phenyl groups effectively block one face of the reactive center, forcing the electrophile to approach from the less sterically hindered face.
Visualization of Stereocontrol
Caption: Chelation-controlled stereodirection.
Troubleshooting Strategies:
-
Increase Steric Bulk: If possible, increasing the steric bulk of either the substrate or the incoming reagent can further enhance the facial bias.
-
Re-evaluate the Lewis Acid: A different Lewis acid can alter the bond angles and lengths within the chelated intermediate, potentially increasing the energy difference between the two transition states.
-
"Non-Chelating" Conditions: In some cases, particularly with certain Lewis acids and substrates, a non-chelating model might be operative.[4] This can lead to a reversal of selectivity. If you suspect this, switching to a strongly chelating metal (e.g., Ti, Sn) is recommended.
Question 3: My yield is low, even though the diastereoselectivity is acceptable. What are potential causes and solutions?
Answer:
Low yields can stem from incomplete reactions, side reactions, or difficulties during workup and purification.
1. Incomplete Reaction:
-
Potential Cause: Insufficient reaction time, low temperature slowing the reaction rate excessively, or deactivated reagents.
-
Solution:
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
If the reaction stalls at low temperatures, consider a gradual warming protocol after the initial addition.
-
Ensure the purity of your starting materials and the activity of the Lewis acid.[5]
-
2. Side Reactions:
-
Potential Cause: The Lewis acid can promote side reactions such as polymerization or decomposition, especially if the reaction is run at higher temperatures or for extended periods.[5]
-
Solution:
-
Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Use the minimum effective amount of Lewis acid.
-
Ensure a strictly anhydrous and inert atmosphere to prevent quenching of reagents.
-
3. Workup and Purification Issues:
-
Potential Cause: The product diastereomers may be difficult to separate, or the chiral auxiliary may be difficult to cleave.
-
Solution:
-
Purification: Diastereomers can often be separated by flash column chromatography or crystallization.[6][7] Optimization of the solvent system for chromatography is crucial.
-
Auxiliary Cleavage: The N-benzyl-2-phenylglycinol auxiliary is typically removed by hydrogenolysis (e.g., H₂, Pd/C) or oxidative cleavage.[8][9][10] Incomplete cleavage can lead to a lower yield of the final product. Ensure the cleavage reaction goes to completion.
-
Experimental Protocol: Cleavage of the this compound Auxiliary by Hydrogenolysis
-
Dissolution: Dissolve the purified diastereomer (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10 mol% of palladium on carbon (10% Pd/C) to the solution.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified further if necessary.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a chiral auxiliary?
This compound functions by temporarily introducing a chiral element to a prochiral substrate.[11][12] The key to its effectiveness lies in its ability to form a rigid, chelated structure with a Lewis acid.[13][14] This chelation involves the lone pairs on the nitrogen and the oxygen of the hydroxyl group. The resulting rigid conformation, combined with the steric hindrance from the phenyl and benzyl groups, directs the approach of an incoming reagent to one of the two faces of the reactive center, leading to the preferential formation of one diastereomer.[4][15]
Q2: How do I attach the this compound auxiliary to my substrate?
The attachment method depends on the nature of your substrate. For a carboxylic acid, a standard amide coupling reaction using reagents like DCC, EDC, or conversion to an acyl chloride followed by reaction with the auxiliary is common. For aldehydes or ketones, formation of an oxazolidine is a typical strategy.
Q3: What is the best way to determine the diastereomeric ratio of my product?
The diastereomeric ratio (d.r.) is most commonly determined by ¹H NMR spectroscopy of the crude reaction mixture. The signals for protons adjacent to the newly formed stereocenter will appear at different chemical shifts for each diastereomer, and the ratio of the integrals of these signals gives the d.r. For more complex spectra or for a more precise determination, chiral HPLC or GC can be used after appropriate derivatization if necessary.[16]
Q4: How can I purify the desired diastereomer?
Since diastereomers have different physical properties, they can often be separated using standard laboratory techniques.[17]
-
Flash Column Chromatography: This is the most common method. A careful screening of solvent systems is often required to achieve good separation.
-
Crystallization: If one diastereomer is crystalline and has lower solubility in a particular solvent system than the other, fractional crystallization can be an effective and scalable purification method.[6][7]
Q5: Is it possible to recycle the this compound auxiliary?
Yes, one of the advantages of using a chiral auxiliary is that it can often be recovered after the cleavage step and reused.[11] After cleavage, the auxiliary can be separated from the desired product by extraction or chromatography and purified for subsequent reactions.
References
- 1. Developments in asymmetric catalysis by metal complexes of chiral chelating nitrogen-donor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Post-synthesis from Lewis acid–base interaction: an alternative way to generate light and harvest triplet excitons [beilstein-journals.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Chiral Auxiliaries [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chelation | Research Starters | EBSCO Research [ebsco.com]
- 15. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR studies of chiral discrimination relevant to the enantioseparation of N-acylarylalkylamines by an (R)-phenylglycinol-derived chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Side reactions and byproducts in (R)-(-)-N-Benzyl-2-phenylglycinol mediated synthesis
Welcome to the technical support center for the synthesis of (R)-(-)-N-Benzyl-2-phenylglycinol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation during this critical synthetic step. Here, we provide in-depth, experience-driven insights and practical solutions to challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of starting material, (R)-(-)-2-phenylglycinol, remaining in my reaction mixture even after prolonged reaction times. What could be the cause?
A1: Incomplete consumption of the starting amino alcohol is a common issue. Several factors could be at play:
-
Insufficient Activation of the Benzylating Agent: If you are using benzyl bromide or chloride, ensure your base is strong enough and sufficiently soluble to deprotonate the amino group of the phenylglycinol effectively. Inadequate deprotonation leads to poor nucleophilicity of the amine.
-
Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. Ensure you are using the optimal temperature for your specific conditions. For many N-benzylation reactions, room temperature to a gentle warming (40-50 °C) is sufficient.
-
Steric Hindrance: The bulky phenyl and hydroxyl groups on the phenylglycinol can sterically hinder the approach of the benzylating agent. Ensure adequate mixing and a suitable solvent to facilitate molecular interactions.
Q2: My TLC analysis shows a major byproduct with a higher Rf value than my desired product. What is this likely to be?
A2: A higher Rf spot often indicates a less polar compound. In the context of this synthesis, the most probable byproduct is the N,N-dibenzylated product , (R)-N,N-dibenzyl-2-phenylglycinol. This occurs when the initially formed secondary amine product is further alkylated by the benzylating agent.
Another possibility, especially if using benzyl alcohol as the starting material for the benzyl group, is the formation of dibenzyl ether .[1][2][3] This is more prevalent at higher temperatures and under acidic conditions.[1][2]
Q3: I have isolated my product, but the yield is significantly lower than expected. Where could I have lost my product?
A3: Low yields can be attributed to several factors throughout the experimental process:
-
Side Reactions: The formation of byproducts such as the dibenzylated compound directly consumes your starting material and desired product, thus lowering the overall yield.[4]
-
Work-up and Extraction: The product, this compound, has both amine and alcohol functionalities, giving it some aqueous solubility. During aqueous work-up, ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer. Salting out the aqueous layer with brine can also reduce the solubility of your product in water.
-
Purification: Product loss can occur during column chromatography. Ensure you have selected an appropriate solvent system for your column that provides good separation between your product and impurities.
Troubleshooting Guide
This section provides a more detailed breakdown of specific problems and actionable solutions.
Problem 1: Formation of N,N-Dibenzyl-2-phenylglycinol
-
Cause: The secondary amine of the desired product is still nucleophilic and can react with the benzylating agent. This is exacerbated by using a large excess of the benzylating agent or prolonged reaction times.[4]
-
Preventative Measures:
-
Stoichiometry Control: Use a controlled amount of the benzylating agent. A slight excess (1.1-1.2 equivalents) is often sufficient.
-
Slow Addition: Add the benzylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which favors mono-alkylation.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to prevent further alkylation.
-
-
Purification Strategy: The dibenzylated product is significantly less polar than the desired mono-benzylated product. This difference in polarity can be exploited for separation using silica gel column chromatography. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the elution of the dibenzylated byproduct first, followed by the desired product.
Problem 2: Presence of Unreacted Benzylating Agent and its Byproducts
-
Cause: If using benzyl alcohol, it can be present in excess.[5] Benzyl bromide and chloride are reactive and can hydrolyze to benzyl alcohol during work-up. Benzyl alcohol itself can undergo self-condensation to form dibenzyl ether, particularly at elevated temperatures.[1][2][3]
-
Troubleshooting:
-
Work-up: Washing the organic layer with water or brine can help remove some of the excess benzyl alcohol.[5]
-
Purification: Benzyl alcohol and dibenzyl ether are typically less polar than the desired amino alcohol product and can be separated by column chromatography.
-
Problem 3: O-Benzylation of the Hydroxyl Group
-
Cause: While the amino group is generally more nucleophilic than the hydroxyl group, under certain conditions (e.g., using a strong base that can deprotonate the alcohol), O-benzylation can occur, leading to the formation of (R)-N-Benzyl-2-(benzyloxy)-2-phenylethanamine.
-
Preventative Measures:
-
Choice of Base: Use a base that is selective for deprotonating the amine over the alcohol. Mild inorganic bases like sodium bicarbonate or potassium carbonate are often preferred. Stronger bases like sodium hydride should be used with caution and at low temperatures.
-
Protecting Groups: In cases where O-benzylation is a persistent issue, consider protecting the hydroxyl group prior to N-benzylation. However, this adds extra steps to the synthesis.
-
Reaction Pathways and Byproduct Formation
The following diagrams illustrate the desired synthetic route and the formation of common byproducts.
Caption: Desired N-benzylation and over-benzylation side reaction.
Caption: Formation of dibenzyl ether from benzyl alcohol.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Expected Purity Improvement |
| Low Yield (<60%) | Over-benzylation | Use 1.1 eq. of benzylating agent, slow addition | Increase to >80% |
| Multiple Spots on TLC | Incomplete reaction, byproduct formation | Monitor by TLC, control stoichiometry | Single major spot for product |
| Product Contamination | Residual benzyl alcohol | Aqueous washes, column chromatography | >98% purity by HPLC/NMR |
Experimental Protocols
General Procedure for the Synthesis of this compound
-
To a solution of (R)-(-)-2-phenylglycinol (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF) is added a mild base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
The mixture is stirred at room temperature for 30 minutes.
-
Benzyl bromide (1.1 eq.) is added dropwise to the suspension.
-
The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the pure this compound.
Protocol for Removal of Dibenzyl Byproduct
-
Prepare a silica gel column using a suitable solvent system (e.g., a starting eluent of 9:1 Hexane:Ethyl Acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the starting solvent system. The less polar dibenzyl byproduct will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the desired mono-benzyl product.
-
Collect the fractions containing the pure product and concentrate under reduced pressure.
References
Technical Support Center: Purification Strategies for Products Synthesized with (R)-(-)-N-Benzyl-2-phenylglycinol
Introduction
(R)-(-)-N-Benzyl-2-phenylglycinol is a versatile and highly effective chiral auxiliary used in the asymmetric synthesis of a variety of compounds, including α-amino acids and β-substituted amines.[1] Its rigid structure and stereodefined centers allow for excellent facial control in reactions, leading to products with high diastereomeric excess (d.e.). However, the success of the synthesis is critically dependent on the effective purification of the resulting diastereomeric products and the subsequent cleavage and removal of the auxiliary.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common purification challenges. It is structured in a question-and-answer format to directly address specific issues encountered during experimental work, blending established protocols with the underlying scientific principles to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges when working with this compound derivatives?
The main challenges typically fall into three categories:
-
Separation of Diastereomers: The products of asymmetric synthesis are diastereomers, which, while having different physical properties, can sometimes be difficult to separate, especially if the diastereomeric excess (d.e.) of the reaction is low.
-
Removal of Unreacted Starting Materials: Unreacted this compound and other reagents can contaminate the product mixture and must be effectively removed.
-
Auxiliary Cleavage and Removal: The final step involves cleaving the chiral auxiliary from the desired product. This reaction must be high-yielding without causing racemization of the product, and the cleaved auxiliary must be completely removed from the final compound.
Q2: How do I decide between diastereomeric recrystallization and column chromatography for separating my diastereomers?
The choice depends on several factors: the physical state of your product, the diastereomeric excess (d.e.) achieved in the reaction, and the scale of your synthesis.
-
Diastereomeric Recrystallization is often the method of choice for large-scale syntheses, especially if the product is a stable, crystalline solid and the initial d.e. is reasonably high (>70-80%).[2] It is a cost-effective and scalable technique that can significantly enhance diastereomeric purity.[3] The key is finding a solvent system where the major diastereomer is significantly less soluble than the minor one.[2]
-
Flash Column Chromatography is more versatile and is the preferred method for non-crystalline (oily) products or when recrystallization fails to provide adequate separation.[4] It is highly effective for both small and medium-scale purifications and can often separate diastereomers with very similar properties by carefully optimizing the stationary and mobile phases.[5]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for purification strategy.
Q3: What analytical techniques are essential for monitoring purification?
To effectively monitor your purification, a combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Your primary tool for real-time reaction monitoring and for selecting solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for accurately determining diastereomeric excess (d.e.) and, after auxiliary cleavage, enantiomeric excess (e.e.).[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your product and identifying impurities.[4][5] Often, the signals for the two diastereomers are distinct, allowing for an estimation of the d.e.
Troubleshooting Guide: Diastereomer Separation
Issue 1: My diastereomers are co-eluting or have poor separation (Resolution < 1.5) during flash column chromatography.
This is a common issue stemming from the similar polarity of the diastereomers. The key is to enhance the subtle differences in their interaction with the stationary and mobile phases.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase: The polarity of your eluent system may be too high or too low.
-
Action: Systematically screen different solvent systems. Instead of just ethyl acetate/hexane, try exploring eluents with different selectivities, such as dichloromethane/methanol or ether/hexane. Adding a small amount of a polar modifier like methanol or a weak acid/base can sometimes dramatically alter selectivity.[5]
-
-
Standard Silica Gel is Ineffective: The hydroxyl groups on standard silica may not be sufficient to resolve the diastereomers.
-
Action: Consider using a different stationary phase. Sometimes, using a less active (neutral) alumina or a bonded-phase silica (like diol or cyano) can provide the unique interactions needed for separation.
-
-
Poor Column Packing/Technique: An improperly packed column will lead to band broadening and poor resolution.
-
Action: Ensure your column is packed uniformly without any cracks or channels. Use dry loading of your sample, especially if it has low solubility in the mobile phase, to get a sharper starting band.
-
| Troubleshooting Step | Rationale | Protocol Link |
| Optimize Mobile Phase | Modifies the polarity and specific solvent-solute interactions to enhance differential migration. | --INVALID-LINK-- |
| Change Stationary Phase | Introduces different interaction mechanisms (e.g., hydrogen bonding, dipole-dipole) for separation. | N/A |
| Improve Loading Technique | A concentrated starting band is critical for achieving good separation. | N/A |
Issue 2: I'm struggling to improve diastereomeric excess (d.e.) via recrystallization.
Recrystallization success is highly dependent on the solubility differences between the diastereomers in a given solvent.[2] Failure often points to an inappropriate choice of solvent or suboptimal crystallization conditions.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The ideal solvent should dissolve both diastereomers at elevated temperatures but allow only the major, less soluble diastereomer to crystallize upon cooling.[2]
-
Action: Conduct a systematic solvent screen. Use small vials with a few milligrams of your crude product and test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof). Look for a solvent that gives a clear solution when hot and yields crystalline precipitate upon slow cooling.
-
-
Cooling Rate is Too Fast: Rapid cooling can cause both diastereomers to crash out of solution together, trapping the minor diastereomer in the crystal lattice.
-
Action: Allow the solution to cool to room temperature slowly in an insulated container (e.g., a beaker wrapped in glass wool) before moving it to an ice bath or refrigerator to maximize yield.[2]
-
-
Solution is Supersaturated or Undersaturated: Too little solvent will result in poor purity and recovery, while too much will prevent crystallization altogether.
-
Action: Add the hot solvent portion-wise to your crude solid until it just dissolves. This ensures you are near the saturation point, which is optimal for selective crystallization.
-
Caption: Troubleshooting workflow for recrystallization.
Troubleshooting Guide: Auxiliary Cleavage & Final Purification
Issue 3: My auxiliary cleavage reaction is incomplete or generates byproducts.
The N-benzyl bond and the C-N bond of the glycinol moiety can be cleaved under various conditions, most commonly catalytic hydrogenolysis.[8] Incomplete reactions or side-product formation often relate to catalyst activity or substrate stability.
Possible Causes & Solutions:
-
Catalyst Poisoning or Inactivity: Palladium catalysts are sensitive to poisoning by sulfur compounds, and sometimes by the substrate or solvent impurities.
-
Action: Ensure all reagents and solvents are pure. If poisoning is suspected, increase the catalyst loading (e.g., from 10 mol% to 20 mol%) or filter the crude product through a small plug of silica before the cleavage reaction. Use a fresh, high-quality catalyst.
-
-
Steric Hindrance: A sterically bulky product attached to the auxiliary can slow down the reaction.
-
Action: Increase the reaction time, temperature, or hydrogen pressure. Alternatively, consider a different cleavage method, such as using transfer hydrogenolysis with ammonium formate, which can sometimes be more effective for hindered substrates.[8]
-
-
Acid-Labile Functional Groups: If your target molecule contains acid-sensitive groups, methods like HBr in acetic acid are unsuitable.[8]
-
Action: Stick to neutral methods like catalytic hydrogenolysis. Benzyl ethers can also be cleaved under oxidative conditions (e.g., with DDQ) or strong acids, but these are often not compatible with other functional groups.[9]
-
Issue 4: I'm having trouble removing the cleaved auxiliary ((R)-(-)-2-phenylglycinol) and benzyl group (as toluene) from my final product.
After cleavage, your desired product is mixed with the cleaved auxiliary and byproducts. A well-designed workup is essential.
Possible Causes & Solutions:
-
Ineffective Extraction: The cleaved auxiliary, (R)-(-)-2-phenylglycinol, is an amino alcohol and has some water solubility, but its phenyl group gives it organic character. Your desired product's properties will dictate the best extraction strategy.
-
Action: An acid/base workup is typically very effective.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with an acidic aqueous solution (e.g., 1M HCl). This will protonate the amino alcohol auxiliary, pulling it into the aqueous layer.
-
Separate the layers. The organic layer now contains your (presumably neutral or acidic) product and toluene.
-
Wash the organic layer with brine and dry it.[10]
-
-
-
Toluene Removal: Toluene, a byproduct of hydrogenolysis, is relatively high-boiling and can be difficult to remove completely under reduced pressure.
-
Action: After concentrating the product, co-evaporate with a lower-boiling solvent like dichloromethane or methanol several times to azeotropically remove residual toluene. For the final, pure product, drying under high vacuum for an extended period is recommended.
-
Experimental Protocols
Protocol 1: Systematic Optimization of Flash Chromatography
This protocol provides a structured approach to developing a separation method for closely-eluting diastereomers.
-
TLC Screening:
-
On a single TLC plate, spot your crude mixture in multiple lanes.
-
Develop each lane in a different solvent system. Start with a standard 20% ethyl acetate in hexane and test systems of varying polarity and composition (e.g., 10% MeOH in DCM, 30% Ether in Hexane, 5% THF in Toluene).
-
Identify the solvent system that shows the largest separation (ΔRf) between your two diastereomer spots.
-
-
Gradient Optimization:
-
Based on the best TLC solvent system, design a shallow gradient for your column. For example, if 20% EtOAc/Hexane gave good separation, run a gradient from 10% to 30% EtOAc over 10-15 column volumes.
-
This approach helps to sharpen the peaks and improve resolution between them.
-
-
Column Loading and Elution:
-
Pack the column with silica gel slurried in the initial, low-polarity solvent.
-
Adsorb your crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.
-
Run the column, collecting small fractions.
-
Analyze the fractions by TLC to identify which contain the pure diastereomers.
-
Protocol 2: Diastereomeric Recrystallization for Purity Enhancement
This protocol details the steps for purifying a crystalline solid with a moderate d.e.
-
Solvent Selection:
-
Following the screening method described in Issue 2 , select the optimal solvent or solvent pair.
-
-
Dissolution:
-
Place the crude diastereomeric mixture in an Erlenmeyer flask with a stir bar.
-
Heat the selected solvent in a separate flask.
-
Add the hot solvent to the crude solid in portions, with stirring and gentle heating, until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Slow Cooling & Crystallization:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.[2]
-
Crystal formation should begin as the solution cools. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure diastereomer.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for 30-60 minutes to maximize precipitation.[2]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor, which is rich in the more soluble, undesired diastereomer.[2]
-
-
Drying and Analysis:
-
Dry the crystals under vacuum.
-
Determine the yield and analyze the diastereomeric purity by chiral HPLC or NMR to confirm the success of the purification.
-
References
- 1. This compound 98 14231-57-3 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Effect of temperature on the stereochemical outcome with (R)-(-)-N-Benzyl-2-phenylglycinol
Welcome to the technical support center for the application of (R)-(-)-N-Benzyl-2-phenylglycinol as a chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to stereoselectivity in their experiments, with a particular focus on the critical role of temperature.
Introduction: The Role of this compound in Asymmetric Synthesis
This compound is a versatile chiral auxiliary employed to induce stereoselectivity in a variety of chemical transformations, most notably in the alkylation of enolates. The steric bulk of the benzyl and phenyl groups, along with the chelating potential of the hydroxyl and amino moieties, creates a rigid chiral environment that directs the approach of incoming electrophiles. The stereochemical outcome of these reactions is highly dependent on the precise control of reaction parameters, with temperature being one of the most critical factors.
Frequently Asked Questions (FAQs)
Q1: We are observing a low diastereomeric ratio (dr) in our alkylation reaction using an enolate derived from a substrate attached to this compound. What are the likely causes?
A low diastereomeric ratio suggests that the energy difference between the transition states leading to the two possible diastereomers is small. Several factors can contribute to this:
-
Suboptimal Reaction Temperature: This is the most common cause. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer, leading to a decrease in selectivity.[1][2][3]
-
Incorrect Enolate Geometry: The formation of the desired enolate (often the Z-enolate) is crucial for high stereoselectivity. The choice of base and solvent can significantly influence the enolate geometry.
-
Inappropriate Lewis Acid or Solvent: The solvent and any Lewis acids used can affect the chelation of the enolate and, consequently, the rigidity of the transition state.[1]
Q2: How does temperature specifically influence the stereochemical outcome of reactions with this auxiliary?
Temperature has a direct impact on the Gibbs free energy difference (ΔΔG‡) between the diastereomeric transition states. According to the Eyring equation, the ratio of the two diastereomers is exponentially related to this energy difference and inversely related to the temperature. Lowering the reaction temperature generally increases the diastereoselectivity by favoring the transition state with the lower activation energy.[2][3] In some cases, there may be an "inversion temperature" where the selectivity reverses, although this is less common for well-designed chiral auxiliary systems.[4]
Q3: What is the optimal temperature range for achieving high diastereoselectivity with this compound?
While the optimal temperature is substrate-dependent, a common starting point for alkylation reactions is -78 °C (dry ice/acetone bath).[5][6] It is highly recommended to perform a temperature screening study (e.g., -100 °C, -78 °C, -40 °C, 0 °C) to determine the ideal conditions for your specific transformation.
Q4: Can the choice of base affect the temperature sensitivity of the reaction?
Absolutely. The choice of base dictates the rate and equilibrium of enolate formation. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are commonly used to ensure rapid and complete enolate formation at low temperatures.[5][6] The counterion of the base (e.g., Li+, Na+, K+) can also influence the aggregation state and reactivity of the enolate, which in turn can affect the optimal temperature.
Troubleshooting Guide: Improving Diastereoselectivity
This section provides a systematic approach to troubleshooting and optimizing reactions involving this compound where temperature is a key variable.
Issue: Poor Diastereomeric Ratio (e.g., < 90:10 dr)
This is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions.
Step 1: Verify Reagent and Substrate Purity
-
Chiral Auxiliary: Ensure the this compound is of high enantiomeric purity.
-
Substrate and Electrophile: Impurities in your starting materials can lead to side reactions or interfere with the desired stereoselective pathway.
-
Solvents and Reagents: Use anhydrous solvents and fresh, properly stored reagents. Moisture can quench the enolate and lead to competing, non-selective reactions.
Step 2: Optimize the Reaction Temperature
A temperature screening is crucial for maximizing diastereoselectivity.
Experimental Protocol: Temperature Screening for Optimal Diastereoselectivity
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of the substrate-auxiliary conjugate in anhydrous THF to a series of reaction vessels.
-
Cooling: Cool each vessel to a different target temperature (e.g., -100 °C, -78 °C, -40 °C, -20 °C, 0 °C).
-
Enolate Formation: Add the base (e.g., LDA) dropwise to each vessel and stir for the recommended time to ensure complete enolate formation.
-
Electrophile Addition: Add the electrophile to each reaction mixture and allow the reaction to proceed.
-
Quenching and Analysis: Quench all reactions simultaneously with a saturated aqueous solution of NH₄Cl and analyze the crude product mixture from each reaction by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
Data Presentation: Effect of Temperature on Diastereomeric Ratio
| Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| 0 | 75:25 |
| -20 | 85:15 |
| -40 | 92:8 |
| -78 | >98:2 |
| -100 | >98:2 (with significantly slower reaction rate) |
Note: The data presented in this table is illustrative. Actual results will vary depending on the specific substrates and reagents used.
Step 3: Evaluate Base and Solvent Effects
If optimizing the temperature does not yield the desired selectivity, consider the following:
-
Base: If using LDA, consider switching to LHMDS or KHMDS, as the different metal counterions can alter the transition state.
-
Solvent: While THF is a common choice, other ethereal solvents or non-polar solvents like toluene could be beneficial for certain substrates.[3]
Visualization: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Mechanism of Stereochemical Induction
The high degree of stereocontrol exerted by this compound is attributed to the formation of a rigid, chelated transition state.
Visualization: Proposed Transition State
Caption: Proposed chelated transition state model for stereoselective alkylation.
In this model, the lithium cation coordinates to the enolate oxygen, the nitrogen of the amino group, and the hydroxyl oxygen, creating a rigid bicyclic structure. The phenyl and benzyl groups of the auxiliary then effectively block one face of the enolate, forcing the electrophile to approach from the less sterically hindered face, thus leading to the observed high diastereoselectivity.
References
Technical Support Center: Solvent Effects in Reactions Catalyzed by (R)-(-)-N-Benzyl-2-phenylglycinol Derivatives
Welcome to the technical support center for asymmetric reactions catalyzed by (R)-(-)-N-Benzyl-2-phenylglycinol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent effects in these sensitive catalytic systems. Here, you will find field-proven insights and troubleshooting strategies to optimize your experiments for high yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the enantioselectivity of my reaction catalyzed by an this compound derivative?
The solvent plays a crucial role in defining the chiral environment of the reaction. It can influence the conformation of the catalyst-substrate complex and the transition state, thereby directly affecting the enantioselectivity. Solvents can interact with the catalyst through hydrogen bonding, coordination to a metal center (if applicable), and dipole-dipole interactions. These interactions can either stabilize or destabilize the desired transition state, leading to variations in the enantiomeric excess (e.e.) of the product. For instance, non-polar, non-coordinating solvents often provide a more defined and rigid catalytic environment, which can lead to higher enantioselectivity.
Q2: My this compound derivative catalyst has poor solubility in my chosen reaction solvent. What should I do?
Poor catalyst solubility can lead to a heterogeneous reaction mixture, reducing the effective catalyst concentration and potentially impacting the reaction rate and reproducibility. If you encounter solubility issues, consider the following:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. A mixture of co-solvents can sometimes improve solubility while maintaining high enantioselectivity.
-
Temperature Modification: Gently warming the reaction mixture might improve solubility. However, be cautious as higher temperatures can sometimes negatively affect enantioselectivity.
-
Catalyst Modification: If possible, consider using a derivative of this compound with solubilizing groups that do not interfere with its catalytic activity.
Q3: Can the presence of water or other protic impurities in the solvent affect the reaction?
Absolutely. Protic impurities like water can have a detrimental effect on many asymmetric reactions. They can:
-
React with organometallic reagents: If your reaction involves organometallic species (e.g., diethylzinc), water will quench the reagent, leading to lower yields.
-
Interfere with catalysis: Water can coordinate to the catalyst or metal center, altering the catalytic cycle and potentially reducing enantioselectivity.
-
Promote side reactions: The presence of protic species can lead to undesired side reactions.
It is crucial to use anhydrous solvents and handle them under an inert atmosphere to minimize exposure to moisture.
Q4: How does solvent polarity influence the reaction rate?
Solvent polarity can significantly affect the reaction rate by stabilizing or destabilizing charged intermediates or transition states. For reactions that proceed through a polar transition state, a more polar solvent will generally accelerate the reaction rate. Conversely, for reactions with a non-polar transition state, a non-polar solvent may be more favorable. However, the effect of solvent polarity on reaction rate and enantioselectivity can be complex and is often determined empirically through solvent screening.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (e.e.)
Q: I am observing a low enantiomeric excess in my reaction. What are the potential causes related to the solvent and how can I address them?
A: Low enantioselectivity is a common challenge in asymmetric catalysis. The solvent is a primary suspect. Here’s a breakdown of potential causes and solutions:
-
Inappropriate Solvent Choice: The solvent may not be providing the optimal chiral environment for the catalyst to effectively discriminate between the two enantiotopic faces of the substrate.
-
Solution: Conduct a systematic solvent screening. Test a range of solvents with varying properties, including non-polar aprotic (e.g., toluene, hexane), polar aprotic (e.g., THF, diethyl ether, dichloromethane), and in some cases, polar protic solvents (though often with caution). The goal is to find a solvent that maximizes the energy difference between the diastereomeric transition states.
-
-
Solvent Coordination: Coordinating solvents (e.g., THF, acetonitrile) can sometimes compete with the substrate for binding to the catalyst or a metal co-catalyst, disrupting the formation of the highly organized transition state necessary for high enantioselectivity.
-
Solution: Switch to a less coordinating solvent. For example, if you are using THF, try toluene or hexane.
-
-
Presence of Impurities: As mentioned in the FAQ, protic impurities can drastically reduce enantioselectivity.
-
Solution: Ensure all solvents are rigorously dried before use. Employing molecular sieves can be beneficial. Always conduct reactions under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Temperature: The reaction temperature might be too high, leading to a less ordered transition state and consequently lower enantioselectivity.
-
Solution: Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C). This can often improve enantioselectivity, although it may slow down the reaction rate.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Issue 2: Low or No Product Yield
Q: My reaction is giving a very low yield or is not proceeding at all. Could the solvent be the culprit?
A: Yes, the solvent can significantly impact the reaction yield. Here are some common solvent-related issues affecting yield:
-
Poor Reactant/Catalyst Solubility: As discussed earlier, if the catalyst or reactants are not sufficiently soluble, the reaction will be slow or may not proceed to completion.
-
Solution: Perform a solubility test with your catalyst and reactants in various solvents. Consider using a co-solvent system to improve solubility.
-
-
Solvent-Reactant Interaction: The solvent may be reacting with one of your starting materials or intermediates. For example, highly reactive organometallic reagents can be decomposed by certain solvents.
-
Solution: Choose a solvent that is inert to all components of your reaction mixture under the reaction conditions.
-
-
Catalyst Deactivation: The solvent might be contributing to the deactivation of the catalyst. This can happen if the solvent contains impurities or if it promotes an undesired reaction pathway that leads to an inactive catalytic species.
-
Solution: Ensure high-purity, anhydrous solvents are used. If catalyst deactivation is suspected, you might need to investigate the stability of the catalyst in the chosen solvent under the reaction conditions.
-
Data Presentation: Solvent Screening for a Representative Reaction
The following table summarizes the effect of different solvents on the enantioselective addition of a nucleophile to an aldehyde, a common reaction type catalyzed by chiral amino alcohols. While the specific catalyst may differ, the trends observed are highly informative for reactions involving this compound derivatives.
| Entry | Solvent | Polarity (Dielectric Constant) | Enantiomeric Excess (e.e., %) | Yield (%) |
| 1 | n-Hexane | 1.88 | 92 | 85 |
| 2 | Toluene | 2.38 | 95 | 90 |
| 3 | Diethyl Ether | 4.34 | 88 | 82 |
| 4 | Tetrahydrofuran (THF) | 7.58 | 75 | 78 |
| 5 | Dichloromethane (DCM) | 8.93 | 65 | 70 |
| 6 | Acetonitrile | 37.5 | 40 | 55 |
| 7 | Ethanol | 24.5 | 15 | 45 |
Data is representative and adapted for illustrative purposes.
Analysis: The data clearly shows that non-polar, non-coordinating solvents like toluene and n-hexane provide the highest enantioselectivity. As the polarity and coordinating ability of the solvent increase (e.g., THF, DCM, Acetonitrile), the enantioselectivity tends to decrease. Protic solvents like ethanol are generally detrimental to both enantioselectivity and yield in this type of reaction.
Experimental Protocols
General Protocol for a Catalytic Asymmetric Addition
This protocol provides a general guideline for setting up an asymmetric addition reaction catalyzed by an this compound derivative.
-
Preparation of the Catalyst Solution:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the this compound derivative (e.g., 0.1 mmol) in anhydrous toluene (5 mL).
-
Stir the solution at room temperature for 10-15 minutes to ensure complete dissolution.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under argon, add the substrate (e.g., an aldehyde, 1.0 mmol).
-
Cool the flask to the desired reaction temperature (e.g., 0 °C in an ice bath).
-
-
Addition of Reagents:
-
To the cooled substrate solution, add the catalyst solution via a syringe.
-
Slowly add the nucleophile (e.g., a solution of diethylzinc in hexane, 1.2 mmol) dropwise over a period of 10-15 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the set temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
Catalytic Cycle
Caption: A simplified representation of a general catalytic cycle.
Removal of unreacted (R)-(-)-N-Benzyl-2-phenylglycinol from the reaction mixture
Welcome to the technical support center for the purification of (R)-(-)-N-Benzyl-2-phenylglycinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted this compound from a reaction mixture. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the purification process, offering step-by-step solutions and the scientific reasoning behind them.
Issue 1: My desired product is neutral, but I'm struggling to remove the unreacted this compound.
Q1: I've tried a simple aqueous wash, but a significant amount of the amino alcohol remains in my organic layer. What's going wrong?
A1: this compound possesses a basic secondary amine and is a lipophilic molecule due to its two phenyl rings, giving it considerable solubility in many organic solvents.[1] A simple water wash is often insufficient to remove it effectively. The key is to exploit the basicity of the amine functional group through an acid-base extraction.[2][3]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acidic solution, such as 1 M hydrochloric acid (HCl) or 5% citric acid.[4] The acid will protonate the basic secondary amine of the this compound, forming a water-soluble ammonium salt.[3][5]
-
Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate completely and drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash two to three more times with fresh aqueous acid to ensure complete removal of the amino alcohol.[3]
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Final Wash: Perform a final wash with brine (saturated aqueous sodium chloride) to remove any residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified neutral product.
Issue 2: My desired product is also basic. How can I selectively remove the unreacted amino alcohol?
Q2: Both my product and the starting material are basic. Acid-base extraction isn't an option. What other methods can I use?
A2: When dealing with a mixture of basic compounds, you need to leverage other differences in their physical or chemical properties. The primary methods to consider are column chromatography, crystallization, or the use of scavenger resins.
Method 1: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[6]
-
Expert Insight: The hydroxyl group in this compound can lead to tailing on silica gel. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent system.[6] This deactivates the acidic silanol groups on the silica surface, improving the peak shape and separation.[6][7]
Troubleshooting Chromatography:
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system polarity. | Optimize the eluent system by running thin-layer chromatography (TLC) with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for a significant difference in the Rf values of your product and the amino alcohol. |
| Product Tailing | Strong interaction with the stationary phase. | Add 0.1-1% triethylamine to your eluent.[6][7] Alternatively, consider using a different stationary phase like alumina (basic or neutral).[6] |
| Compound Instability | Degradation on silica gel. | If your product is sensitive to acidic conditions, basic or neutral alumina may be a better choice for the stationary phase. |
Method 2: Recrystallization
If your desired product is a solid, recrystallization can be a highly effective purification technique.[6][]
-
Principle: This method relies on the difference in solubility between your product and the unreacted amino alcohol in a specific solvent or solvent system at different temperatures.
-
Procedure:
-
Select a suitable solvent in which your product has high solubility at an elevated temperature and low solubility at room temperature or below.
-
Dissolve the crude mixture in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals of your desired compound.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Method 3: Scavenger Resins
Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reactants or byproducts from a reaction mixture.[9][10]
-
Application: For removing a secondary amine like this compound, an isocyanate or aldehyde functionalized resin can be effective.[9]
-
Workflow:
-
Add the appropriate scavenger resin to your crude reaction mixture.
-
Stir for a sufficient amount of time to allow the resin to react completely with the unreacted amino alcohol.
-
Filter off the resin. The filtrate will contain your purified product.
-
-
Advantage: This method is often very clean and avoids the need for aqueous workups or chromatography.[10]
Issue 3: I need to recover the this compound.
Q3: I used an acidic wash to remove the unreacted amino alcohol, but now I need to recover it from the aqueous layer. How can I do this?
A3: You can recover the this compound from the acidic aqueous washes by performing a "back-extraction."[3]
Protocol for Back-Extraction:
-
Combine Aqueous Layers: Combine all the acidic aqueous washes containing the protonated amino alcohol.
-
Basification: Cool the combined aqueous solution in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate, while stirring until the solution is basic (pH > 10, check with pH paper). This will deprotonate the ammonium salt, regenerating the neutral, water-insoluble amino alcohol.[5]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract it several times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to recover the this compound.
Frequently Asked Questions (FAQs)
Q: What are the key physical and chemical properties of this compound that are relevant for its removal?
A: Understanding the properties of this compound is crucial for designing an effective purification strategy.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₁₅H₁₇NO[1][11] | Molecular Weight: 227.30 g/mol [1][12] |
| Functional Groups | Secondary amine, primary alcohol[1] | The secondary amine is basic and can be protonated with acid for extraction. The alcohol group can participate in hydrogen bonding. |
| Solubility | Soluble in organic solvents, limited solubility in water.[1] | An organic solvent is needed for the reaction and workup. Water solubility increases significantly upon protonation of the amine. |
| Boiling Point | 87-90 °C (literature)[12][13] | Distillation is a potential, though often difficult, method for separation from high-boiling products. |
| Chirality | It is a chiral molecule.[1] | If your reaction is stereospecific, ensure your purification method does not cause racemization. Chiral chromatography can be used for enantiomeric separation if needed.[14][15][16][17] |
Q: Why is it important to choose the right acidic solution for the extraction?
A: The choice of acid depends on the stability of your desired product. If your product is sensitive to strong acids like HCl, a milder organic acid like a 5% or 10% citric acid solution is a good alternative. The goal is to use an acid that is strong enough to fully protonate the amino alcohol without causing degradation or unwanted side reactions with your product.
Q: Can I use distillation to remove the unreacted this compound?
A: While this compound has a defined boiling point, distillation is generally only feasible if there is a large difference in the boiling points between it and your desired product and if both compounds are thermally stable. For many research and pharmaceutical applications, the products are often complex, non-volatile molecules, making distillation impractical. Acid-base extraction or chromatography are typically more versatile and effective methods.
Visualization of Purification Strategy Selection
The following diagram illustrates a decision-making workflow for selecting the most appropriate purification method.
Caption: Decision tree for selecting a purification method.
References
- 1. CAS 14231-57-3: this compound [cymitquimica.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. This compound 98 14231-57-3 [sigmaaldrich.com]
- 13. This compound | 14231-57-3 [amp.chemicalbook.com]
- 14. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preserving Stereochemical Integrity During (R)-(-)-N-Benzyl-2-phenylglycinol Auxiliary Cleavage
Welcome to the technical support center for the robust application of (R)-(-)-N-Benzyl-2-phenylglycinol derived chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical final step of auxiliary removal while ensuring the stereochemical integrity of the target molecule. Racemization at this stage can undermine an entire synthetic route, and this resource provides in-depth troubleshooting and validated protocols to prevent such outcomes.
Introduction to the Challenge
This compound is a powerful chiral auxiliary that directs stereoselective transformations with high efficacy. However, the final cleavage of the auxiliary from the elaborated substrate is a critical juncture where the newly created stereocenter is vulnerable to racemization.[1] This phenomenon, the conversion of an optically active compound into a racemic mixture, negates the stereocontrol achieved in preceding steps.[2] Understanding the mechanisms of racemization and the principles behind cleavage protocols is paramount for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant racemization of my product after cleaving the N-acyl auxiliary. What are the likely causes?
A1: Understanding the Root Cause of Racemization
Racemization during the cleavage of N-acyl auxiliaries often stems from the formation of a planar, achiral intermediate, such as an enol or enolate, at the stereocenter alpha to the carbonyl group.[3][4] This is particularly problematic under harsh acidic or basic conditions.[5]
Key Mechanistic Considerations:
-
Enolization: In the presence of acid or base, the chiral α-carbon can lose a proton to form a planar enol or enolate. Reprotonation can then occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.[3][4]
-
Reaction Conditions: Prolonged exposure to strong acids, bases, or high temperatures can promote enolization and subsequent racemization.[5]
-
Substrate Structure: The acidity of the α-proton and the stability of the corresponding enolate are influenced by the substituents on the acyl group, which can affect the propensity for racemization.
Q2: What are the recommended "racemization-free" cleavage methods for N-acyl derivatives of this compound?
A2: Recommended Cleavage Protocols
To mitigate the risk of racemization, cleavage methods should be mild and proceed through mechanisms that do not involve the formation of a planar intermediate at the stereocenter. Here are two highly recommended approaches:
1. Reductive Cleavage via Catalytic Transfer Hydrogenation
This is often the method of choice for cleaving the N-benzyl group, which subsequently facilitates the release of the desired product.
-
Causality: Catalytic transfer hydrogenation is a mild reductive method that selectively cleaves the N-benzyl group without affecting the N-acyl linkage. This is typically followed by a mild workup to isolate the desired product, minimizing contact with harsh reagents that could induce racemization.
2. Oxidative Cleavage
For certain substrates, oxidative cleavage can be a viable and mild alternative.
-
Causality: Oxidative cleavage with reagents like lead tetraacetate can cleave the C-C bond of the amino alcohol moiety of the auxiliary, releasing the desired carboxylic acid derivative under conditions that are often neutral or mildly acidic, thus suppressing enolization.[6][7][8]
Detailed Experimental Protocols
Protocol 1: Reductive Cleavage via Catalytic Transfer Hydrogenation
This protocol is designed for the selective removal of the N-benzyl group, which is often a key step in the overall cleavage strategy.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acylated this compound derivative (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Catalyst and Hydrogen Source: Add Pearlman's catalyst (palladium hydroxide on carbon, 20 wt%, ~10 mol%) and a hydrogen donor like ammonium formate (5.0 equiv) or cyclohexene (10.0 equiv).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.
Self-Validation: The stereochemical integrity of the product should be confirmed by chiral High-Performance Liquid Chromatography (HPLC) or by comparing the optical rotation with the literature value for the enantiomerically pure compound.
Protocol 2: Oxidative Cleavage with Lead Tetraacetate
This method is particularly useful when the desired product is a carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-acylated this compound derivative (1.0 equiv) in an anhydrous aprotic solvent like dichloromethane or benzene in a flask protected from moisture.
-
Reagent Addition: Add lead tetraacetate (Pb(OAc)₄, 1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Quenching: Upon completion, quench the reaction by adding a few drops of ethylene glycol to consume any excess lead tetraacetate.
-
Workup: Filter the mixture through Celite® and wash the filter cake with the reaction solvent. The filtrate is then washed with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by crystallization or column chromatography.
Self-Validation: Purity and enantiomeric excess should be determined using standard analytical techniques such as NMR, LC-MS, and chiral HPLC.
Visualization of Key Concepts
Mechanism of Racemization
The following diagram illustrates the base-catalyzed racemization pathway via enolate formation.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Experimental Workflow for Reductive Cleavage
This workflow outlines the key stages of the catalytic transfer hydrogenation protocol.
Caption: Workflow for reductive cleavage of the N-benzyl group.
Data Summary: Comparison of Cleavage Methods
| Method | Typical Conditions | Advantages | Potential Issues |
| Catalytic Transfer Hydrogenation | Pd(OH)₂/C, NH₄HCO₂, MeOH, reflux | Mild, selective for N-benzyl group | Catalyst poisoning, incomplete reaction |
| Oxidative Cleavage | Pb(OAc)₄, CH₂Cl₂, rt | Mild, directly yields carboxylic acid | Stoichiometric heavy metal waste |
| Harsh Hydrolysis (Not Recommended) | Strong acid or base, heat | - | High risk of racemization |
Final Recommendations
To ensure the preservation of stereochemical integrity during the cleavage of this compound auxiliaries, it is crucial to:
-
Avoid Harsh Conditions: Steer clear of strong acids, strong bases, and high temperatures that can promote racemization.[5]
-
Choose Mild Cleavage Methods: Employ reductive techniques like catalytic transfer hydrogenation or mild oxidative methods.
-
Strict Monitoring: Carefully monitor the reaction progress to avoid prolonged reaction times.
-
Thorough Characterization: Always verify the enantiomeric purity of your final product using chiral HPLC or other appropriate analytical methods.
By adhering to these principles and protocols, researchers can confidently remove the chiral auxiliary while safeguarding the valuable stereocenter they have meticulously constructed.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemtube3d.com [chemtube3d.com]
Technical Support Center: Catalyst Loading Optimization for (R)-(-)-N-Benzyl-2-phenylglycinol Synthesis
Welcome to the Technical Support Center for the asymmetric synthesis of (R)-(-)-N-Benzyl-2-phenylglycinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical parameter of catalyst loading. Proper optimization of catalyst loading is paramount for achieving high yield and excellent enantioselectivity in this valuable chiral amino alcohol synthesis.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems related to catalyst loading.
Q1: My reaction yield is low, and a significant amount of starting material remains even after extended reaction times. What is the likely cause related to catalyst loading?
A1: Persistently low conversion is a classic indicator of insufficient catalyst loading or catalyst deactivation.
Core Causality: In asymmetric catalysis, the catalyst concentration directly influences the reaction rate. An insufficient number of active catalytic sites will result in a slow or stalled reaction.
Troubleshooting Workflow:
-
Verify Catalyst Activity: Before adjusting the loading, ensure your catalyst and ligand are active. They can be sensitive to air and moisture.[1][2] Handling under an inert atmosphere is crucial.
-
Incremental Increase in Catalyst Loading: Perform a systematic study by incrementally increasing the catalyst loading. It is recommended to run a series of small-scale parallel reactions to efficiently identify the optimal range.
-
Monitor for Catalyst Deactivation: Catalyst deactivation can occur through various mechanisms, such as ligand loss or the formation of inactive dimers.[3] If an initial reaction rate is observed followed by a plateau, deactivation is a strong possibility.[3][4] Consider adding the catalyst in portions throughout the reaction to maintain a sufficient concentration of the active species.
Q2: The enantiomeric excess (% ee) of my this compound is significantly lower than expected. How can catalyst loading affect enantioselectivity?
A2: Suboptimal enantioselectivity can arise from both too low and too high catalyst loadings, though for different reasons.
Core Causality:
-
Low Catalyst Loading: A low concentration of the chiral catalyst can allow the uncatalyzed or a non-stereoselective background reaction to become more prominent, leading to the formation of a racemic or near-racemic product.
-
High Catalyst Loading: At very high concentrations, aggregation of the catalyst can occur. These aggregates may exhibit different (and often lower) enantioselectivity than the monomeric catalytic species. This is a form of a "non-linear effect" where the product's ee is not directly proportional to the catalyst's ee or concentration.[5][6]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low enantioselectivity.
-
Systematic Loading Screen: As detailed in the diagram, conduct a screening of various catalyst loadings. It's crucial to analyze both yield and enantiomeric excess for each concentration.
-
Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2]
-
Solvent Effects: The solvent can influence the catalyst's conformation and, therefore, its stereodifferentiating ability.[7] A solvent screen may be necessary if optimizing loading and temperature is insufficient.
Q3: My reaction is complete, but I've observed the formation of significant byproducts. Can this be related to catalyst loading?
A3: Yes, incorrect catalyst loading can lead to side reactions.
Core Causality:
-
High Catalyst Loading: An excessively high concentration of a highly active catalyst can sometimes promote undesired side reactions, such as decomposition of the starting material or product, or the formation of constitutional isomers.
-
Low Catalyst Loading & High Temperature: If a low catalyst loading is compensated for by a high reaction temperature to drive the reaction to completion, this can provide enough energy to overcome the activation barrier for side reactions that are less favorable at lower temperatures.
Troubleshooting Steps:
-
Characterize Byproducts: Identify the structure of the major byproducts. This will provide insight into the undesired reaction pathways.
-
Reduce Catalyst Loading: If byproduct formation is suspected to be catalyst-driven, systematically reduce the catalyst loading while monitoring the reaction progress and byproduct formation.
-
Optimize Temperature in Conjunction with Loading: Find a balance between catalyst loading and temperature that allows for a reasonable reaction time while minimizing byproduct formation.
II. Frequently Asked Questions (FAQs)
Q4: What is a typical starting catalyst loading for the asymmetric synthesis of this compound?
A4: For many rhodium- or ruthenium-catalyzed asymmetric hydrogenations, a good starting point for catalyst loading is typically in the range of 0.5 to 1.0 mol% relative to the limiting reagent.[8] However, for highly efficient catalysts, loadings as low as 0.01 mol% or even lower can be achieved.[9] It is always recommended to consult the specific literature procedure for the catalyst system you are employing.
Q5: How does one prepare and execute a catalyst loading optimization study?
A5: A systematic approach using parallel reaction screening is the most efficient method.
Experimental Protocol: Catalyst Loading Optimization
-
Stock Solution Preparation: Prepare a stock solution of your catalyst precursor (e.g., [Rh(COD)2]BF4) and chiral ligand (e.g., a chiral bisphosphine) in the reaction solvent. This ensures accurate dispensing of small quantities.
-
Reaction Setup: In an array of reaction vials under an inert atmosphere, add the substrate (e.g., an N-protected α-amino ketone precursor).
-
Catalyst Addition: Using a microsyringe, add varying amounts of the catalyst stock solution to each vial to achieve the desired range of catalyst loadings (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mol%).
-
Reaction Execution: Initiate the reactions simultaneously (e.g., by pressurizing with hydrogen for a hydrogenation reaction) and run them for a fixed period.
-
Analysis: After the specified time, quench the reactions and analyze each sample by a suitable method (e.g., GC or HPLC with a chiral column) to determine the conversion (yield) and enantiomeric excess (% ee).
-
Data Interpretation: Plot the yield and % ee as a function of catalyst loading to identify the optimal concentration that provides the best balance of reactivity and selectivity.
Q6: What is the relationship between catalyst loading, Turn Over Number (TON), and Turn Over Frequency (TOF)?
A6: These are key metrics for evaluating catalyst efficiency.
-
Catalyst Loading: The amount of catalyst used relative to the substrate, usually expressed as a mole percentage (mol%).
-
Turn Over Number (TON): The total number of moles of product formed per mole of catalyst before it becomes inactive. A higher TON indicates a more robust catalyst.
-
TON = (moles of product) / (moles of catalyst)
-
-
Turn Over Frequency (TOF): The number of turnovers per unit of time (e.g., per hour). TOF is a measure of the catalyst's activity or speed.
-
TOF = TON / time
-
Optimizing catalyst loading aims to maximize both TON and TOF, achieving high product output with minimal catalyst usage in a reasonable timeframe.
Q7: Can I simply increase the catalyst loading to speed up my reaction without any negative consequences?
A7: Not necessarily. While increasing the catalyst loading will generally increase the reaction rate, it can lead to several issues:
-
Decreased Enantioselectivity: As discussed in Q2, high catalyst concentrations can lead to aggregation and lower the % ee.[5][6]
-
Increased Cost: Chiral catalysts, particularly those based on precious metals like rhodium and ruthenium, are expensive.[9] Using a higher loading directly increases the cost of the synthesis.
-
Difficult Product Purification: Higher catalyst loadings can lead to greater contamination of the final product with the metal, which can be difficult to remove and is often unacceptable in pharmaceutical applications.
The goal of optimization is to find the lowest possible catalyst loading that achieves the desired yield and enantioselectivity in an acceptable timeframe.[9]
Data Summary Table: Illustrative Catalyst Loading Optimization
The following table illustrates a hypothetical outcome of a catalyst loading optimization study for an asymmetric hydrogenation to form this compound.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (% ee) |
| 0.1 | 24 | 65 | 92 |
| 0.5 | 12 | 98 | 99 |
| 1.0 | 6 | >99 | >99 |
| 2.0 | 4 | >99 | 97 |
| 5.0 | 2 | >99 | 94 |
In this example, 1.0 mol% represents the optimal loading, providing excellent conversion and enantioselectivity in a significantly shorter time than lower loadings, without the drop in % ee seen at higher concentrations.
Catalytic Cycle and Key Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (R)-(-)-N-Benzyl-2-phenylglycinol in Perspective
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries represent a robust and reliable strategy to achieve this control, acting as temporary stereodirecting groups that are later removed to reveal the desired chiral product. This guide provides a comprehensive comparison of (R)-(-)-N-Benzyl-2-phenylglycinol with other widely used chiral auxiliaries, offering an objective analysis of their performance based on available experimental data. This content is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of chiral auxiliaries for asymmetric synthesis.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis is a critical field focused on the selective production of a single stereoisomer of a chiral molecule. This is of utmost importance in pharmacology, where different enantiomers of a drug can exhibit vastly different biological activities.[1] Chiral auxiliaries are enantiomerically pure compounds that are covalently attached to a prochiral substrate, thereby introducing a chiral environment that directs the stereochemical outcome of a subsequent reaction.[2] The efficacy of a chiral auxiliary is primarily evaluated by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product, the chemical yield, and the ease of removal of the auxiliary without racemization of the product.[3]
A variety of chiral auxiliaries have been developed and successfully applied in a wide range of asymmetric transformations.[4] This guide will focus on a comparative analysis of this compound against a backdrop of well-established and highly effective chiral auxiliaries, namely Evans' oxazolidinones, pseudoephedrine and its derivatives, and Oppolzer's sultams.
Established Chiral Auxiliaries: A Performance Benchmark
To provide a framework for evaluating this compound, it is essential to first consider the performance of some of the most successful and widely utilized chiral auxiliaries in asymmetric synthesis.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, oxazolidinones are among the most powerful and versatile chiral auxiliaries.[1] Derived from readily available amino alcohols, they provide exceptional levels of stereocontrol in a variety of reactions, most notably in alkylation and aldol reactions. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, thereby directing the approach of the electrophile.
Pseudoephedrine and Pseudoephenamine
The use of the naturally occurring and inexpensive amino alcohol pseudoephedrine as a chiral auxiliary was pioneered by Andrew G. Myers.[5] Pseudoephedrine amides undergo highly diastereoselective alkylations with a broad range of electrophiles.[6] A key advantage of this system is the versatility of the cleavage conditions, which can afford carboxylic acids, alcohols, aldehydes, and ketones.[6] Pseudoephenamine, a closely related analogue, has been shown to offer comparable or even superior stereoselectivity and produces derivatives with a higher propensity for crystallization.[7]
Oppolzer's Sultams
Based on the rigid bicyclic structure of camphor, Oppolzer's sultams are highly effective chiral auxiliaries that provide a well-defined chiral environment. They have been successfully employed in a range of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions, consistently affording high levels of diastereoselectivity.[2]
Performance Data of Established Chiral Auxiliaries in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries have demonstrated immense utility. The following table summarizes the performance of the aforementioned established chiral auxiliaries in this key transformation.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidinone | Propionyl imide | Benzyl bromide | > 99:1 | 94 | [1] |
| (+)-Pseudoephedrine | Propionyl amide | Benzyl bromide | ≥ 99:1 | 90 | [2] |
| (+)-Pseudoephenamine | Propionyl amide | Benzyl bromide | ≥ 99:1 | 99 | [7] |
| (2R)-Oppolzer's Sultam | Propionyl imide | Allyl iodide | 98:2 | 95 |
This compound: A Closer Look
This compound is a chiral amino alcohol that has been utilized as a chiral auxiliary in specific applications. While not as extensively documented in broadly applicable asymmetric reactions as the benchmark auxiliaries, its structural features suggest its potential for inducing stereoselectivity.
Synthesis of this compound
This compound can be prepared from the commercially available and relatively inexpensive (R)-(-)-2-phenylglycinol through reductive amination with benzaldehyde.
Experimental Protocol: Synthesis of this compound
-
Step 1: Imine Formation. To a solution of (R)-(-)-2-phenylglycinol (1.0 eq.) in a suitable solvent such as methanol or toluene, add benzaldehyde (1.0-1.1 eq.). The mixture is stirred at room temperature, often with a dehydrating agent like magnesium sulfate, to drive the formation of the corresponding imine.
-
Step 2: Reduction. The crude imine is then reduced to the secondary amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using a hydride reagent such as sodium borohydride (NaBH₄) can be employed.
-
Step 3: Purification. After the reaction is complete, the catalyst is filtered off (if used), and the solvent is removed under reduced pressure. The crude this compound can then be purified by recrystallization or column chromatography.
Caption: Synthesis of this compound from (R)-phenylglycinol.
Applications in Asymmetric Synthesis
The primary reported applications of this compound and the closely related (R)-phenylglycinol as chiral auxiliaries are in the synthesis of α-amino phosphonic acids and certain nitrogen-containing heterocyclic compounds.
Asymmetric Synthesis of Benzyltetrahydroisoquinolines using (R)-Phenylglycinol
A notable example of the use of a phenylglycinol-derived auxiliary is in the stereoselective synthesis of benzyltetrahydroisoquinolines. In this application, (R)-phenylglycinol was used as a chiral auxiliary to direct the reduction of an isoquinolinium salt, leading to the formation of the desired product with good diastereoselectivity.
-
Reaction: Stereoselective reduction of an isoquinolinium salt.
-
Chiral Auxiliary: (R)-Phenylglycinol
-
Result: Formation of the major (1S,R)-benzyltetrahydroisoquinoline diastereomer.
Cleavage of the this compound Auxiliary
The removal of the chiral auxiliary is a critical step in any asymmetric synthesis. The N-benzyl group in this compound can be cleaved under reductive conditions, most commonly through catalytic hydrogenolysis.
Experimental Protocol: Reductive Cleavage of the N-Benzyl Group
-
Catalytic Hydrogenolysis: The substrate containing the chiral auxiliary is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and a palladium-based catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), is added. The mixture is then subjected to a hydrogen atmosphere (typically from a balloon or in a hydrogenation apparatus) and stirred until the reaction is complete. The catalyst is subsequently removed by filtration, and the deprotected product is isolated.
Caption: General workflow for the cleavage of the N-benzyl group.
Comparative Analysis and Outlook
A direct, data-driven comparison of this compound with established chiral auxiliaries in widely used asymmetric reactions is challenging due to the limited availability of published experimental data for the former. The performance of Evans' oxazolidinones, pseudoephedrine, and Oppolzer's sultams in reactions such as asymmetric alkylation is well-documented, consistently providing high yields and excellent diastereoselectivities (often >95:5 d.r.).
While this compound has shown utility in specific applications, its broader applicability and performance against these benchmarks remain to be thoroughly investigated and reported in the peer-reviewed literature. Researchers considering this auxiliary for new applications should be prepared to undertake significant optimization studies.
The choice of a chiral auxiliary is a multifaceted decision that depends on factors such as cost, availability, ease of attachment and cleavage, and, most importantly, the desired level of stereocontrol for a specific transformation. While established auxiliaries offer a high degree of reliability and a wealth of supporting literature, the exploration of less common auxiliaries like this compound can lead to the discovery of novel and efficient synthetic routes for specific target molecules.
Conclusion
This guide has provided a comparative overview of this compound in the context of other well-established chiral auxiliaries. While Evans' oxazolidinones, pseudoephedrine, and Oppolzer's sultams have demonstrated broad applicability and high levels of stereocontrol across a range of asymmetric transformations, the use of this compound is less documented in common synthetic applications. The available data on the related (R)-phenylglycinol suggests its potential for inducing chirality. Further research and publication of experimental data are needed to fully assess the performance and scope of this compound as a chiral auxiliary in comparison to the current state-of-the-art.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Synthesis of α-Amino Phosphonic Acids using Stable Imino Phosphonate as a Universal Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for Products of (R)-(-)-N-Benzyl-2-phenylglycinol Mediated Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for enantiopure compounds is paramount. The biological activity of chiral molecules is often confined to a single enantiomer, with its mirror image ranging from inactive to dangerously toxic. Consequently, robust and reliable methods for the validation of enantiomeric excess (ee) are not merely a matter of analytical rigor, but a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of products derived from reactions utilizing the versatile chiral auxiliary, (R)-(-)-N-Benzyl-2-phenylglycinol.
This compound is a widely employed chiral auxiliary in the synthesis of valuable chiral building blocks such as α-amino acids and β-amino alcohols. Its utility stems from its ability to direct the stereochemical outcome of reactions, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. The critical step following such a synthesis is the accurate determination of its enantiomeric excess. This guide will navigate the technical nuances of the most prevalent validation methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.
The Foundational Role of this compound in Asymmetric Synthesis
This compound serves as a powerful tool for inducing stereoselectivity in a variety of chemical transformations. By temporarily incorporating this chiral moiety into a prochiral substrate, a diastereomeric intermediate is formed. The steric and electronic properties of the auxiliary then govern the facial selectivity of subsequent reactions, such as alkylations or additions to imines. Once the desired stereocenter(s) have been established, the auxiliary is cleaved, often under mild conditions, to release the enantiomerically enriched product and allow for the recovery of the auxiliary.
A Comparative Analysis of Analytical Techniques for Enantiomeric Excess Determination
The choice of analytical technique for ee determination is a critical decision driven by the physicochemical properties of the analyte, the required level of precision, and available instrumentation. Below is a comparative overview of the primary methods.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Shift Reagents |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP) based on differential transient diastereomeric interactions. | Separation of volatile enantiomers on a chiral stationary phase within a heated column. | Formation of transient diastereomeric complexes in solution with a chiral solvating or shift reagent, leading to distinct, quantifiable signals in the NMR spectrum. |
| Primary Output | Chromatogram with baseline-separated peaks for each enantiomer. | Chromatogram with separated peaks for each enantiomer. | ¹H or other relevant NMR spectrum displaying separate signals for specific nuclei of the two diastereomeric complexes. |
| Sensitivity | Generally high, capable of detecting minor enantiomers at levels below 0.1%. | Very high, excellent for trace analysis of volatile compounds. | Lower than chromatographic methods; typically requires at least 1-5% of the minor enantiomer for accurate integration. |
| Sample Throughput | Moderate; typical run times are 10-30 minutes per sample. | High; run times can be shorter than HPLC. | High; spectra can be acquired in minutes. |
| Method Development | Can be time-consuming, requiring screening of various chiral columns and mobile phases. | Requires optimization of temperature programs and column selection. Derivatization may be necessary. | Relatively straightforward if a suitable chiral shift reagent is available. |
| Instrumentation | HPLC system with a UV or other suitable detector and a chiral column. | Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS) and a chiral column. | NMR spectrometer (300 MHz or higher recommended for better resolution). |
| Key Advantage | Broad applicability to a wide range of compounds and provides physical separation. | High resolution and sensitivity for volatile analytes. | Rapid analysis without the need for physical separation; provides structural information. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for the determination of enantiomeric excess.[] The separation is achieved on a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers interact differently, leading to different retention times.
The choice of the CSP is the most critical aspect of chiral HPLC method development.[2] For products derived from this compound, which are often amino alcohols or amino acid derivatives, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.
-
Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®): These columns, with cellulose or amylose derivatives coated or immobilized on a silica support, are known for their broad enantiorecognition capabilities.[3] They interact with analytes through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[]
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™): These phases are particularly effective for the separation of amino acids and peptides due to their multiple stereogenic centers and functional groups that can engage in various chiral recognition interactions.[5]
-
Cyclodextrin-based CSPs: These are also a viable option, especially in reversed-phase mode, where the hydrophobic cavity of the cyclodextrin plays a key role in the separation mechanism.[6]
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized β-amino alcohol in the mobile phase to a concentration of about 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), often with a small amount of an amine modifier like diethylamine (DEA) for basic analytes. A typical starting condition is 90:10 (v/v) n-Hexane:IPA + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (or a suitable wavelength for the analyte's chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject a racemic standard of the β-amino alcohol to determine the retention times of both enantiomers and to confirm the resolution.
-
Inject the synthesized sample.
-
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Caption: A generalized workflow for developing a chiral HPLC method.
Chiral Gas Chromatography (GC)
For volatile and thermally stable products, chiral GC offers high resolution and sensitivity.[7] Similar to HPLC, separation occurs on a chiral stationary phase, often a cyclodextrin derivative.[8] For many amino alcohols and related compounds, derivatization is necessary to increase volatility and improve peak shape.
Derivatization serves two primary purposes in chiral GC: it blocks polar functional groups (like -OH and -NH2) that can cause peak tailing, and it increases the volatility of the analyte. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
-
Derivatization:
-
In a vial, dissolve approximately 1 mg of the amino alcohol in 0.5 mL of a suitable solvent (e.g., dichloromethane).
-
Add an excess of the derivatizing agent (e.g., 50 µL of TFAA) and a catalyst if needed (e.g., 10 µL of pyridine).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
Instrumentation and Conditions:
-
GC System: A standard gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A cyclodextrin-based chiral capillary column (e.g., CHIRALDEX® G-TA).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C).
-
Injection: 1 µL, split injection.
-
-
Data Analysis:
-
Analyze a derivatized racemic standard to identify the peaks for both enantiomers.
-
Analyze the derivatized sample from the asymmetric synthesis.
-
Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.
-
References
- 2. researchgate.net [researchgate.net]
- 3. Phenylglycinol Derived Chemistry [ouci.dntb.gov.ua]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral separation of amino-alcohols using extractant impregnated resins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: Evans Auxiliaries vs. (R)-(-)-N-Benzyl-2-phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of carbon-carbon bonds to form β-hydroxy carbonyl compounds. These motifs are ubiquitous in a vast array of biologically active molecules and natural products. The ability to dictate the absolute stereochemistry of the two newly formed stereocenters is paramount, and for decades, the use of chiral auxiliaries has been a reliable and powerful strategy.
This guide provides an in-depth comparison of two such chiral auxiliaries: the well-established and extensively documented Evans oxazolidinones and the less-explored (R)-(-)-N-Benzyl-2-phenylglycinol. Our analysis is grounded in published experimental data, mechanistic principles, and practical considerations to inform your selection of the optimal synthetic strategy.
Evans Auxiliaries: The Gold Standard of Asymmetric Aldol Reactions
Mechanism of Stereocontrol: The Zimmerman-Traxler Model in Action
The remarkable efficacy of Evans auxiliaries stems from a highly ordered transition state. The process begins with the N-acylation of the oxazolidinone. Treatment with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered base like diisopropylethylamine (DIPEA) selectively generates a rigid (Z)-enolate.[4] This enolate then reacts with an aldehyde via a chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[4]
The substituent at the C4 position of the oxazolidinone (e.g., benzyl, isopropyl) sterically shields one face of the enolate. To minimize steric clashes, the aldehyde's substituent (R') occupies a pseudo-equatorial position in the transition state. This forces the aldehyde to approach from the less hindered face, thereby dictating the absolute configuration of the newly formed stereocenters and consistently yielding the syn-aldol product.[4]
Caption: Stereochemical pathway of the Evans aldol reaction.
Performance Data: A Legacy of High Selectivity
The Evans aldol reaction is celebrated for its consistently high diastereoselectivity across a wide range of aldehyde substrates. The data below is representative of the performance typically achieved.
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (R)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 95 | [4] |
| (S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 | 80-90 | [2] |
| (R)-4-benzyl-2-oxazolidinone | Propionaldehyde | 98:2 | 82 | [2] |
| (S)-4-isopropyl-2-oxazolidinone | Acetaldehyde | 97:3 | 75 | [2] |
Experimental Protocol: Boron-Mediated Aldol Reaction
The following is a representative protocol for the asymmetric aldol reaction using an N-propionyl Evans auxiliary.
Caption: General experimental workflow for an Evans aldol reaction.
Detailed Steps:
-
Enolate Formation: To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to -78 °C. Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of N,N-Diisopropylethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Aldol Addition: Cool the resulting boron enolate solution back down to -78 °C. Add the desired aldehyde (1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 20-30 minutes, and then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. Stir the biphasic mixture vigorously for at least 1 hour at 0 °C to ensure complete oxidation of the boron species.
-
Isolation: Concentrate the mixture under reduced pressure to remove the organic solvents. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude aldol adduct, which can be purified by flash chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions to yield different functional groups (e.g., carboxylic acid, alcohol, amide). For cleavage to the carboxylic acid, the adduct is typically treated with lithium hydroxide and hydrogen peroxide in a THF/water mixture.[4] The valuable chiral auxiliary can then be recovered.
This compound: An Evaluation for Aldol Chemistry
This compound is a chiral amino alcohol derived from (R)-phenylglycine. Its structure features multiple stereogenic centers and functional groups that could, in theory, participate in stereodirecting transformations.
Documented Applications
A comprehensive review of the scientific literature indicates that this compound has found utility in specific areas of asymmetric synthesis. Primarily, it is used as a precursor for the synthesis of α-amino phosphonic acids and as a starting material for optically pure β-substituted amines.[5] These applications leverage the inherent chirality of the molecule to induce stereoselectivity in different types of bond-forming reactions.
Performance in Aldol Reactions: A Notable Absence of Data
Despite its availability and chiral nature, a thorough search of the chemical literature and reaction databases reveals no published reports on the use of this compound as a chiral auxiliary for asymmetric aldol reactions. Consequently, there is no experimental data to support its efficacy, diastereoselectivity, or reliability in this critical transformation.
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound | N/A | Data Not Available | Data Not Available | N/A |
Theoretical Considerations (A Speculative Outlook)
While lacking experimental validation, one could hypothesize a potential, albeit unproven, mechanism by which this compound might function. It could potentially form a chiral oxazolidine in situ upon reaction with an acylating agent and subsequent enolization. This transient species might then chelate to a Lewis acid and direct the approach of an aldehyde.
However, this is purely speculative. The flexibility of the acyclic N-benzyl group and the potential for multiple competing chelation modes could lead to poor stereocontrol. Without experimental data, it is impossible to predict the stereochemical outcome or efficiency of such a reaction.
Performance Showdown: A Clear Verdict
| Feature | Evans Auxiliaries | This compound |
| Published Efficacy in Aldol Reactions | Extensive, well-documented | None found |
| Stereoselectivity | Consistently high (typically >95:5 d.r.) for syn-products[2] | Unknown |
| Predictability & Reliability | High, based on the Zimmerman-Traxler model[4] | Unpredictable |
| Substrate Scope | Broad range of enolates and aldehydes | Unknown |
| Availability of Protocols | Widely available and optimized | None available for aldol reactions |
| Auxiliary Recovery | Efficient and well-established procedures | Not applicable |
Conclusion and Recommendation
For researchers, scientists, and drug development professionals seeking a reliable, predictable, and highly stereoselective method for asymmetric aldol reactions, Evans auxiliaries are the unequivocally superior choice. Their performance is supported by decades of research, a vast body of literature, and a well-understood mechanistic model that allows for the predictable synthesis of syn-aldol products with exceptional levels of stereocontrol.[1][6] The availability of detailed and robust protocols further solidifies their status as the gold standard in the field.
In contrast, This compound is an undocumented and unvalidated candidate for this application. While it has proven useful in other areas of asymmetric synthesis, its potential efficacy in aldol reactions remains an open and unexplored question. Pursuing its use would require extensive foundational research and optimization with no guarantee of success.
Therefore, for any project where efficiency, predictability, and high stereoselectivity are critical, the use of Evans auxiliaries is the scientifically sound and recommended path forward.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound 98 14231-57-3 [sigmaaldrich.com]
- 6. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
Comparative study of (R)-(-)-N-Benzyl-2-phenylglycinol and (S)-(+)-N-Benzyl-2-phenylglycinol
A Comparative Guide to the Enantiomers of N-Benzyl-2-phenylglycinol: (R)-(-) vs. (S)-(+)
Executive Summary
In the landscape of asymmetric synthesis and pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of molecular function and therapeutic efficacy. This guide provides an in-depth comparative analysis of (R)-(-)-N-Benzyl-2-phenylglycinol and (S)-(+)-N-Benzyl-2-phenylglycinol. These chiral amino alcohols, derived from phenylglycinol, are powerful yet often overlooked chiral auxiliaries. We will dissect their fundamental stereochemical differences, compare their applications in directing synthetic outcomes, present detailed experimental protocols for their use and analysis, and discuss the implications of their stereochemistry on biological activity. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage stereoisomeric control in their work.
Introduction: The Imperative of Chirality
Chirality, the property of "handedness," is a fundamental concept in chemistry, where two enantiomers (non-superimposable mirror images) can possess identical physical properties in an achiral environment but exhibit profoundly different behavior in the chiral milieu of biological systems. The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark reminder of this principle. Consequently, the ability to selectively synthesize a single desired enantiomer is a cornerstone of modern organic chemistry and drug discovery.
(R)- and (S)-N-Benzyl-2-phenylglycinol are exemplary tools for this purpose. As chiral auxiliaries, they are temporarily incorporated into a prochiral substrate to stereochemically bias a subsequent reaction, after which they can be cleaved and recovered. Their rigid phenyl and benzyl groups create a well-defined chiral environment, enabling high levels of diastereoselectivity in a variety of chemical transformations. This guide will compare these two enantiomers to provide a clear framework for their rational selection and application.
Physicochemical and Stereochemical Properties
Enantiomers share identical physical properties such as molecular weight, melting point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light, causing a rotation in equal magnitude but opposite directions.
Caption: Enantiomeric relationship of (R)- and (S)-N-Benzyl-2-phenylglycinol.
Table 1: Comparative Physicochemical Properties
| Property | This compound | (S)-(+)-N-Benzyl-2-phenylglycinol |
| CAS Number | 14231-57-3[1][2] | Not distinctly cataloged* |
| Molecular Formula | C₁₅H₁₇NO[1] | C₁₅H₁₇NO |
| Molecular Weight | 227.30 g/mol [2] | 227.30 g/mol |
| Appearance | White to off-white solid[3] | White to off-white solid |
| Boiling Point | 87-90 °C (lit.)[4] | 87-90 °C (inferred) |
| Optical Rotation | [α]²¹/D −80°, c = 0.85 in ethanol | [α]²¹/D +80° (inferred) |
Role as Chiral Auxiliaries in Asymmetric Synthesis
The primary utility of these compounds is to serve as chiral auxiliaries. The synthetic chemist's choice between the (R) and (S) form directly dictates the stereochemical outcome of the final product. The auxiliary functions by being covalently attached to a substrate, sterically blocking one face of the molecule, thereby forcing an incoming reagent to attack from the opposite, less hindered face.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Case Study: Asymmetric Synthesis of α-Amino Phosphonic Acids
A well-documented application of N-Benzyl-2-phenylglycinol is in the diastereoselective synthesis of α-amino phosphonic acids, which are important mimics of α-amino acids. A seminal method involves the addition of a phosphite to a chiral oxazolidine derived from the phenylglycinol auxiliary.[5]
The choice of the (R)- or (S)-phenylglycinol precursor directly determines the stereochemistry of the resulting α-amino phosphonic acid. For example, using this compound leads to the corresponding (R)-α-amino phosphonic acid after cleavage.
Table 2: Diastereoselectivity in α-Amino Phosphonate Synthesis
| Chiral Auxiliary Precursor | Substrate (Imine R' group) | Diastereomeric Excess (d.e.) | Final Product Configuration | Reference |
| (R)-Phenylglycinol | Phenyl | >98% | (R) | Maury et al., 1996[5] |
| (R)-Phenylglycinol | Isopropyl | >98% | (R) | Maury et al., 1996[5] |
| (S)-Phenylglycinol | Phenyl | >98% (inferred) | (S) | Maury et al., 1996[5] |
The causality behind this high selectivity lies in the rigid conformation of the intermediate oxazolidine ring. The bulky phenyl and benzyl groups effectively shield one face of the imine-equivalent, forcing the incoming nucleophilic phosphite to attack from the less sterically encumbered side, leading to a single dominant diastereomer.
Comparative Biological Activity: The Principle of Stereospecificity
While direct comparative biological studies on (R)- and (S)-N-Benzyl-2-phenylglycinol are not extensively published, the principle of stereospecificity is well-established in closely related structures. Biological targets like enzymes and receptors are themselves chiral, leading to diastereomeric interactions with enantiomeric ligands that can differ significantly in binding affinity and biological response.
A compelling example is seen in derivatives of N-benzyl-2-acetamidopropionamide, which have been investigated as anticonvulsant agents. In this class of compounds, the biological activity resides almost exclusively in one enantiomer.
Table 3: Stereospecific Anticonvulsant Activity of a Related Compound ((R/S)-18)
| Compound | Configuration | Anticonvulsant Activity (ED₅₀, mg/kg, mice i.p.) |
| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-isomer | 4.5 |
| N-benzyl-2-acetamido-3-methoxypropionamide | (S)-isomer | >100 |
Data from Choi, D., et al. (1996). J. Med. Chem.
This greater than 22-fold difference in potency underscores a critical concept for drug development professionals: the "inactive" enantiomer (eutomer) is not necessarily inert. It can contribute to side effects, metabolic load, or even antagonistic effects. Therefore, the synthesis of single-enantiomer drugs is the industry standard. Similar stereospecific effects have been observed in bibenzyl enantiomers, which show differing levels of anti-TNF-α and neuroprotective activities.
Experimental Protocols
Trustworthy and repeatable protocols are the foundation of scientific integrity. The following methods are provided as self-validating systems for key applications and analyses.
Protocol 1: Asymmetric Synthesis of an α-Amino Phosphonate Precursor
This protocol is adapted from the work of Maury et al. and demonstrates the use of the (R)-enantiomer to generate a chiral product.[5]
Objective: To synthesize a chiral oxazaphosphorinane intermediate with high diastereoselectivity.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Trimethyl phosphite
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
Lewis Acid (e.g., BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Step-by-Step Methodology:
-
Formation of the Oxazolidine: a. To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), the desired aldehyde (1.1 eq), and anhydrous toluene. b. Heat the mixture to reflux under an inert atmosphere. Water will be collected in the Dean-Stark trap, driving the reaction to completion. c. Monitor the reaction by TLC until the starting material is consumed. d. Remove the solvent under reduced pressure to yield the crude chiral oxazolidine, which is used directly in the next step.
-
Diastereoselective Phosphite Addition: a. Dissolve the crude oxazolidine in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath. b. Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq) dropwise and stir for 15 minutes. The causality for this step is the activation of the iminium ion equivalent, making it more electrophilic. c. Add trimethyl phosphite (1.2 eq) dropwise. The low temperature is critical to maximize kinetic control and thus diastereoselectivity. d. Allow the reaction to stir at -78 °C for 3-4 hours or until TLC analysis indicates completion. e. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. f. Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Validation and Analysis: a. The crude product, an oxazaphosphorinane, can be purified by silica gel chromatography. b. The diastereomeric excess (d.e.) should be determined by ¹H or ³¹P NMR spectroscopy of the crude reaction mixture, where distinct signals for the different diastereomers can often be integrated. A d.e. of >98% is expected.
Protocol 2: Analytical Chiral HPLC for Enantiomeric Separation
Objective: To resolve and quantify a racemic mixture of (R)- and (S)-N-Benzyl-2-phenylglycinol.
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The separation is achieved through differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based columns are a robust first choice for method development with this class of compounds.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H or Chiralpak® AD-H column (or equivalent polysaccharide-based CSP)
-
Mobile Phase: Hexane/Isopropanol (IPA) mixture (e.g., 90:10 v/v). Additive for basic compounds like 0.1% diethylamine (DEA) may be required to improve peak shape.
-
Racemic standard of N-Benzyl-2-phenylglycinol
-
Samples of pure (R)- and (S)-enantiomers (if available, for peak identification)
Step-by-Step Methodology:
-
System Preparation: a. Install the chiral column and equilibrate the system with the chosen mobile phase (e.g., Hexane:IPA 90:10) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: a. Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL. b. Prepare solutions of the individual enantiomers and the sample to be tested at the same concentration.
-
Injection and Data Acquisition: a. Inject a small volume (e.g., 10 µL) of the racemic standard onto the column. b. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm). c. Two distinct peaks corresponding to the two enantiomers should be observed. Adjust the mobile phase composition (ratio of Hexane to IPA) to optimize the resolution (Rs > 1.5 is ideal). Increasing the hexane content generally increases retention and resolution. d. Inject the individual enantiomer samples to definitively assign the elution order.
-
Analysis and Quantification: a. Inject the test sample. b. Integrate the peak areas (A) for the (R)- and (S)-enantiomers. c. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] * 100
Caption: Standard workflow for chiral HPLC analysis.
Conclusion
This compound and (S)-(+)-N-Benzyl-2-phenylglycinol are more than just mirror images; they are stereochemically opposing tools that offer precise control over synthetic outcomes. Their efficacy as chiral auxiliaries, particularly in the synthesis of α-amino phosphonic acids, is marked by exceptionally high diastereoselectivity, stemming from their well-defined and sterically demanding structures. While they are physically almost identical, their interactions within a chiral environment—be it a chemical reaction or a biological system—are distinct. As illustrated by the profound stereospecificity of related bioactive molecules, the choice between the (R) and (S) enantiomer is a critical decision in the design and development of new chemical entities. This guide provides the foundational data, comparative context, and actionable protocols for researchers to effectively harness the power of these versatile chiral building blocks.
References
A Senior Application Scientist's Guide to Asymmetric Synthesis at Scale: A Cost-Benefit Analysis of (R)-(-)-N-Benzyl-2-phenylglycinol
For professionals in drug development and process chemistry, the selection of a chiral directing agent is a pivotal decision that resonates through the entire synthesis campaign. It's a complex equation balancing stereochemical control, yield, scalability, and—critically—the overall process economy. This guide provides an in-depth cost-benefit analysis of (R)-(-)-N-Benzyl-2-phenylglycinol, a versatile chiral amino alcohol, comparing it with established alternatives in the context of large-scale asymmetric synthesis.
Our analysis moves beyond a simple comparison of catalog prices, focusing instead on the holistic economic impact. We will dissect the factors that truly define cost-effectiveness: catalyst/auxiliary loading, reaction efficiency, operational complexity, and the ease of product purification and auxiliary recovery.
The Strategic Role of Chiral Amino Alcohols in Asymmetric Synthesis
Chiral amino alcohols, such as this compound, are a privileged class of compounds in asymmetric synthesis.[1][2] Their value stems from their dual functionality—an amine and an alcohol—which allows them to act as highly effective bidentate ligands for metal catalysts. This coordination creates a rigid, well-defined chiral environment around the metal center, enabling high stereoselectivity in a variety of carbon-carbon bond-forming reactions.[3] In large-scale synthesis, the ideal chiral agent should be catalytic, highly efficient, recyclable, and cost-effective. While stoichiometric chiral auxiliaries have a long history of reliability, the industry trend favors catalytic approaches to improve atom economy and reduce waste.[4][5][6]
Below is a typical decision-making workflow for selecting a chiral ligand or auxiliary for a new large-scale process, emphasizing the iterative nature of optimization.
Caption: Workflow for Chiral Ligand/Auxiliary Selection.
Profile: this compound
This compound (CAS 14231-57-3) is a chiral β-amino alcohol.[7] Its utility in asymmetric synthesis primarily lies in its role as a precursor to or as a direct chiral ligand for catalytic reactions, most notably in the enantioselective addition of organozinc reagents to aldehydes.[8]
-
Mechanism of Action: In the presence of dialkylzinc reagents, the amino alcohol is deprotonated at both the alcohol and amine groups to form a stable, five-membered zinc-chelate complex. This complex then coordinates with the aldehyde substrate. The bulky phenyl and benzyl groups of the ligand effectively block one face of the aldehyde, forcing the incoming alkyl group from the organozinc reagent to attack from the less hindered face, thereby inducing high enantioselectivity.[9]
Advantages:
-
High Enantioselectivity: In optimized reactions, such as the addition of diethylzinc to benzaldehyde, it can achieve excellent enantiomeric excesses (ee).[8]
-
Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the established transition state model.
Disadvantages:
-
Catalyst Loading: Often requires higher catalyst loadings (5-20 mol%) compared to more sophisticated, state-of-the-art ligands.[10][11]
-
Cost: As a specialty chiral reagent, its initial purchase price can be a significant factor in cost calculations.
Comparative Analysis with Alternative Chiral Technologies
The choice of a chiral technology is never made in a vacuum. This compound competes with a range of other solutions, each with its own set of strengths and weaknesses. Here, we compare it against two widely used classes of chiral auxiliaries: Evans Oxazolidinones and Pseudoephedrine amides.
| Parameter | This compound | Evans Oxazolidinone | Pseudoephedrine Amide |
| Typical Application | Catalytic alkyl addition to aldehydes | Stoichiometric alkylation of acyl group | Stoichiometric alkylation of amide |
| Chiral Agent Use | Catalytic (typically 5-20 mol%) | Stoichiometric (1 equivalent) | Stoichiometric (1 equivalent) |
| Stereoselectivity | High (often >90% ee)[8] | Very High (>98% de)[12] | Very High (>98% de)[13] |
| Key Reagents | Dialkylzinc, Ti(OⁱPr)₄ | Strong base (LDA, n-BuLi), alkyl halide | Strong base (LDA), alkyl halide |
| Reaction Temp. | 0 °C to room temperature | -78 °C | -78 °C |
| Auxiliary Removal | Not applicable (catalytic) | Hydrolysis (LiOH/H₂O₂) or reduction (LiAlH₄) | Hydrolysis (acid/base) or addition of organometallics |
| Scalability Issues | Handling of pyrophoric organozincs | Cryogenic temperatures, strong bases | Cryogenic temperatures, strong bases |
| Relative Cost | Moderate to High | High | Low (but regulated) |
Analysis:
-
Stoichiometric vs. Catalytic: The most significant difference is the mode of use. Evans and Pseudoephedrine auxiliaries are used stoichiometrically, which involves separate steps for attachment and cleavage, adding to the overall step count and reducing atom economy.[4][13] this compound is used catalytically, which is a major advantage in large-scale synthesis.
-
Stereocontrol: While the phenylglycinol derivative provides high enantioselectivity, the diastereoselectivity achieved with Evans and pseudoephedrine auxiliaries is often near-perfect, offering extremely reliable and predictable outcomes.[12][13]
-
Operational Costs: The cryogenic temperatures required for the auxiliary-based methods significantly increase energy costs at scale. The phenylglycinol-catalyzed reaction often runs at more accessible temperatures.[14] However, it requires the handling of highly reactive and pyrophoric diethylzinc, which poses its own safety and engineering challenges.
Case Study: Enantioselective Addition of Diethylzinc to Benzaldehyde
This reaction is a classic benchmark for evaluating the performance of chiral amino alcohol ligands.[8][10][14]
Experimental Protocol using this compound
-
Rationale: This protocol is designed for high enantioselectivity. Anhydrous toluene is used as the solvent to prevent quenching of the highly reactive organozinc reagent. The ligand is pre-complexed with the diethylzinc before the aldehyde is introduced to ensure the formation of the active chiral catalyst. The reaction is run at 0°C to balance reaction rate with selectivity; lower temperatures can sometimes further improve ee but at the cost of longer reaction times.
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet is charged with this compound (0.1 mmol, 10 mol%).
-
Solvent Addition: Anhydrous toluene (10 mL) is added via syringe. The solution is cooled to 0 °C in an ice bath.
-
Catalyst Formation: A solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes. Causality Note: This step allows for the in-situ formation of the chiral zinc-amino alcohol complex, which is the active catalyst.
-
Substrate Addition: Benzaldehyde (1.0 mmol) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: The reaction is stirred at 0 °C for 12-24 hours. Progress is monitored by TLC (thin-layer chromatography).
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) at 0 °C. Safety Note: Quenching organometallic reagents is exothermic and can release flammable gases.
-
Work-up: The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield (R)-1-phenyl-1-propanol. Enantiomeric excess is determined by chiral HPLC.
Typical Results: Yields of 85-95% with enantiomeric excesses of >90% can be achieved under optimized conditions.[8]
Mechanism Visualization
Caption: Catalytic Cycle for Diethylzinc Addition.
A Framework for True Cost-Benefit Analysis
The sticker price of a chiral agent is only the beginning of the economic story. A comprehensive analysis, especially for large-scale synthesis, must consider the total cost of producing a kilogram of the final, enantiomerically pure product.
Caption: Framework for Holistic Cost-Benefit Analysis.
Applying the Framework:
-
When this compound Wins: This ligand becomes economically attractive when the downstream costs associated with stoichiometric auxiliaries (e.g., extra synthesis steps, cryogenic energy, complex recovery procedures) outweigh its higher initial cost and mol% loading. Its operational simplicity at moderate temperatures can lead to significant savings in energy and equipment time. It is particularly suited for processes where a catalytic amount of a reliable, well-understood ligand is preferred over developing a new catalytic system from scratch.
-
When Alternatives are Superior: For extremely high-value active pharmaceutical ingredients (APIs) where achieving >99.8% de is non-negotiable to avoid costly chiral purification, the reliability of an Evans auxiliary might justify the additional operational costs.[15] In cases where the starting materials are very inexpensive, the lower cost of pseudoephedrine might be compelling, provided its regulatory status and the required cryogenic conditions are manageable within the existing infrastructure.
Conclusion and Future Outlook
This compound represents a valuable and effective tool in the arsenal of the process chemist. Its primary advantage lies in providing a catalytic solution for asymmetric synthesis, thereby improving atom economy and simplifying process flow compared to stoichiometric chiral auxiliaries.
The decision to implement it in a large-scale synthesis hinges on a thorough cost-benefit analysis that extends far beyond the price-per-gram of the ligand. By evaluating the total process—including yields, enantioselectivity, energy consumption, and purification costs—a clear picture of its economic viability emerges. For many applications, particularly in the synthesis of chiral secondary alcohols, this compound offers a compelling balance of performance and practicality, making it a strong candidate for industrial-scale asymmetric synthesis. The continuous drive for greener and more cost-effective manufacturing ensures that such catalytic solutions will remain at the forefront of pharmaceutical development.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 9. Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Recyclability of Chiral Auxiliaries: Assessing (R)-(-)-N-Benzyl-2-phenylglycinol
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, chiral auxiliaries stand as a cornerstone of asymmetric synthesis. The economic and environmental viability of a synthetic route, however, is as critical as its chemical efficiency. A key performance indicator for a chiral auxiliary is its recyclability, which directly impacts the overall cost, sustainability, and scalability of a synthetic process. An ideal chiral auxiliary should be readily available, induce high stereoselectivity, and be easily recovered in high yield and purity for subsequent reuse.[1]
This guide provides a comparative assessment of the recyclability of (R)-(-)-N-Benzyl-2-phenylglycinol, a versatile chiral auxiliary, against widely used alternatives such as Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. This analysis is grounded in established chemical principles and available experimental data, offering a practical resource for researchers, scientists, and drug development professionals.
This compound: A Profile and Proposed Recycling Strategy
This compound is a chiral amino alcohol that can be employed in various asymmetric transformations, often through the formation of chiral oxazolidines or amides. Its structure, featuring a benzyl group on the nitrogen atom, is key to both its utility in directing stereoselective reactions and its potential for recovery.
While specific, published data on the recycling of this compound is not abundant, a robust and efficient recycling protocol can be proposed based on well-established methodologies for the cleavage of N-benzyl groups.[2][3] The most promising method for the recovery of this auxiliary without compromising its stereochemical integrity is catalytic hydrogenolysis.
Proposed Recycling Workflow for this compound
The general workflow for the application and recovery of this compound as a chiral auxiliary is depicted below.
Caption: General workflow for the use and recycling of this compound.
The key to the recyclability of this compound lies in the selective cleavage of the N-benzyl bond. Catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), is a mild and effective method for this transformation.[2][3] This method is advantageous as it generally does not affect other functional groups and proceeds under neutral conditions, thus preserving the stereocenter of the auxiliary.
Comparative Analysis of Chiral Auxiliary Recyclability
The choice of a chiral auxiliary is often a trade-off between cost, efficiency, and recyclability. The following table summarizes the recyclability of this compound (based on the proposed protocol) and other commonly used chiral auxiliaries.
| Chiral Auxiliary | Typical Cleavage Method | Reported Recovery Yield | Remarks |
| This compound | Catalytic Hydrogenolysis (Proposed) | High (Expected) | Recovery is dependent on the successful cleavage of the N-benzyl group. The resulting phenylglycinol can be readily separated and purified. |
| Evans' Oxazolidinones | Hydrolysis (e.g., LiOH/H₂O₂) | >92% to quantitative[4] | A well-established and highly efficient recovery process. The auxiliary is often recovered by crystallization. |
| Oppolzer's Camphorsultam | Reductive Cleavage (e.g., LiAlH₄) or Hydrolysis | 88-92%[5] | Recovery can be efficient, but the use of strong reducing agents may be required. |
| Pseudoephedrine | Hydrolysis (acidic or basic) | 83%[6] | Readily cleaved and recovered. Both enantiomers are relatively inexpensive. |
Experimental Protocols
To provide a practical framework for assessing the recyclability of this compound, a detailed experimental protocol for its recovery is proposed below, alongside a standard protocol for the recovery of an Evans' auxiliary for comparison.
Protocol 1: Proposed Recovery of this compound via Catalytic Hydrogenolysis
This protocol outlines a general procedure for the cleavage of the N-benzyl group from a derivative of this compound, allowing for its recovery.
Materials:
-
Product-auxiliary conjugate (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (or other suitable solvent)
-
Hydrogen source (H₂ gas balloon or ammonium formate)
-
Celite®
Procedure:
-
Dissolution: Dissolve the product-auxiliary conjugate in methanol (10-20 mL per mmol of substrate) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Hydrogenation:
-
Using H₂ gas: Secure a hydrogen-filled balloon to the flask and stir the suspension vigorously under a hydrogen atmosphere at room temperature.
-
Using Ammonium Formate: Add ammonium formate (3-5 equiv) to the reaction mixture and heat to reflux.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Isolation of Auxiliary: Concentrate the filtrate under reduced pressure. The residue will contain the desired product and the recovered (R)-(-)-2-phenylglycinol.
-
Purification: The recovered auxiliary can be purified from the product by standard techniques such as column chromatography or crystallization.
Protocol 2: Recovery of Evans' Oxazolidinone Auxiliary
This protocol describes the standard procedure for the cleavage and recovery of an Evans' oxazolidinone auxiliary.
Materials:
-
N-acyl oxazolidinone (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the N-acyl oxazolidinone in a mixture of THF and water at 0 °C.
-
Cleavage: Add 30% H₂O₂ followed by an aqueous solution of LiOH. Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).
-
Quenching: Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with diethyl ether to recover the chiral auxiliary.
-
Purification: The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the recovered oxazolidinone auxiliary, which can often be purified by crystallization.
Logical Framework for Auxiliary Selection
The selection of an appropriate chiral auxiliary involves a multi-faceted decision-making process. The following diagram illustrates the key considerations.
Caption: Key factors influencing the selection of a chiral auxiliary.
Conclusion
The recyclability of a chiral auxiliary is a critical factor in the development of sustainable and economically viable synthetic processes. While this compound is a valuable chiral auxiliary, its utility is significantly enhanced by the potential for high-yield recovery. The proposed recycling strategy via catalytic hydrogenolysis offers a mild and efficient method to cleave and recover the auxiliary, making it a competitive option in asymmetric synthesis.
In comparison, established auxiliaries like Evans' oxazolidinones offer proven and often quantitative recovery, setting a high benchmark. However, the choice of the optimal auxiliary will always depend on a holistic evaluation of the specific chemical transformation, the desired product, and the overall process economics. This guide provides a framework for such an assessment, empowering researchers to make informed decisions that align with the principles of green and sustainable chemistry.
References
A Guide to the Cross-Validation of Stereoselective Syntheses Utilizing (R)-(-)-N-Benzyl-2-phenylglycinol
In the landscape of pharmaceutical development and complex molecule synthesis, the unambiguous determination of stereochemistry is not merely a procedural step but the cornerstone of efficacy and safety. Chiral auxiliaries, transient stereogenic units that guide the formation of a desired stereoisomer, are indispensable tools in this endeavor.[1] Among these, (R)-(-)-N-Benzyl-2-phenylglycinol, a derivative of phenylglycine, has proven effective for the asymmetric synthesis of valuable chiral building blocks like α-amino acids and β-substituted amines.[2]
However, reliance on a single synthetic method or a single analytical technique for stereochemical assignment is a precarious practice. True scientific rigor demands cross-validation—a systematic process of verifying results through independent, orthogonal methods. This guide provides an in-depth framework for researchers and drug development professionals to robustly validate the stereochemical outcomes achieved using this compound. We will explore comparative synthetic strategies and orthogonal analytical techniques, underpinned by the rationale for each experimental choice, to build a self-validating system of protocols that ensures trustworthiness and accuracy in your results.
The Benchmark: Asymmetric Alkylation with this compound
The primary function of a chiral auxiliary is to create a diastereomeric intermediate that biases the approach of a reactant to a prochiral center.[1] this compound is typically first cyclized to form a chiral oxazolidine, which then serves as the scaffold for stereoselective transformations.
A common application is the asymmetric alkylation of a glycine equivalent to produce non-proteinogenic α-amino acids. The bulky phenyl and benzyl groups of the auxiliary effectively shield one face of the enolate intermediate, directing the incoming electrophile to the opposite face. This process, known as internal asymmetric induction, leverages the covalently bonded chiral auxiliary to control the reaction's stereochemical path.[3]
Workflow for Chiral Auxiliary-Mediated Synthesis
The following diagram illustrates the general principle of using a recoverable chiral auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Cross-Validation Method 1: Comparative Synthesis with Alternative Auxiliaries
The first pillar of cross-validation is to demonstrate that the desired stereochemical outcome is not an artifact of the chosen auxiliary. By employing a structurally different chiral auxiliary, one can confirm that the intended asymmetric induction is robust. For this purpose, Evans' oxazolidinones and Oppolzer's camphorsultam are excellent choices due to their extensive documentation and differing steric/electronic properties.[1][4]
Causality Behind the Choice:
-
Evans' Oxazolidinones: Derived from amino acids like valine or phenylalanine, these auxiliaries provide a rigid scaffold where a chelated metal-enolate intermediate directs alkylation.[1][5] The stereochemical outcome is dictated by the steric hindrance of the substituent at the C4 position of the oxazolidinone ring.[6]
-
Oppolzer's Camphorsultam: Based on the rigid bicyclic camphor skeleton, this auxiliary offers a different steric environment. Its sulfonamide group provides strong metal chelation to form a well-defined transition state, often yielding high diastereoselectivity in reactions like Michael additions and Claisen rearrangements.[1]
By synthesizing the same target molecule with one of these alternatives, a direct comparison of diastereomeric excess (d.e.) and yield can be made, providing a powerful validation of the original result.
Experimental Protocol: Asymmetric Alkylation via an Evans' Oxazolidinone
This protocol describes the alkylation of an N-acyloxazolidinone, a classic transformation that establishes two contiguous stereocenters.[1]
-
Acylation: React the chosen Evans' auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an acyl chloride (e.g., propanoyl chloride) in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst (e.g., LiCl) in an aprotic solvent like THF to form the N-acyl imide.
-
Enolate Formation: Cool the solution of the N-acyl imide to -78 °C under an inert atmosphere (N₂ or Ar). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) dropwise to generate the (Z)-enolate. The choice of base and counterion is critical for controlling enolate geometry and subsequent stereoselectivity.
-
Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to proceed for several hours. The bulky substituent on the oxazolidinone directs the electrophile to the less hindered face of the enolate.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it. Purify the resulting diastereomeric product by column chromatography on silica gel.
-
Auxiliary Cleavage: Cleave the auxiliary using a method such as hydrolysis (e.g., LiOH/H₂O₂) to yield the chiral carboxylic acid, reduction (e.g., LiBH₄) to yield the chiral alcohol, or conversion to a Weinreb amide.[5] The chiral auxiliary can often be recovered for reuse.[1]
-
Analysis: Determine the diastereomeric excess of the purified product using ¹H NMR spectroscopy or chiral HPLC.
Data Comparison: Chiral Auxiliaries in Asymmetric Alkylation
The following table presents typical performance data for different chiral auxiliaries in a representative asymmetric alkylation reaction. This allows for an objective comparison of their effectiveness.
| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Yield | Ease of Removal | Key Feature |
| (R)-N-Benzyl-2-phenylglycinol derivative | >90% | Good to Excellent | Moderate (Hydrolysis) | Derived from phenylglycine; effective for amino acid synthesis. |
| Evans' Oxazolidinone | >95% | Excellent | Straightforward | Highly reliable and well-studied; predictable stereochemistry.[1][6] |
| Oppolzer's Camphorsultam | >98% | Excellent | Moderate to Difficult | Rigid structure provides exceptional stereocontrol.[1] |
| Myers' Pseudoephedrine Amide | >95% | Excellent | Mild (Acidic Hydrolysis) | Forms highly crystalline intermediates; auxiliary is recoverable.[1] |
Note: Values are representative and can vary significantly based on substrate, electrophile, and reaction conditions.
Cross-Validation Method 2: Orthogonal Analytical Techniques
After synthesis, the stereochemical purity of the product—expressed as diastereomeric excess (d.e.) or enantiomeric excess (e.e.)—must be determined. Relying on a single analytical method, such as ¹H NMR analysis of the diastereomeric mixture, is insufficient. Orthogonal methods, which rely on different physical principles, are required for robust validation.[7][8]
Overall Cross-Validation Strategy
This diagram outlines the integration of synthetic and analytical methods for robust validation.
Caption: A multi-faceted strategy for cross-validating stereochemical results.
A. Chromatographic Methods: Chiral HPLC
Principle of Operation: Chiral High-Performance Liquid Chromatography (HPLC) achieves the physical separation of enantiomers by using a chiral stationary phase (CSP).[9][10] The enantiomers of the analyte form transient, non-covalent diastereomeric complexes with the CSP.[9] Due to differences in the stability and steric fit of these complexes, one enantiomer is retained longer on the column, resulting in different elution times and enabling their separation and quantification.[11]
Causality Behind the Choice: This method is considered a gold standard because it provides a direct visualization and quantification of the two enantiomers in a mixture. Unlike spectroscopic methods that measure an average property of the bulk sample, chromatography physically separates the components, offering a highly reliable measure of enantiomeric excess.[12]
Principle of Chiral Chromatography
The diagram below illustrates how a chiral stationary phase differentiates between enantiomers.
Caption: Enantiomers interact differently with a chiral stationary phase, leading to separation.
-
Column Selection: Choose a CSP appropriate for the analyte. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are versatile and widely effective.
-
Mobile Phase Screening: Prepare a series of mobile phases, typically mixtures of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Screen different ratios (e.g., 90:10, 80:20, 70:30 hexane:isopropanol) to find optimal separation (resolution > 1.5).
-
Sample Preparation: Prepare a standard of the racemic mixture at a known concentration (e.g., 1 mg/mL). Prepare a separate sample of the synthesized, enantiomerically enriched product at the same concentration.
-
Analysis:
-
Inject the racemic standard to determine the retention times for both enantiomers and confirm that the column can separate them.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
-
Calculation of Enantiomeric Excess (e.e.): Use the integrated peak areas to calculate the e.e.[13]
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
-
B. Spectroscopic Methods: NMR with Chiral Solvating Agents
Principle of Operation: Nuclear Magnetic Resonance (NMR) spectroscopy typically cannot distinguish between enantiomers because they are isochronous (have identical chemical shifts). However, in the presence of a chiral solvating agent (CSA) or a chiral shift reagent, the enantiomers form rapidly equilibrating, diastereomeric solvates or complexes.[12][14] These diastereomeric complexes are no longer isochronous, and corresponding protons in the two enantiomers will exhibit different chemical shifts, allowing for their integration and the determination of e.e.[14]
Causality Behind the Choice: This technique validates the HPLC results using a completely different physical principle (nuclear magnetic resonance vs. physical separation). It is often faster than developing an HPLC method and requires only a small amount of sample. Discrepancies between NMR and HPLC results can indicate the presence of impurities that might co-elute in the HPLC analysis.
-
Sample Preparation: Dissolve a precise amount of the chiral product in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to identify a well-resolved, non-overlapping proton signal for analysis.
-
Addition of CSA: Add a small, stoichiometric portion of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent like Eu(hfc)₃) directly to the NMR tube.
-
Titration and Spectral Acquisition: Acquire spectra after each addition of the CSA. The single peak from the initial spectrum should split into two distinct peaks corresponding to the two enantiomers. Continue adding the CSA until baseline separation of the two signals is achieved.
-
Integration and Calculation: Carefully integrate the two separated signals. Calculate the e.e. using the same formula as for HPLC, substituting peak areas with integration values.
Synthesizing the Evidence: A Final Verdict
True confidence in a stereochemical assignment comes from the convergence of evidence from these independent methods. A result is considered robustly cross-validated when the e.e. or d.e. values obtained from comparative synthesis, chiral chromatography, and NMR spectroscopy are in close agreement.
Example Cross-Validation Data Summary
| Method | Result | Parameter Measured | Comments |
| Synthesis with (R)-N-Benzyl-2-phenylglycinol | 94% d.e. | Diastereomeric Ratio | Determined by ¹H NMR of crude product before cleavage. |
| Synthesis with Evans' Auxiliary | 96% d.e. | Diastereomeric Ratio | Confirms high stereoselectivity is achievable with a different chiral director. |
| Chiral HPLC | 95% e.e. | Enantiomeric Ratio | Gold standard; provides direct quantification via physical separation. |
| ¹H NMR with CSA | 94.5% e.e. | Enantiomeric Ratio | Orthogonal method confirming the HPLC result. |
| Polarimetry | [α] = +X° | Optical Rotation | Qualitative check; confirms the major enantiomer is as expected but not used for precise e.e.[12] |
Discrepancies in the data should prompt further investigation. For example, if NMR shows a higher e.e. than HPLC, it may suggest the presence of a chiral impurity that co-elutes with the minor enantiomer in the HPLC run.
By embracing this multi-pronged approach to cross-validation, researchers can move beyond simply reporting a result to definitively proving its accuracy and integrity. This level of rigor is essential for building the trustworthy, authoritative data sets required for publication, patent applications, and the advancement of new chemical entities through the drug development pipeline.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. CAS 14231-57-3: this compound [cymitquimica.com]
- 3. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Unconventional approaches for chiral resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 13. pharmaguru.co [pharmaguru.co]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-(-)-N-Benzyl-2-phenylglycinol
Welcome to your essential safety and operational guide for handling (R)-(-)-N-Benzyl-2-phenylglycinol. As researchers, our pursuit of scientific advancement must be built upon a foundation of unwavering safety. This guide moves beyond mere checklists to provide a deep, experience-driven understanding of why specific personal protective equipment (PPE) and procedures are critical. My goal is to empower you with the knowledge to not only protect yourself but also to cultivate a culture of safety within your laboratory.
This compound is a valuable chiral building block, but like many fine chemicals, it presents hazards that demand our respect and careful management. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation, as outlined in its Safety Data Sheet (SDS)[1][2][3]. This guide will provide a comprehensive framework for mitigating these risks through the correct selection, use, and disposal of PPE.
Understanding the Hazard: A Proactive Approach to Safety
Before we delve into the specifics of PPE, it is crucial to understand the nature of the hazards we are mitigating. This compound is a solid, often a fine powder, which means the primary routes of exposure are through skin contact, eye contact, and inhalation of airborne particulates[1][4]. Our PPE strategy is therefore designed to create a robust barrier against these exposure pathways.
A thorough risk assessment is the cornerstone of any safe laboratory practice[5][6]. The level of PPE required will vary depending on the scale and nature of the procedure. Weighing out a few milligrams on an analytical balance will have a different risk profile than a multi-gram synthesis.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound. The subsequent sections will provide detailed justifications and protocols for their use.
| Protection Type | Required PPE | Standard/Specification | Key Considerations |
| Body Protection | Laboratory Coat | Standard lab coat | A flame-resistant lab coat should be considered if working with flammable solvents. |
| Hand Protection | Double-gloving: Butyl rubber or Viton® gloves over nitrile gloves | ASTM F1001 | Standard nitrile gloves offer poor resistance to amines[1][7][8]. Double gloving provides enhanced protection. |
| Eye & Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields; Face Shield | ANSI Z87.1[7][9][10] | Goggles are required for splash hazards. A face shield should be worn over primary eye protection during large-scale operations or when there is a significant splash risk[11][12]. |
| Respiratory Protection | N95 Dust Mask (for small quantities in a well-ventilated area) or Half-mask/Full-face respirator with P100 particulate filters | NIOSH 42 CFR Part 84[1][4][13] | The choice of respirator depends on the quantity of material being handled and the adequacy of ventilation. |
In-Depth Analysis and Protocols
Hand Protection: A Critical Barrier
While nitrile gloves are a laboratory staple, they are not universally suitable. Many common nitrile formulations show poor resistance to aromatic amines[1][7][8]. Permeation and degradation can occur, compromising the protective barrier.
For this reason, a double-gloving strategy is strongly recommended. An inner layer of nitrile provides a familiar level of dexterity and a second barrier, while a more chemically resistant outer glove, such as butyl rubber or Viton® , offers primary protection against the amine functionality of this compound. Always check the manufacturer's glove compatibility chart for the specific gloves you are using.
Protocol for Glove Use:
-
Inspect all gloves for any signs of damage (e.g., punctures, tears) before use.
-
Don the inner nitrile gloves first, ensuring a snug fit.
-
Don the outer butyl rubber or Viton® gloves, pulling the cuffs over the sleeves of your lab coat.
-
If a glove becomes contaminated, remove both gloves immediately, following the proper doffing procedure described later, and wash your hands thoroughly before donning a new set.
-
Never reuse disposable gloves[2].
Eye and Face Protection: A Multi-tiered Defense
All laboratory personnel and visitors must wear eye protection in areas where chemicals are handled[9]. For handling this compound, the choice of eye and face protection should be guided by a task-specific risk assessment. All eye and face protection must be compliant with the ANSI Z87.1 standard [7][9][10].
-
For small-scale operations (e.g., weighing, preparing solutions in a fume hood): Safety glasses with integrated side shields are the minimum requirement.
-
For procedures with a splash hazard (e.g., solvent extractions, crystallizations): Chemical splash goggles that form a seal around the eyes are mandatory[9].
-
For large-scale operations or when there is a significant risk of splashing: A face shield must be worn in addition to chemical splash goggles. It is crucial to remember that a face shield is a secondary protector and does not replace the need for primary eye protection[11][12].
Respiratory Protection: Preventing Inhalation Exposure
As a fine powder, this compound can easily become airborne, posing a respiratory irritation hazard[1][4]. The appropriate level of respiratory protection is dictated by the potential for generating dust. All respirators must be certified by the National Institute for Occupational Safety and Health (NIOSH)[1][4][13][14].
-
For handling small quantities in a well-ventilated area or a chemical fume hood: A disposable N95 dust mask may be sufficient to control nuisance dust.
-
For handling larger quantities or in situations where dust generation is likely: A reusable half-mask or full-face air-purifying respirator (APR) fitted with P100 (HEPA) particulate filters is required. P100 filters are 99.97% efficient at removing airborne particulates.
-
If eye irritation is also a concern: A full-face respirator provides the dual benefit of respiratory and eye protection[13].
It is an OSHA requirement that any individual required to wear a tight-fitting respirator be part of a respiratory protection program, which includes medical evaluation and annual fit testing[9].
Operational and Disposal Plans
A robust safety plan extends beyond simply wearing PPE; it encompasses the entire lifecycle of the chemical's use in your laboratory, from donning your protective gear to the final disposal of contaminated waste.
Step-by-Step PPE Donning and Doffing Procedures
The order in which you put on (don) and take off (doff) your PPE is critical to prevent cross-contamination[15][16].
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a user seal check.
-
Eye and Face Protection: Put on your safety glasses/goggles and face shield (if needed).
-
Gloves: Don your inner nitrile gloves, followed by your outer, more resistant gloves, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer gloves by grasping the outside of one glove at the wrist with your other gloved hand and peeling it off. Hold the removed glove in your still-gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves.
-
Lab Coat: Unfasten your lab coat and remove it by peeling it away from your body, turning it inside out as you go to contain any contaminants.
-
Face Shield and Goggles: Remove by handling the head strap, avoiding contact with the front surface.
-
Respirator: Remove without touching the front of the respirator.
-
Inner Gloves: Remove as described in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Decontamination and Disposal
Proper disposal of contaminated PPE and chemical waste is essential to protect yourself, your colleagues, and the environment[3][4][8].
Decontamination:
-
Reusable PPE (e.g., face shields, goggles, respirators): Clean and disinfect according to the manufacturer's instructions[17]. A mild soap and water solution is often sufficient, followed by an appropriate disinfectant. Ensure the PPE is completely dry before storage.
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after handling the chemical.
Disposal of Contaminated Waste:
-
Segregation: All disposable PPE (gloves, lab coats) and materials (weighing paper, contaminated wipes) that have come into contact with this compound must be segregated as hazardous chemical waste[2][3][18].
-
Containerization: Place all contaminated solid waste into a designated, leak-proof hazardous waste container that is clearly labeled with "Hazardous Waste" and the chemical name: "this compound"[3][18].
-
Disposal: Follow your institution's hazardous waste disposal procedures. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup of the sealed waste container[2][3]. Never dispose of chemically contaminated waste in the regular trash or down the drain.
By integrating these detailed protocols into your daily laboratory work, you are not just following rules; you are actively participating in a system of self-validating safety. This proactive and informed approach is the hallmark of a responsible and successful scientist.
References
- 1. gloves.com [gloves.com]
- 2. benchchem.com [benchchem.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. trdsf.com [trdsf.com]
- 10. 1926.102 - Eye and face protection. | Occupational Safety and Health Administration [osha.gov]
- 11. eLCOSH : EYE PROTECTION: A BASIC UNDERSTANDING OF THE OSHA STANDARD [elcosh.org]
- 12. OSHA Eye And Face Protection Safety Requirements And Tips | SBD [safetybydesigninc.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. NIOSH Respirator Selection Logic 2004 | NIOSH | CDC [cdc.gov]
- 15. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 16. safetyandquality.gov.au [safetyandquality.gov.au]
- 17. multimedia.3m.com [multimedia.3m.com]
- 18. pfw.edu [pfw.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
